Zirconium nitrate pentahydrate
Description
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Properties
IUPAC Name |
zirconium(4+);tetranitrate;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.5H2O.Zr/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKDNDQLOWPOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O17Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zirconium nitrate pentahydrate synthesis from zirconium dioxide
An In-depth Technical Guide to the Synthesis of Zirconium Nitrate (B79036) Pentahydrate from Zirconium Dioxide
Introduction
Zirconium nitrate pentahydrate, Zr(NO₃)₄·5H₂O, is an important inorganic compound with diverse applications. It serves as a precursor for the synthesis of other zirconium compounds, including high-purity zirconium dioxide (zirconia), and is utilized as a catalyst in organic synthesis, a preservative, and an analytical standard.[1][2][3] Due to its hygroscopic nature, it can also be employed in humidity sensors.[3] The synthesis of this compound is most commonly achieved by the reaction of a zirconium source with nitric acid. This guide provides a detailed technical overview of the synthesis process starting from zirconium dioxide (ZrO₂), a chemically stable and common zirconium precursor.
Chemical Background and Synthesis Pathways
The direct synthesis of this compound involves the dissolution of zirconium dioxide in nitric acid. However, zirconium dioxide is known for its chemical inertness and high resistance to acids, which can make this a challenging process.[1][4] The dissolution kinetics are influenced by several factors, including temperature, nitric acid concentration, solid-to-liquid ratio, and the surface area of the ZrO₂ powder.[4][5][6] Studies have shown that increasing the temperature significantly enhances the dissolution rate, with an activation energy of 43.3 kJ/mol reported for the process.[4][5][6]
The primary reaction can be summarized as: ZrO₂ + 4HNO₃ + 4H₂O → Zr(NO₃)₄·5H₂O
An alternative, indirect pathway involves converting the highly stable zirconium dioxide into a more reactive intermediate, such as zirconium hydroxide (B78521) (Zr(OH)₄) or zirconium carbonate (ZrCO₃).[7][8][9] These intermediates are more readily dissolved in nitric acid. While this adds steps to the process, it can overcome the slow kinetics of direct ZrO₂ dissolution.
This guide will focus on the direct dissolution method, which is a more straightforward, though potentially slower, route from zirconium dioxide.
Experimental Protocol: Direct Dissolution Method
This protocol details the synthesis of this compound from zirconium dioxide via direct reaction with nitric acid.
Materials and Equipment:
-
Zirconium dioxide (ZrO₂) powder
-
Concentrated nitric acid (HNO₃, 65-70%)
-
Deionized water
-
Glass reactor with a heating mantle and overhead stirrer
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Rotary evaporator or crystallizing dish
-
Desiccator
Procedure:
-
Reaction Setup: In a glass reactor equipped with a stirrer and reflux condenser, add a measured quantity of zirconium dioxide powder.
-
Acid Digestion: Slowly add an excess of concentrated nitric acid to the reactor. The solid-to-liquid ratio should be carefully chosen to ensure complete wetting of the powder.
-
Heating and Dissolution: Heat the mixture to an elevated temperature (e.g., 80-100°C) under constant stirring.[4][5] The reflux condenser will prevent the loss of nitric acid during heating. This digestion step may take several hours due to the low reactivity of ZrO₂. The reaction should be continued until the solid has completely dissolved, resulting in a clear solution.
-
Filtration: After the dissolution is complete, allow the solution to cool to room temperature. If any unreacted solid or impurities are present, filter the solution.
-
Concentration and Crystallization: Evaporate the water and excess nitric acid from the filtrate. This can be done using a rotary evaporator under reduced pressure or by gentle heating in a crystallizing dish in a fume hood. It is critical to avoid temperatures exceeding 100°C, as zirconium nitrate begins to decompose at this temperature.[8][10]
-
Isolation of Crystals: As the solution becomes concentrated, white crystals of this compound will begin to form.[1][2] The crystallization process can be facilitated by cooling the solution.
-
Drying: Isolate the crystals by filtration and dry them under vacuum or in a desiccator over a suitable drying agent. This compound is hygroscopic, so exposure to atmospheric moisture should be minimized.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the synthesis and properties of zirconium nitrate.
| Parameter | Value / Range | Source |
| Reactant | Zirconium Dioxide (ZrO₂) | - |
| Reagent | Nitric Acid (HNO₃) | 65-70% conc. |
| Reaction Temperature | 80 - 100 °C | [4][5] |
| Activation Energy (ZrO₂ Dissolution) | 43.3 kJ/mol | [4][5][6] |
| Product Formula | Zr(NO₃)₄·5H₂O | [1][2] |
| Appearance | White crystalline solid | [2] |
| Decomposition Temperature | 100 °C | [8][10] |
| Solubility | Soluble in water, ethanol | [1][2] |
| Refractive Index (Pentahydrate) | 1.6 | [1][2] |
Process Visualization
The following diagrams illustrate the logical workflow for the synthesis of this compound from zirconium dioxide.
References
- 1. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. mx-rareearth.com [mx-rareearth.com]
- 4. deswater.com [deswater.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. What is Zirconium nitrate?_Chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 11. This compound | 13986-27-1 | Benchchem [benchchem.com]
Unraveling the Decomposition of Zirconium Nitrate Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition mechanism of zirconium nitrate (B79036) pentahydrate [Zr(NO₃)₄·5H₂O]. While the concept of a purely "athermal" decomposition—a reaction occurring without any change in temperature or heat exchange—is not described in the scientific literature for this compound, this document will delve into the well-established thermal decomposition pathway. The process, which is fundamental to the synthesis of various zirconium-based materials, involves a multi-stage transformation culminating in the formation of zirconium dioxide (zirconia, ZrO₂).
The Thermal Decomposition Pathway
The thermal decomposition of zirconium nitrate pentahydrate is a complex process that proceeds through several key stages: dehydration, denitration, and crystallization.[1] The specific intermediate phases and the final crystal structure of the resulting zirconia are highly dependent on factors such as the heating rate and the composition of the surrounding atmosphere.[1]
A generalized pathway for the thermal decomposition can be summarized as follows:
-
Dehydration: The initial stage involves the loss of the five water molecules of hydration. This process typically begins at relatively low temperatures.
-
Denitration: Following dehydration, the nitrate groups begin to decompose, releasing nitrogen oxides (NOx).[2][3][4] This is a critical step in the transformation to the oxide form.
-
Crystallization: As the decomposition proceeds, the amorphous intermediate product begins to crystallize into zirconium dioxide. The crystalline phase of the final zirconia product (e.g., tetragonal or monoclinic) can be influenced by the decomposition conditions.
The overall decomposition reaction can be represented as: Zr(NO₃)₄·5H₂O(s) → ZrO₂(s) + 4NO₂(g) + O₂(g) + 5H₂O(g)
Quantitative Analysis of Thermal Decomposition
Thermogravimetric analysis (TGA) is a key technique used to quantitatively study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing distinct mass loss steps that correspond to the different stages of decomposition.
| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| 50 - 200 | ~21% | Loss of water of hydration (Dehydration) |
| 200 - 450 | ~53% | Decomposition of nitrate groups (Denitration) |
| > 450 | Stable | Formation of stable Zirconium Dioxide (ZrO₂) |
| Note: These values are approximate and can vary depending on the experimental conditions such as heating rate and atmosphere. |
Experimental Protocols
The following outlines a general methodology for the characterization of the thermal decomposition of zirconium nitrate pentahdrate.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges and corresponding mass losses for the different stages of thermal decomposition.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).
-
The atmosphere within the furnace is controlled, typically using a continuous flow of an inert gas like nitrogen or argon.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step and the corresponding percentage mass loss.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid products at different stages of decomposition.
Methodology:
-
Samples of this compound are heated to various target temperatures corresponding to the different decomposition stages identified by TGA (e.g., 150°C, 300°C, 500°C, 800°C) in a furnace.
-
The samples are held at the target temperature for a specific duration to ensure complete transformation at that stage.
-
After cooling to room temperature, the solid residues are ground into a fine powder.
-
The powdered samples are analyzed using an X-ray diffractometer.
-
The resulting XRD patterns are compared with standard diffraction patterns (e.g., from the ICDD database) to identify the crystalline phases present at each temperature.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the elements in the decomposition products.[1]
Methodology:
-
Solid samples from different decomposition temperatures are introduced into the ultra-high vacuum chamber of an XPS instrument.
-
The sample surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
The binding energies of the electrons are calculated, which are characteristic of each element and its chemical environment.
-
High-resolution spectra for the Zr, O, and N core levels are acquired to determine their respective chemical states.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the thermal decomposition of this compound.
Caption: Workflow for characterizing thermal decomposition.
Decomposition Pathway Diagram
The following diagram illustrates the sequential steps involved in the thermal decomposition of this compound.
Caption: Thermal decomposition pathway of Zr(NO₃)₄·5H₂O.
References
An In-depth Technical Guide to the Solubility of Zirconium Nitrate Pentahydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of zirconium nitrate (B79036) pentahydrate in organic solvents. Due to its role as a versatile Lewis acid catalyst and a precursor in materials science, understanding its behavior in non-aqueous media is crucial for reaction optimization, formulation development, and process design. This document compiles available solubility data, details experimental protocols for solubility determination, and illustrates a key catalytic pathway involving this compound.
Quantitative Solubility Data
Zirconium nitrate pentahydrate, a white hygroscopic crystalline solid, is known to be soluble in polar organic solvents.[1][2][3][4][5][6][7][8] While qualitative descriptions of its solubility in alcohols are frequently cited, specific quantitative data in various organic solvents is not extensively reported in readily available scientific literature. The following table summarizes the qualitative solubility of this compound in common organic solvents based on current knowledge.
| Solvent Class | Solvent Name | Qualitative Solubility | Citation(s) |
| Alcohols | Ethanol | Soluble | [2][3][4][5][6][7][8] |
| Methanol | Soluble | [5] | |
| Amides | Dimethylformamide (DMF) | Mentioned as a solvent in related MOF synthesis | [5] |
Note: The lack of precise quantitative solubility data highlights a knowledge gap and presents an opportunity for further research in this area. The experimental protocols outlined in the subsequent section provide a framework for systematically determining these values.
Experimental Protocols for Solubility Determination
A robust and widely applicable method for determining the solubility of a solid in a liquid is the gravimetric method.[1][9][10] This approach involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Gravimetric Method for Determining the Solubility of this compound in an Organic Solvent
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent (e.g., ethanol) at a given temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (e.g., absolute ethanol, analytical grade)
-
Conical flask with a stopper
-
Thermostatically controlled water bath or incubator
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., syringe with a solvent-resistant membrane filter, 0.45 µm)
-
Pre-weighed glass vials with airtight caps
-
Analytical balance (accurate to ±0.0001 g)
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add a known volume (e.g., 25 mL) of the organic solvent to a conical flask equipped with a magnetic stir bar.
-
Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow the solvent to equilibrate.
-
Gradually add an excess amount of this compound to the solvent while stirring continuously. An excess of solid should be visible to ensure saturation.
-
Seal the flask to prevent solvent evaporation and continue stirring for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). Periodically check for the persistence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Attach a solvent-resistant membrane filter to the syringe and filter the solution directly into a pre-weighed, dry glass vial. This step is crucial to remove any undissolved microcrystals.
-
Immediately cap the vial to prevent solvent evaporation.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-70 °C). The decomposition temperature of the pentahydrate is around 100 °C.[3]
-
Continue drying until a constant mass of the solid residue is achieved. This indicates that all the solvent has been removed.
-
Allow the vial to cool to room temperature in a desiccator before weighing it again to determine the mass of the dry this compound.
-
-
Calculation of Solubility:
-
Mass of the solvent: Subtract the mass of the dry solid and the mass of the empty vial from the initial mass of the vial containing the saturated solution.
-
Solubility: Express the solubility as grams of this compound per 100 grams of solvent or in other desired units (e.g., mol/L).
Solubility ( g/100 g solvent) = (Mass of dry solid / Mass of solvent) x 100
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Zirconium nitrate is an oxidizing agent; avoid contact with flammable materials.
The following diagram illustrates the workflow for this experimental protocol.
Catalytic Role in Organic Synthesis: Synthesis of N-Substituted Pyrroles
While direct signaling pathways in a biological context are not a primary application of this compound, its function as a Lewis acid catalyst in organic synthesis is well-documented and relevant to drug development, where the synthesis of novel heterocyclic compounds is paramount.[2][11][12][13] One notable example is its use in the Paal-Knorr synthesis of N-substituted pyrroles.[11][12]
The proposed mechanism involves the activation of a 1,4-dicarbonyl compound by the zirconium(IV) ion, which acts as a Lewis acid. This activation facilitates the nucleophilic attack by a primary amine, leading to a cascade of reactions that ultimately form the pyrrole (B145914) ring.
The following diagram illustrates the proposed catalytic cycle for the synthesis of N-substituted pyrroles using zirconium nitrate as a catalyst.
This catalytic pathway demonstrates the utility of this compound in constructing complex organic molecules that are often scaffolds in medicinal chemistry. Its solubility in organic solvents is a key parameter for the successful implementation of such synthetic transformations.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 3. Zirconium nitrate | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zirconium nitrate | 13746-89-9 [chemicalbook.com]
- 5. This compound | 13986-27-1 | Benchchem [benchchem.com]
- 6. Zirconium nitrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Zirconium Nitrate [drugfuture.com]
- 8. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. pharmajournal.net [pharmajournal.net]
- 11. Zirconium nitrate: a reusable water tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Zirconium nitrate : a reusable water tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20294H [pubs.rsc.org]
- 13. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis Behavior of Zirconium Nitrate Pentahydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the complex hydrolysis behavior of Zirconium Nitrate (B79036) Pentahydrate (Zr(NO₃)₄·5H₂O) in aqueous environments. Understanding these processes is critical for applications ranging from the synthesis of advanced materials like zirconia-based ceramics and catalysts to the development of zirconium-containing pharmaceuticals and metal-organic frameworks (MOFs). This document details the hydrolysis pathways, influencing factors, quantitative data, and key experimental methodologies.
Introduction: The Chemistry of Aqueous Zirconium
Zirconium (IV) ions, due to their high charge (4+) and small ionic radius, exhibit a strong tendency to hydrolyze in aqueous solutions. When Zirconium Nitrate Pentahydrate dissolves in water, it forms an acidic solution and undergoes extensive hydrolysis and polymerization.[1][2] The resulting chemical species are highly dependent on solution conditions such as pH, temperature, and zirconium concentration.[3] This behavior is fundamental to its role as a precursor in various synthesis techniques, where precise control over hydrolysis is essential to obtain desired products, from nanoparticles to stable metal-organic frameworks.[1]
Hydrolysis Pathways and Species Formation
The hydrolysis of the [Zr(H₂O)ₓ]⁴⁺ cation is a stepwise process involving the deprotonation of coordinated water molecules to form hydroxo- and oxo-bridged species. This leads to a complex equilibrium between various monomeric and polymeric ions.
Monomeric Species
In acidic solutions, a series of mononuclear hydrolysis species can be present.[4][5] The initial steps of hydrolysis involve the formation of:
-
Zr(OH)³⁺
-
Zr(OH)₂²⁺
-
Zr(OH)₃⁺
-
Zr(OH)₄(aq) (neutral species)
Polymeric Species
As the pH increases or the zirconium concentration rises, these monomeric units undergo polymerization (olation and oxolation) to form polynuclear species.[5] The most commonly cited and stable polymeric species is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ .[1][5][6] This tetramer is a key structural unit in many zirconium solutions. Other polymeric species, such as Zr₂(OH)₂⁶⁺, have also been identified.[4][5] At lower acidities, extensive aggregation can lead to the formation of even larger octameric species and eventually colloidal particles.[3]
Precipitation
Under conditions of low acidity or upon the addition of a base (e.g., ammonium (B1175870) hydroxide), the hydrolysis process culminates in the precipitation of amorphous zirconium hydroxide (B78521), often represented as Zr(OH)₄ or hydrous zirconia (ZrO₂·nH₂O).[1][2][7]
Below is a diagram illustrating the general hydrolysis pathway.
Factors Influencing Hydrolysis
Effect of pH and Acidity
The pH of the solution is the most critical factor controlling the hydrolysis of zirconium nitrate.[1]
-
High Acidity (e.g., ≥4 M HNO₃): In strongly acidic solutions, the equilibrium is shifted towards the unhydrolyzed Zr⁴⁺ cation, effectively suppressing significant hydrolysis.[1] This is a common strategy to maintain stable zirconium precursor solutions.
-
Low Acidity (e.g., <1 M HNO₃) and Neutral pH: As the acidity decreases (pH increases), hydrolysis becomes significant, leading to the formation of zirconyl species (ZrO²⁺) and the aforementioned polymeric cations.[1] The degree of polymerization generally increases with pH.[5]
-
Basic pH: The addition of a base, such as ammonium hydroxide, drives the hydrolysis to completion, resulting in the precipitation of zirconium hydroxide.[1][2] The properties of the resulting zirconia material can be tuned by the precipitation pH. For instance, precipitation at pH ≤ 6 can lead to products with sorbed nitrate ions, while at pH ≥ 7, products may contain excess ammonium ions.[8]
The following diagram illustrates the relationship between pH and the dominant zirconium species.
References
- 1. This compound | 13986-27-1 | Benchchem [benchchem.com]
- 2. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Hydrolytic Behavior of Zirconium [research.chalmers.se]
- 5. researchgate.net [researchgate.net]
- 6. A Structural Study of the Nature of Molecular Zirconium Species in Aqueous Solution - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 7. Zirconium(IV) hydroxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of Zirconium Nitrate Pentahydrate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of Zirconium(IV) nitrate (B79036) pentahydrate (Zr(NO₃)₄·5H₂O) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a precursor or in their formulations.
Zirconium nitrate pentahydrate is a highly water-soluble crystalline zirconium source.[1][2] It serves as a precursor for the production of various advanced materials, including nanostructured materials for optical and catalytic applications and hydroxyapatite (B223615) composites for orthopedic uses.[3] A thorough understanding of its vibrational properties through spectroscopic analysis is crucial for quality control, structural elucidation, and monitoring its transformations in chemical processes.
Experimental Protocols
The following sections detail the generalized methodologies for conducting FTIR and Raman spectroscopic analyses on this compound powder samples.
1.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its functional groups.
A common method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique, which is suitable for both qualitative and quantitative measurements.[4] Alternatively, samples can be prepared as a mull with Nujol or as a pressed pellet with KBr.
Experimental Setup:
-
Spectrometer: A Fourier-transform infrared spectrometer, such as a PE 1600 FTIR, is typically used.[5]
-
Technique: Attenuated Total Reflectance (ATR) is often employed for solid samples.
-
Spectral Range: The mid-IR range, typically 4000–400 cm⁻¹, is scanned.[6]
-
Sample Preparation: A small amount of the powdered this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition: Spectra are collected, often involving multiple scans to improve the signal-to-noise ratio. A background spectrum is recorded and subtracted from the sample spectrum.
1.2 Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides valuable information about the molecular structure.
Experimental Setup:
-
Spectrometer: A Raman spectrometer, such as a SPEX 1401 Ramalog, is used.[3]
-
Excitation Source: An Argon ion laser with a 514.2 nm exciting line is a common choice.[3]
-
Sample Preparation: The powdered sample of this compound is placed on a suitable holder.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed to generate the Raman spectrum in the Stokes region.[3]
Spectroscopic Data and Interpretation
The vibrational spectra of this compound are characterized by the vibrational modes of the nitrate anions (NO₃⁻), water molecules (H₂O), and the zirconium-oxygen bonds.
2.1 FTIR Spectral Data
The FTIR spectrum is dominated by strong absorptions from the nitrate groups and the water of hydration. The broadness of the O-H stretching band is indicative of hydrogen bonding of varying strengths within the crystal structure.[3][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |
| 3700 - 3083 | Strong, Broad | O-H stretching vibrations of H₂O | [3] |
| 1630 | Strong | H-O-H bending mode of H₂O | [3] |
| 1546 | Strong | H-O-H bending mode of H₂O | [3] |
| 1384 | Strong | ν₃ mode of NO₃⁻ | [3] |
| 1033 | Medium | ν₁ mode of NO₃⁻ | [3] |
2.2 Raman Spectral Data
The Raman spectrum provides complementary information, particularly regarding the symmetric vibrations of the nitrate groups. The splitting of the ν₁ mode is a key observation, suggesting the presence of structurally distinct nitrate groups in the crystal lattice.[3][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |
| 1047 | Strongest | ν₁ (symmetric stretch) of NO₃⁻ | [3][7] |
| 1030 | Shoulder | ν₁ (symmetric stretch) of NO₃⁻ | [3][7] |
2.3 Interpretation of Vibrational Modes
-
Water of Hydration: The FTIR spectrum shows a very broad and intense band in the 3700-3083 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of water molecules involved in hydrogen bonding.[3] The presence of strong bands at 1630 cm⁻¹ and 1546 cm⁻¹ corresponds to the H-O-H bending modes, suggesting the presence of at least two crystallographically distinct water molecules.[3]
-
Nitrate Groups: The nitrate ion (NO₃⁻) has four fundamental vibrational modes. In the Raman spectrum of this compound, the strong band at 1047 cm⁻¹ with a shoulder at 1030 cm⁻¹ is assigned to the ν₁ symmetric stretching mode.[3] This splitting indicates the presence of two different types of nitrate groups within the structure.[3][7] A strong band is observed in the FTIR spectrum around 1384 cm⁻¹, which is attributed to the ν₃ asymmetric stretching mode of the nitrate group.[3] The coordination of the nitrate groups to the zirconium atom causes a distortion from their ideal D₃h symmetry.[3]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental and analytical processes for the spectroscopic characterization of this compound.
Caption: Experimental workflow for FTIR and Raman characterization.
Caption: Logical workflow for spectral data interpretation.
References
- 1. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 2. Zirconium nitrate | 13746-89-9 [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Lewis Acid Properties and Catalytic Applications of Zirconium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Lewis acid properties of zirconium nitrate (B79036) pentahydrate [Zr(NO₃)₄·5H₂O]. It details its role as a versatile and water-tolerant catalyst in various organic syntheses, with a focus on its application in forming heterocyclic compounds crucial for drug development. This document offers structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research setting.
Introduction to Zirconium Nitrate Pentahydrate
Zirconium nitrate is an inorganic compound that exists in both anhydrous [Zr(NO₃)₄] and pentahydrate forms.[1] The pentahydrate is a white, hygroscopic crystalline solid that is highly soluble in water and alcohol.[2][3][4] Its aqueous solution is acidic, and the addition of a base will precipitate zirconium hydroxide.[2] The core of its chemical reactivity in many organic transformations lies in the Lewis acidic nature of the zirconium(IV) (Zr⁴⁺) center. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. This property makes zirconium compounds, including the nitrate, effective catalysts for a wide range of reactions.[5]
Zirconium-based catalysts are gaining prominence due to their low toxicity, affordability, high catalytic activity, and strong coordination ability.[5][6] Zirconium nitrate, in particular, serves as a convenient and often water-tolerant source of the Zr⁴⁺ Lewis acid, making it a valuable tool in green and sustainable chemistry.[7]
Table 1: Physicochemical Properties of Zirconium Nitrate
| Property | Value |
|---|---|
| CAS Number | 13746-89-9[2][4] |
| Chemical Formula | Zr(NO₃)₄ (anhydrous), Zr(NO₃)₄·5H₂O (pentahydrate)[2] |
| Molar Mass | 339.24 g/mol (anhydrous)[2] |
| Appearance | White hygroscopic crystals or plates[2][4] |
| Melting Point | 58.5 °C (decomposes at 100 °C)[2] |
| Solubility | Very soluble in water and alcohol[2][3][4] |
The Foundation of Lewis Acidity
The Lewis acid character of zirconium nitrate stems from the high positive charge and empty d-orbitals of the central Zr⁴⁺ ion, which can readily accept electron pairs from donor molecules (Lewis bases). In organic reactions, this typically involves the coordination of the zirconium ion to an electronegative atom, such as the oxygen of a carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Thermal treatment of zirconium nitrate can enhance its catalytic activity by generating coordinatively unsaturated zirconium sites, which are more potent Lewis acids.[8] Furthermore, zirconium nitrate is a crucial precursor for synthesizing zirconium dioxide (zirconia, ZrO₂), a highly stable and important solid acid catalyst.[3][8] The decomposition of the nitrate upon heating yields zirconia with stable Lewis acid-base pairs (Zr⁴⁺-O²⁻) on its surface, which are critical for various catalytic processes.[8]
Caption: General mechanism of Zr⁴⁺ Lewis acid catalysis.
Catalytic Applications in Organic Synthesis
Zirconium nitrate has proven to be an effective catalyst for several important organic transformations. Its utility is often highlighted in reactions performed in aqueous media, underscoring its environmental benefits.
Zirconium nitrate acts as a reusable and water-tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles.[7] It facilitates the condensation reaction between compounds like 4-hydroxyproline (B1632879) and isatin (B1672199) derivatives in aqueous media, leading to high yields and short reaction times.[7] This application is significant as the pyrrole (B145914) motif is a common scaffold in pharmaceuticals. The catalyst can often be recovered from the aqueous solution and reused, adding to the process's efficiency.[8]
The Pechmann reaction, the condensation of a phenol (B47542) with a β-ketoester, is a cornerstone for synthesizing coumarins, a class of compounds with diverse biological activities, including anti-HIV, antimicrobial, and antitumor properties.[9] While strong mineral acids are traditionally used, heterogeneous solid acid catalysts are preferred for their environmental benignity and reusability.[10]
Zirconium compounds, particularly zirconia (ZrO₂) often derived from zirconium nitrate, are excellent catalysts for this reaction.[9][10] Zirconia-based mixed oxides, such as ZrO₂-TiO₂, have demonstrated superior catalytic performance in the Pechmann condensation, even under solvent-free conditions at room temperature.[10][11] The Lewis acidic sites on the zirconia surface are crucial for activating the carbonyl group of the β-ketoester, thereby facilitating the key steps of the reaction. Other zirconium-based Lewis acids like ZrCl₄ have also been successfully employed, further establishing the role of the Zr⁴⁺ center.[9][12][13]
Table 2: Performance of Zirconia-Based Catalysts in the Pechmann Reaction of Resorcinol (B1680541) and Ethyl Acetoacetate (B1235776)
| Catalyst | Temperature (°C) | Condition | Reaction Rate (g mol⁻¹ min⁻¹) | Product Yield | Reference |
|---|---|---|---|---|---|
| ZrO₂-TiO₂ | Room Temp. | Solvent-Free | 1.7 x 10⁻³ | Good | [10][11] |
| ZrO₂-TiO₂ | 60 | Ethanol (B145695) | 1.7 x 10⁻² | Good | [10][11] |
| ZrO₂-TiO₂ | 60 | Toluene | 5.6 x 10⁻³ | Good | [10][11] |
| ZrO₂-ZnO | Room Temp. | Solvent-Free | Lower than ZrO₂-TiO₂ | Moderate | [10][11] |
| No Catalyst | 80 | - | No product formed | 0% |[10] |
The utility of zirconium nitrate extends to other reactions:
-
Nitration: Anhydrous zirconium nitrate can perform unusual nitrations of aromatic compounds like pyridine (B92270) and quinoline.[2][3][8]
-
Epoxide Ring-Opening: It can catalyze the regioselective ring-opening of epoxides.[8]
-
Precursor for Advanced Catalysts: It is a key starting material for preparing zirconia-based catalysts used in hydrogenation, Meerwein–Ponndorf–Verley reductions, and amidation reactions.[8][14][15]
Caption: Role of Zirconium Nitrate as a catalyst precursor.
Experimental Protocols
The following provides a generalized methodology for a typical application of a zirconium-derived catalyst in organic synthesis.
Objective: To synthesize 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using a zirconia-based solid acid catalyst prepared from zirconium nitrate.
1. Catalyst Preparation (e.g., ZrO₂-ZnO):
-
Prepare equimolar aqueous solutions of zinc nitrate and zirconium nitrate.[10]
-
Mix the solutions and increase the pH to >11 by the dropwise addition of 0.1 M NaOH solution with constant stirring.[10]
-
Continue stirring the resulting suspension for 24 hours at 50 °C.[10]
-
Collect the precipitate by centrifugation, wash thoroughly with ethanol and then a 1:1 mixture of water and ethanol.[10]
-
Dry the solid precipitate in an oven at 50 °C for 24 hours to obtain the ZrO₂-ZnO catalyst.[10] The final active catalyst is typically obtained after calcination at higher temperatures.
2. Reaction Procedure:
-
In a three-neck round-bottom flask, combine resorcinol (1 molar equivalent) and ethyl acetoacetate (2 molar equivalents).[10]
-
Add the prepared zirconia-based catalyst (e.g., 50 mg for a lab-scale reaction).[10]
-
The reaction can be conducted under solvent-free conditions.[10][11]
-
Stir the mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Product Isolation and Purification:
-
Upon completion, pour the reaction mixture into crushed ice and stir for 15-20 minutes to precipitate the crude product.[9]
-
Collect the solid product by vacuum filtration and wash it with ice-cold water.[9]
-
Recrystallize the crude product from a suitable solvent, such as hot ethanol, to afford the pure coumarin (B35378) derivative.[9]
-
Characterize the final product using standard analytical techniques (Melting Point, FT-IR, ¹H NMR).
Caption: Workflow for zirconia-catalyzed coumarin synthesis.
Conclusion
This compound is a valuable and multifaceted reagent for chemical researchers. Its primary utility lies in its function as a precursor to the catalytically active Zr⁴⁺ Lewis acid. It enables a variety of important organic reactions, often under mild and environmentally friendly conditions, including in aqueous media or solvent-free systems. Its role in synthesizing heterocyclic scaffolds like pyrroles and coumarins makes it particularly relevant to professionals in medicinal chemistry and drug development. The ability to generate robust, reusable solid acid catalysts like zirconia further enhances its appeal for sustainable industrial applications. Future research will likely continue to explore the scope of zirconium-catalyzed reactions and the development of novel, highly active catalytic systems derived from this accessible precursor.
References
- 1. ZIRCONIUM NITRATE (ZIRCONYL) [chembk.com]
- 2. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 3. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 4. Zirconium Nitrate [drugfuture.com]
- 5. alfachemic.com [alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. Zirconium nitrate: a reusable water tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This compound | 13986-27-1 | Benchchem [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Green Synthesis Routes Involving Zirconium Nitrate Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and environmentally friendly chemical processes has driven significant research into green synthesis methodologies for nanomaterials. In the realm of zirconium compounds, traditional synthesis routes often involve hazardous chemicals, high energy consumption, and the generation of toxic byproducts. This technical guide provides an in-depth overview of green synthesis routes that utilize zirconium nitrate (B79036) pentahydrate as a precursor, primarily focusing on the bio-inspired synthesis of zirconium dioxide (ZrO₂) nanoparticles. These methods offer a more sustainable alternative by employing natural resources like plant extracts, which act as reducing and capping agents, thereby minimizing the environmental footprint.
Principles of Green Synthesis with Zirconium Nitrate Pentahydrate
The core principle of the green synthesis of zirconia nanoparticles from this compound lies in the utilization of phytochemicals present in plant extracts.[1][2][3] These biomolecules, including flavonoids, polyphenols, alkaloids, and proteins, serve a dual purpose:
-
Reduction: They facilitate the conversion of zirconium ions (from the nitrate precursor) into zirconium oxide.
-
Capping and Stabilization: They adsorb onto the surface of the newly formed nanoparticles, preventing agglomeration and controlling their size and morphology.[4]
This biological approach eliminates the need for harsh chemical reducing agents and toxic solvents, often replacing them with water as a benign reaction medium. The general process involves the mixing of an aqueous solution of zirconium nitrate (or its derivative, zirconyl nitrate) with a plant extract, followed by a controlled reaction, precipitation, and subsequent calcination to obtain crystalline zirconia nanoparticles.[1]
Comparative Analysis of Green Synthesis Methods
The choice of plant extract and reaction conditions significantly influences the physicochemical properties of the synthesized zirconia nanoparticles. The following table summarizes quantitative data from various studies employing different plant-based methods.
| Plant Extract Source | Zirconium Precursor | Reaction Conditions | Particle Size (nm) | Morphology | Crystal Phase | Reference |
| Acalypha indica Leaf | Zirconyl Nitrate Octahydrate | 80°C for 2 hours | 20-100 | - | Monoclinic | [5] |
| Toddalia asiatica Leaf | Zirconyl Oxychloride | - | 15-30 | Aggregated Spherical | Tetragonal & Monoclinic | [4] |
| Guettarda speciosa Leaf | - | - | 6-9 | Spherical | Tetragonal | [6] |
| Thyme Plant | - | - | 18.70 (SEM), 45.11 (AFM) | Small Clusters, Spherical | - | [7] |
| Curcuma longa | - | - | ~35 | - | Tetragonal | [8] |
| Ginger & Garlic | Zirconium Nitrate | - | Varied | Spherical, Triangular, Irregular | - | [9] |
| Sargassum wightii | Zirconyl Nitrate Hydrate (B1144303) | Grinding and Calcination at 400°C | ~5 | Spherical | - | [10] |
Note: The table highlights the diversity in resulting nanoparticle characteristics based on the biological source and underscores the importance of process optimization for specific applications.
Experimental Protocols
Green Synthesis of ZrO₂ Nanoparticles using Acalypha indica Leaf Extract
This protocol details a straightforward method for synthesizing zirconia nanoparticles using a readily available plant extract.
a. Preparation of Acalypha indica Leaf Extract:
-
Collect fresh leaves of Acalypha indica and wash them thoroughly with deionized water.
-
Sun-dry the leaves for several days and then grind them into a fine powder.
-
Boil 20g of the leaf powder in 200ml of deionized water for 30 minutes.
-
Filter the extract using Whatman No. 1 filter paper and store the filtrate at 4°C.
b. Synthesis of ZrO₂ Nanoparticles:
-
Prepare a 0.1M aqueous solution of zirconyl nitrate octahydrate.
-
To 50ml of the zirconyl nitrate solution, add 10ml of the prepared Acalypha indica leaf extract.
-
Stir the mixture at 80°C for 2 hours.
-
Allow the solution to stand undisturbed for several days until nanoparticle formation is observed.
-
Evaporate the resulting solution in a vacuum oven at 200°C for 2 hours to obtain the final ZrO₂ nanoparticles.[5]
Mechanochemical-Assisted Green Synthesis using Sargassum wightii Extract
This method represents a rapid and solvent-minimal approach to nanoparticle synthesis.
a. Preparation of Sargassum wightii Extract:
-
Obtain and clean the seaweed Sargassum wightii.
-
Prepare an aqueous extract from the seaweed biomass.
b. Synthesis of ZrO₂ Nanoparticles:
-
Grind zirconyl nitrate hydrate with the Sargassum wightii extract for 20 minutes.
-
Calcinate the resulting mixture at 400°C to yield zirconia nanoparticles.[10]
Visualization of Workflows and Mechanisms
To further elucidate the experimental processes and underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the green synthesis of ZrO₂ nanoparticles using Acalypha indica extract.
Caption: Workflow for the mechanochemical-assisted green synthesis of ZrO₂ nanoparticles.
Caption: Proposed mechanism for plant extract-mediated synthesis of zirconia nanoparticles.
Conclusion
The green synthesis routes involving this compound as a precursor offer a promising and sustainable avenue for the production of zirconium dioxide nanoparticles. These methods are not only environmentally benign but also cost-effective and scalable. The resulting nanoparticles exhibit a range of physicochemical properties that can be tuned by varying the plant extract and reaction conditions, opening up possibilities for their application in diverse fields, including catalysis, biomedical imaging, and drug delivery. Further research is warranted to elucidate the precise mechanisms of nanoparticle formation for different plant systems and to standardize protocols for reproducible, large-scale production.
References
- 1. ijcrt.org [ijcrt.org]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. ijeas.org [ijeas.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. scispace.com [scispace.com]
- 9. Green synthesis and characterization of zirconium nanoparticlefor dental implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of ZrO2 nanoparticles and nanocomposites for biomedical and environmental applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Zirconium Nitrate Pentahydrate: Precursor Chemistry and Speciation in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium nitrate (B79036) pentahydrate, Zr(NO₃)₄·5H₂O, is a key precursor in the synthesis of advanced zirconium-based materials, including high-quality zirconia (ZrO₂) ceramics, catalysts, and metal-organic frameworks (MOFs).[1] Its utility stems from its high solubility in water and alcohols, making it amenable to a variety of wet-chemical synthesis routes.[2][3] However, the aqueous chemistry of zirconium(IV) is complex, characterized by extensive hydrolysis and polymerization, which significantly influences the properties of the final material.[4] A thorough understanding of the speciation of zirconium nitrate in solution is therefore critical for controlling the synthesis and achieving desired material characteristics. This guide provides a detailed overview of the aqueous chemistry of zirconium nitrate pentahydrate, focusing on its hydrolysis, speciation, and the experimental techniques used for its characterization.
Core Chemistry in Aqueous Solution
When dissolved in water, this compound produces an acidic solution.[2] The high positive charge and small ionic radius of the Zr⁴⁺ ion make it highly susceptible to hydrolysis, a process where water molecules coordinate to the metal ion and subsequently deprotonate. This leads to the formation of a variety of monomeric and polymeric hydroxo- and oxo-species.[4]
Hydrolysis and Polymerization
The speciation of zirconium in aqueous solution is strongly dependent on factors such as pH, concentration, temperature, and aging time.[4][5]
-
In strongly acidic solutions (e.g., ≥4 M HNO₃) , the mononuclear Zr⁴⁺ ion is the predominant species.[4]
-
As the pH increases , hydrolysis occurs, leading to the formation of monomeric species such as [Zr(OH)]³⁺, [Zr(OH)₂]²⁺, [Zr(OH)₃]⁺, and neutral Zr(OH)₄.[4][6]
-
With increasing zirconium concentration and pH , these monomeric species undergo polymerization through olation (formation of M-OH-M bridges) and oxolation (formation of M-O-M bridges) to form polynuclear species.[5] The most prominent of these is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ .[4][5] This species is a common building block in the further condensation and precipitation of hydrous zirconia.[5][7]
The general hydrolysis and polymerization pathway can be visualized as follows:
Zirconium Speciation Overview
The distribution of zirconium species as a function of pH is complex. At very low pH, the free aquated Zr⁴⁺ ion dominates. As the pH rises, a series of mononuclear and polynuclear hydroxo complexes form. The tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is particularly stable over a range of acidic conditions.[5][7] At near-neutral and higher pH values, precipitation of amorphous zirconium hydroxide, Zr(OH)₄, or hydrous zirconia, ZrO₂·nH₂O, occurs.[8][9]
A simplified logical flow of speciation with increasing pH can be represented as:
Quantitative Data on Zirconium Speciation
The equilibrium between different zirconium species can be described by hydrolysis constants. These constants are essential for predictive modeling of zirconium behavior in solution.
Hydrolysis Constants
The formation of various hydrolyzed zirconium species can be represented by the following general equation:
xZr⁴⁺ + yH₂O ⇌ [Zrₓ(OH)ᵧ]⁽⁴ˣ⁻ʸ⁾⁺ + yH⁺
The stability constants (β) are a measure of the equilibrium concentration of these species.
| Species | Log β | Conditions | Reference |
| [Zr(OH)]³⁺ | -0.3 | 1 M (H,Na)ClO₄, 25 °C | [6] |
| [Zr(OH)₂]²⁺ | -1.1 | 1 M (H,Na)ClO₄, 25 °C | [6] |
| [Zr(OH)₃]⁺ | -2.6 | 1 M (H,Na)ClO₄, 25 °C | [6] |
| [Zr(OH)₄]⁰ | -4.8 | 1 M (H,Na)ClO₄, 25 °C | [6] |
| [Zr₂(OH)₄]⁴⁺ | -1.8 | 1 M (H,Na)ClO₄, 25 °C | [6] |
| [Zr₄(OH)₈]⁸⁺ | -4.6 | 1 M (H,Na)ClO₄, 25 °C | [6] |
Note: These values can vary with ionic strength, temperature, and the specific counter-ions present.
Structural Data of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Tetramer
Computational studies and experimental data have provided detailed structural information about the dominant tetrameric species.
| Parameter | Value | Method | Reference |
| Zr Coordination Number | 8 | DFT Calculations | |
| Zr-Zr distance | ~3.5 Å | EXAFS | [10] |
| Zr-O (bridging OH) distance | ~2.14 Å | EXAFS | [10] |
| Zr-O (coordinated H₂O) distance | ~2.26 Å | EXAFS | [10] |
Experimental Protocols for Characterization
Several analytical techniques are employed to study the speciation of zirconium nitrate in solution.
Potentiometric Titration
Potentiometric titration is used to determine the hydrolysis constants of zirconium species.
Objective: To measure the formation of hydroxo complexes by monitoring the change in pH upon addition of a base.
Methodology:
-
Solution Preparation: Prepare a solution of zirconium nitrate of known concentration in a supporting electrolyte (e.g., 1 M NaClO₄) to maintain constant ionic strength. Acidify the solution with a known amount of a strong acid (e.g., HClO₄) to suppress initial hydrolysis.
-
Titration: Titrate the solution with a standardized, carbonate-free strong base solution (e.g., NaOH).
-
Data Acquisition: Record the potential (or pH) of the solution as a function of the volume of titrant added.
-
Data Analysis: The titration data is analyzed using computer programs to calculate the stability constants of the various zirconium hydroxo species present at equilibrium.[4][6]
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of molecules and can be used to identify the different species in solution.
Objective: To identify the coordination environment of the nitrate ions and the presence of Zr-O bonds in hydrolyzed species.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of zirconium nitrate at various concentrations and pH values.[11]
-
Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm).[11]
-
Data Acquisition: Acquire Raman spectra of the solutions. The characteristic vibrational bands for free nitrate ions (around 1045-1049 cm⁻¹), coordinated nitrate ions, and Zr-O vibrations in polynuclear species (bands at ~430 cm⁻¹ for condensed species and ~450 cm⁻¹ for the tetrameric form) are monitored.[2][12]
-
Spectral Analysis: Analyze the position and intensity of the Raman bands to deduce the relative amounts of different species.[11]
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful technique for determining the local atomic structure around the zirconium atoms.
Objective: To determine the coordination number, bond distances, and types of neighboring atoms around the Zr(IV) ion.[13]
Methodology:
-
Sample Preparation: Prepare solutions of zirconium nitrate with varying compositions (concentration, pH).
-
Data Acquisition: Collect X-ray absorption spectra at the Zr K-edge using a synchrotron radiation source.[14]
-
Data Analysis: The EXAFS region of the spectrum is analyzed to extract information about the local environment of the zirconium atoms, such as Zr-O and Zr-Zr bond distances and coordination numbers.[13][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁷O NMR, can provide insights into the different oxygen environments in the solution.
Objective: To distinguish between coordinated water molecules, bridging hydroxyl groups, and free water.[16][17]
Methodology:
-
Sample Preparation: Prepare ¹⁷O-enriched solutions of zirconium nitrate.
-
Data Acquisition: Acquire ¹⁷O NMR spectra.[17]
-
Spectral Analysis: The chemical shifts of the different oxygen signals provide information about their chemical environment and coordination to the zirconium center.[16][18]
Application in Materials Synthesis
The solution chemistry of zirconium nitrate is fundamental to its use as a precursor in materials synthesis.
Sol-Gel Synthesis
The sol-gel process is a versatile method for producing zirconia-based materials.[19][20][21]
Workflow:
-
Hydrolysis: The zirconium nitrate precursor is hydrolyzed, often in the presence of a catalyst (acid or base), to form a colloidal suspension (sol).
-
Condensation: The hydrolyzed species undergo condensation (olation and oxolation) to form a three-dimensional network (gel).
-
Aging: The gel is aged to strengthen the network.
-
Drying: The solvent is removed from the gel to obtain a xerogel or aerogel.
-
Calcination: The dried gel is heat-treated to remove residual organics and crystallize the zirconia.[19][20][22]
Thermal Decomposition
Heating this compound leads to its decomposition to form zirconia.[3][23] The decomposition process occurs in several stages, as can be determined by thermogravimetric analysis (TGA) coupled with mass spectrometry (MS).[24][25][26]
Decomposition Pathway:
-
Dehydration: Loss of water molecules of hydration.[24]
-
Denitration: Decomposition of the nitrate groups, releasing nitrogen oxides (NOₓ).[24]
-
Formation of Intermediates: Formation of zirconyl nitrate and other oxynitrate species.
-
Crystallization: Formation of crystalline zirconia (ZrO₂).
Conclusion
The aqueous chemistry of this compound is dominated by hydrolysis and polymerization, leading to a complex array of monomeric and polynuclear species. The formation of these species, particularly the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer, is highly dependent on solution conditions such as pH and concentration. A thorough understanding and control of this solution chemistry are paramount for the successful synthesis of zirconium-based materials with tailored properties. The experimental techniques outlined in this guide provide the necessary tools for researchers to probe and manipulate the speciation of zirconium nitrate in solution, enabling the rational design and synthesis of advanced materials for a wide range of applications.
References
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Hydrolytic Behavior of Zirconium [research.chalmers.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Probing Ce- and Zr-Fumarate Metal–Organic Framework Formation in Aqueous Solutions with In Situ Raman Spectroscopy and Synchrotron X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thesis.unipd.it [thesis.unipd.it]
- 16. 17O NMR spectroscopy of crystalline microporous materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 18. 17O NMR spectroscopy of crystalline microporous materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. malayajournal.org [malayajournal.org]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermogravimetric Analysis of Zirconium Nitrate Pentahydrate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of zirconium nitrate (B79036) pentahydrate (Zr(NO₃)₄·5H₂O) as characterized by thermogravimetric analysis (TGA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize thermal analysis techniques for material characterization.
Introduction
Zirconium nitrate pentahydrate is a key precursor in the synthesis of various zirconium-based materials, including zirconia (ZrO₂), which has widespread applications in ceramics, catalysis, and pharmaceuticals. Understanding its thermal decomposition behavior is crucial for controlling the properties of the final product. Thermogravimetric analysis is a fundamental technique used to monitor the mass change of a substance as a function of temperature or time, providing critical insights into its thermal stability and decomposition pathway.
Experimental Protocols
A typical experimental setup for the thermogravimetric analysis of this compound involves the following protocol. The specifics can be adapted based on the analytical objectives and the available instrumentation.
Instrumentation:
-
Thermogravimetric Analyzer: A standard TGA instrument capable of controlled heating in a defined atmosphere.
-
Sample Pans: Alumina or platinum crucibles are commonly used.
-
Purge Gas: High-purity nitrogen or air is typically used to control the atmosphere.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into the TGA sample pan.
-
Instrument Setup: The TGA is purged with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature).
Data Presentation: Quantitative Analysis of Decomposition
The thermal decomposition of this compound occurs in multiple, distinct stages. The following table summarizes the quantitative data synthesized from various studies on the thermal analysis of zirconium nitrate and related hydrated zirconium salts. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmospheric composition.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Intermediate/Final Product |
| Stage 1: Dehydration | 50 - 200 | ~21 | H₂O | Anhydrous Zirconium Nitrate (Zr(NO₃)₄) |
| Stage 2: Denitration | 200 - 400 | ~53 | NO₂, O₂ | Zirconyl Nitrate (ZrO(NO₃)₂) |
| Stage 3: Final Decomposition | 400 - 600 | ~10 | NO₂, O₂ | Amorphous Zirconia (ZrO₂) |
| Crystallization | > 600 | - | - | Crystalline Zirconia (t-ZrO₂) |
Visualization of Experimental Workflow and Decomposition Pathway
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Discussion of Decomposition Pathway
The thermal decomposition of this compound is a multi-step process:
-
Dehydration: The initial mass loss observed between approximately 50 °C and 200 °C corresponds to the removal of the five water molecules of hydration. This process results in the formation of anhydrous zirconium nitrate.
-
Denitration and Formation of Zirconyl Nitrate: Following dehydration, the anhydrous zirconium nitrate begins to decompose in the temperature range of 200 °C to 400 °C. This stage involves the loss of nitrate groups in the form of nitrogen dioxide (NO₂) and oxygen (O₂), leading to the formation of an intermediate species, zirconyl nitrate (ZrO(NO₃)₂).
-
Final Decomposition to Zirconia: As the temperature increases further, from 400 °C to 600 °C, the zirconyl nitrate undergoes complete decomposition. The remaining nitrate groups are expelled, yielding amorphous zirconium dioxide (ZrO₂) as the solid product.
-
Crystallization: Above 600 °C, a phase transition occurs where the amorphous zirconia crystallizes. The final product is typically the metastable tetragonal phase of zirconia (t-ZrO₂). The transformation to the thermodynamically stable monoclinic phase (m-ZrO₂) usually occurs at higher temperatures.
Conclusion
The thermogravimetric analysis of this compound reveals a complex, multi-stage decomposition process involving dehydration, denitration, and the formation of intermediate species before the final production of zirconium dioxide. A thorough understanding of these decomposition steps, as outlined in this guide, is essential for the controlled synthesis of zirconium-based materials with desired properties. The provided data and diagrams serve as a foundational reference for researchers and professionals working in this field.
Methodological & Application
Application Notes and Protocols for Zirconia Nanoparticle Synthesis via Sol-Gel Method Using Zirconium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconia (ZrO₂) nanoparticles are of significant interest in various scientific and industrial fields, including drug delivery, due to their biocompatibility, high thermal stability, and mechanical strength. The sol-gel method offers a versatile and cost-effective approach for synthesizing zirconia nanoparticles with controlled particle size and morphology. This document provides detailed application notes and experimental protocols for the synthesis of zirconia nanoparticles using zirconium nitrate (B79036) pentahydrate as the precursor via the sol-gel method.
Principle of the Sol-Gel Process
The sol-gel process for synthesizing zirconia nanoparticles from zirconium nitrate pentahydrate involves two primary chemical reactions: hydrolysis and condensation. In an aqueous solution, the zirconium salt undergoes hydrolysis, where the zirconium ions react with water to form zirconium hydroxide (B78521). This is followed by a condensation reaction, where the zirconium hydroxide molecules polymerize to form a three-dimensional network, resulting in a gel. Subsequent aging, drying, and calcination of the gel lead to the formation of crystalline zirconia nanoparticles. The reaction conditions, such as pH, temperature, and precursor concentration, play a crucial role in determining the final properties of the nanoparticles.
Experimental Protocols
This section outlines a detailed protocol for the synthesis of zirconia nanoparticles using this compound as the precursor and a base as the precipitating agent in a sol-gel process.
Materials and Equipment
-
This compound (Zr(NO₃)₄·5H₂O)
-
Sodium hydroxide (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)
-
Deionized water
-
Magnetic stirrer with heating plate
-
pH meter
-
Beakers and other standard laboratory glassware
-
Centrifuge
-
Oven
-
Muffle furnace
Synthesis Protocol
-
Preparation of Zirconium Nitrate Solution: Dissolve a specific molar concentration of this compound in deionized water with vigorous stirring to ensure complete dissolution.
-
Hydrolysis and Gel Formation: While continuously stirring the zirconium nitrate solution, slowly add a solution of sodium hydroxide or ammonium hydroxide dropwise. This will initiate the hydrolysis and condensation reactions, leading to the formation of a white precipitate of zirconium hydroxide. Monitor the pH of the solution and continue adding the base until the desired pH for gelation is reached (typically around pH 9-10).
-
Aging of the Gel: Once the gel has formed, continue stirring for a specified period (e.g., 1-2 hours) at room temperature or a slightly elevated temperature to allow for the completion of the condensation process and the aging of the gel.
-
Washing and Separation: After aging, the gel is separated from the solution by centrifugation. The collected gel is then washed multiple times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Drying: The washed gel is dried in an oven at a temperature typically between 80°C and 120°C for several hours to remove the solvent.
-
Calcination: The dried powder is then calcined in a muffle furnace at a specific temperature (e.g., 500-800°C) for a set duration. The calcination step is crucial for the crystallization of the zirconia nanoparticles and the removal of any remaining organic residues. The heating and cooling rates during calcination can also influence the final particle characteristics.
Quantitative Data Summary
The following tables summarize the typical experimental parameters and the resulting characteristics of zirconia nanoparticles synthesized via the sol-gel method using different zirconium precursors. While specific data for this compound is limited in the literature, these tables provide a comparative overview.
Table 1: Experimental Parameters for Zirconia Nanoparticle Synthesis via Sol-Gel Method
| Precursor | Gelling Agent | pH | Aging Time (h) | Drying Temp. (°C) | Calcination Temp. (°C) | Reference |
| Zirconium(IV) propoxide | Nitric Acid | 3-5 | 24 | 100 | 400-600 | General Protocol |
| Zirconium Oxychloride | Ammonium Hydroxide | 9 | 12 | 100 | 700 | [1] |
Table 2: Physicochemical Properties of Zirconia Nanoparticles Synthesized via Sol-Gel Method
| Precursor | Average Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Crystalline Phase | Reference |
| Zirconium(IV) propoxide | 10-30 | 50-150 | 0.1-0.3 | Tetragonal/Monoclinic | General Protocol |
| Zirconium Oxychloride | 34.49 - 58.74 | 102.14 - 173.97 | - | Monoclinic/Tetragonal | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the sol-gel synthesis of zirconia nanoparticles from this compound.
Caption: A flowchart of the sol-gel synthesis of zirconia nanoparticles.
Sol-Gel Reaction Pathway
The diagram below outlines the key chemical transformations occurring during the sol-gel synthesis of zirconia nanoparticles from this compound.
Caption: The hydrolysis, condensation, and calcination steps in the sol-gel process.
Conclusion
The sol-gel method using this compound provides a viable route for the synthesis of zirconia nanoparticles. The experimental parameters, particularly pH and calcination temperature, are critical in controlling the particle size, crystal phase, and surface area of the final product. The protocols and data presented in this document serve as a valuable resource for researchers and professionals in the field of materials science and drug development for the tailored synthesis of zirconia nanoparticles for their specific applications. Further optimization of the process parameters may be required to achieve desired nanoparticle characteristics for specific applications.
References
Application Notes and Protocol for Preparing Zirconium Nitrate Pentahydrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of Zirconium Nitrate (B79036) Pentahydrate (Zr(NO₃)₄·5H₂O). It includes information on the material's properties, safety and handling, and step-by-step procedures for preparing both aqueous and stabilized acidic stock solutions.
Introduction
Zirconium nitrate pentahydrate is a water-soluble, white crystalline solid frequently used as a precursor for the synthesis of zirconium-containing materials, such as zirconia (ZrO₂) nanoparticles, catalysts, and metal-organic frameworks (MOFs).[1][2] It also serves as a Lewis acid catalyst in organic synthesis and as an analytical standard for zirconium.[2][3]
When dissolved in water, this compound forms an acidic solution.[3][4] The stability of the zirconium (Zr⁴⁺) ion in solution is highly dependent on pH. In neutral or weakly acidic solutions, hydrolysis can occur, leading to the formation of polymeric hydroxo/oxo species, zirconyl nitrate (ZrO(NO₃)₂), or the precipitation of zirconium hydroxide (B78521) (Zr(OH)₄).[1] To maintain a stable solution of Zr⁴⁺ ions and prevent hydrolysis, the stock solution can be prepared in an acidic medium, typically using nitric acid.[1]
Safety and Handling
This compound is a strong oxidizing agent and can intensify fires, especially when in contact with combustible materials.[4][5][6] It is also known to cause serious eye damage and skin irritation.[5][7] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8][9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[8][9]
-
Body Protection: Wear a lab coat or chemical-resistant apron. Fire-resistant clothing is recommended.[8][9]
-
Respiratory Protection: Use a respirator with a particulate filter if dust is generated.[9]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation.[5][8]
-
Keep away from heat, sparks, open flames, and combustible materials.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]
-
Ground all equipment when handling to prevent electrostatic discharge.[8]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Zr(NO₃)₄·5H₂O | [3] |
| Molar Mass | 429.31 g/mol | [6] |
| Appearance | White, hygroscopic crystalline solid | [2][4] |
| Melting Point | Decomposes at 100 °C | [2][3][4] |
| Solubility | Very soluble in water and alcohol | [2][3][4] |
| Refractive Index | 1.6 | [3][4] |
| UN Number | 2728 | [3] |
| Hazard Class | 5.1 (Oxidizing Substance) | [3] |
Table 2: Influence of pH on Zirconium Species in Aqueous Solution
| pH Range | Dominant Zirconium Species | Observed Outcome | Reference(s) |
| < 2 | Primarily stable Zr⁴⁺ ions | Hydrolysis is suppressed | [1] |
| 2 - 7 | Polymeric hydroxo/oxo species | Formation of colloidal particles, potential for gelation | [1] |
| > 7 | Zirconium Hydroxide (Zr(OH)₄) | Precipitation of hydrous zirconium dioxide | [1] |
Experimental Protocols
4.1. Materials and Equipment
-
This compound (≥98% purity)[5]
-
Deionized (DI) water or ultrapure water
-
Nitric acid (HNO₃), concentrated (for acidic stock solution)
-
Volumetric flasks (Class A)
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Appropriate PPE (gloves, safety goggles, lab coat)
4.2. Protocol 1: Preparation of a Standard Aqueous Stock Solution
This protocol is suitable for applications where subsequent steps involve pH adjustment or where the acidic nature of the dissolved salt is sufficient.
-
Calculation: Determine the mass of this compound required to achieve the desired concentration.
-
Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molar Mass (429.31 g/mol )
-
-
Weighing: In a fume hood, accurately weigh the calculated mass of this compound using an analytical balance and transfer it to a clean, dry beaker.
-
Dissolution: Add a portion (approximately 50-70%) of the final volume of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the solid is completely dissolved. The dissolution is typically rapid.[3]
-
Volume Adjustment: Carefully transfer the dissolved solution to the appropriate volumetric flask. Rinse the beaker with small portions of deionized water, adding the rinsate to the volumetric flask to ensure a complete transfer.
-
Final Dilution: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled, tightly sealed container. Store in a cool, dry place away from incompatible materials.[10][11]
4.3. Protocol 2: Preparation of a Stabilized Acidic Stock Solution
This protocol is recommended when a stable solution of Zr⁴⁺ ions is critical and hydrolysis must be prevented. A nitric acid concentration of ≥2 M is often sufficient to suppress hydrolysis.[1]
-
Calculation: Perform the same mass calculation as in Protocol 1.
-
Acid Preparation: In a fume hood, prepare the required volume of the acidic solvent (e.g., 2 M nitric acid) by carefully adding the calculated amount of concentrated nitric acid to deionized water in a beaker. Caution: Always add acid to water, never the other way around. Allow the solution to cool to room temperature.
-
Weighing: Accurately weigh the calculated mass of this compound and place it in a separate clean, dry beaker.
-
Dissolution: Slowly add a portion (50-70%) of the prepared nitric acid solution to the beaker containing the zirconium salt. Use a magnetic stirrer to facilitate dissolution.
-
Volume Adjustment: Transfer the resulting solution to a volumetric flask. Rinse the beaker with the remaining nitric acid solution and add it to the flask.
-
Final Dilution: Carefully add the nitric acid solution to the volumetric flask up to the calibration mark.
-
Homogenization: Cap the flask and invert several times to ensure thorough mixing.
-
Storage: Store the acidic stock solution in a labeled, appropriate container (e.g., glass bottle with a corrosion-resistant cap) in a cool, dry, and well-ventilated area.
Visualized Workflow
References
- 1. This compound | 13986-27-1 | Benchchem [benchchem.com]
- 2. Zirconium nitrate | 13746-89-9 [chemicalbook.com]
- 3. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 4. Zirconium nitrate | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. ZIRCONIUM NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. carlroth.com [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. nanochemazone.com [nanochemazone.com]
- 11. Zirconium Nitrate Solution,Zirconium Nitrate Solution Manufacturer,Zirconium Nitrate Solution Supplier [zirconiumindia.in]
Application Notes and Protocols: Zirconium Nitrate Pentahydrate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Zirconium nitrate (B79036) pentahydrate [Zr(NO₃)₄·5H₂O] as an efficient and reusable water-tolerant Lewis acid catalyst in organic synthesis.
Synthesis of N-Substituted Pyrroles
Zirconium nitrate pentahydrate has been demonstrated as an effective catalyst for the synthesis of various N-substituted pyrrole (B145914) derivatives. This protocol details the synthesis of 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline and 3-(1H-pyrrol-1-yl)indolin-2-one derivatives through a condensation reaction in an aqueous medium.[1]
Reaction Principle
The synthesis involves the condensation of 4-hydroxyproline (B1632879) with either isatin (B1672199) derivatives or 11H-indeno[1,2-b]quinoxalin-11-ones. This compound acts as a Lewis acid, activating the carbonyl group and facilitating the cyclization and subsequent aromatization to form the pyrrole ring. The reaction proceeds efficiently in water, highlighting the catalyst's tolerance to aqueous conditions.
Caption: General workflow for the synthesis of N-substituted pyrroles.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various 3-(1H-pyrrol-1-yl)indolin-2-one derivatives from substituted isatins and 4-hydroxyproline.
| Entry | Isatin Substituent (R) | Time (min) | Yield (%) |
| 1 | H | 30 | 92 |
| 2 | 5-Br | 35 | 95 |
| 3 | 5-Cl | 35 | 94 |
| 4 | 5-NO₂ | 45 | 90 |
| 5 | 5-CH₃ | 30 | 93 |
Experimental Protocol
General Procedure for the Synthesis of 3-(1H-pyrrol-1-yl)indolin-2-one Derivatives:
-
Reaction Setup: To a solution of the isatin derivative (1 mmol) and 4-hydroxyproline (1.2 mmol) in water (5 mL), add this compound (0.1 mmol, 10 mol%).
-
Reaction Execution: The resulting mixture is stirred and heated to reflux.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from ethanol (B145695) to afford the pure 3-(1H-pyrrol-1-yl)indolin-2-one derivative.
Synthesis of Polyhydroquinolines and Coumarins: A Note on Catalysis
While various zirconium-based compounds, such as zirconium(IV) chloride (ZrCl₄) and zirconia (ZrO₂), have been reported as effective catalysts for the Hantzsch synthesis of polyhydroquinolines and the Pechmann condensation for coumarin (B35378) synthesis, a detailed and specific protocol for the use of This compound in these reactions is not prominently available in the reviewed scientific literature.[2][3][4]
Researchers interested in these transformations are encouraged to explore the literature for protocols utilizing other zirconium salts, keeping in mind that the catalytic activity may vary. The Lewis acidity of the zirconium cation is the key factor in these reactions, and it is plausible that this compound could exhibit catalytic activity under optimized conditions.
General Reaction Schemes
Below are the generalized schemes for the synthesis of polyhydroquinolines and coumarins, for which other zirconium catalysts have been employed.
Hantzsch Synthesis of Polyhydroquinolines:
This one-pot, four-component reaction involves an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), a cyclic 1,3-dicarbonyl compound (e.g., dimedone), and a nitrogen source (e.g., ammonium (B1175870) acetate).
Caption: Hantzsch synthesis of polyhydroquinolines.
Pechmann Condensation for Coumarin Synthesis:
This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.
Caption: Pechmann condensation for coumarin synthesis.
Conclusion
This compound is a highly effective, water-tolerant, and reusable Lewis acid catalyst for the synthesis of N-substituted pyrroles. Its application in aqueous media presents a green and efficient alternative to conventional methods. While its utility in the synthesis of polyhydroquinolines and coumarins is not as well-documented as other zirconium salts, its inherent Lewis acidity suggests potential for these transformations under appropriate reaction conditions. Further research in these areas could expand the synthetic utility of this versatile catalyst.
References
- 1. Zirconium nitrate: a reusable water tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zirconium Nitrate Pentahydrate in the Fabrication of Thin Films by Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of zirconium nitrate (B79036) as a precursor in the fabrication of zirconium dioxide (ZrO₂) thin films via Chemical Vapor Deposition (CVD). While zirconium nitrate pentahydrate is a common, stable hydrate, the volatile anhydrous form is the effective precursor for CVD processes.[1][2] This document will focus on the use of the anhydrous form as a single-source precursor, offering a low-temperature route to high-purity zirconia thin films, which are of significant interest for applications ranging from microelectronics to biocompatible coatings.
Introduction to Zirconium Nitrate as a CVD Precursor
Zirconium dioxide (ZrO₂) thin films are sought after for their excellent properties, including a high dielectric constant, thermal stability, and chemical resistance. Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality, uniform thin films.
Zirconium nitrate, in its anhydrous form (Zr(NO₃)₄), is an effective single-source precursor for the deposition of zirconia.[1][2] Its volatility and ability to decompose at relatively low temperatures (above 100°C) make it an attractive option.[1][2] The use of a single-source precursor simplifies the CVD process as it does not require the co-injection of an oxygen source, and it avoids the incorporation of contaminants like carbon or halogens into the film.[2]
It is important to note that the commonly available this compound (Zr(NO₃)₄·5H₂O) is not directly suitable for conventional CVD due to its low volatility. The water of hydration must be removed to yield the anhydrous form before it can be effectively vaporized and transported to the reaction chamber. This can be achieved through careful heating under vacuum.
Experimental Data
The following tables summarize quantitative data obtained from the deposition of zirconia thin films using anhydrous zirconium nitrate as a precursor in a low-pressure CVD (LPCVD) system.
Table 1: CVD Process Parameters for Zirconia Thin Film Deposition
| Parameter | Value | Reference |
| Precursor | Anhydrous Zirconium(IV) Nitrate | [2] |
| Substrate | Silicon (100) | [2] |
| Precursor Vessel Temperature | 80 - 95 °C | [2] |
| Substrate Temperature | 300 - 500 °C | [2] |
| Total Reactor Pressure | 0.25 - 1.1 Torr | [2] |
| Carrier Gas | Nitrogen (N₂) | [2] |
| Carrier Gas Flow Rate | 20 or 100 sccm | [2] |
Table 2: Properties of Deposited Zirconia Thin Films
| Property | Value / Characteristic | Reference |
| Film Composition | Near stoichiometric ZrO₂ | [2] |
| Crystalline Structure | Polycrystalline, predominantly monoclinic | [2] |
| Growth Rate | Up to 10.0 nm/min | [2] |
| Interfacial Layer | An interfacial layer of SiO₂ forms between the silicon substrate and the ZrO₂ film. | [2] |
| Electrical Properties | Capacitors fabricated from 58 nm thick films exhibited charge trapping in the Si/ZrO₂ interfacial region. | [2] |
Experimental Protocols
This section provides a detailed protocol for the deposition of zirconia thin films using anhydrous zirconium nitrate in a low-pressure CVD reactor.
3.1. Precursor Handling and Preparation
-
Precursor: Anhydrous zirconium(IV) nitrate. This precursor is highly sensitive to moisture and should be handled in an inert atmosphere (e.g., a glovebox).
-
Dehydration of this compound (if necessary): If starting with the pentahydrate form, a dehydration step is necessary. This can be attempted by slowly heating the pentahydrate under vacuum. The temperature should be carefully controlled to avoid premature decomposition of the nitrate. Note: Specific parameters for this dehydration step are not well-documented in the reviewed literature, and it is recommended to use the anhydrous form if available.
-
Loading: The anhydrous zirconium nitrate is loaded into a precursor vessel (bubbler) inside an inert atmosphere glovebox. The vessel is then connected to the CVD system.
3.2. CVD System Setup and Operation
-
Substrate Preparation: Silicon (100) wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants. The cleaned substrates are then loaded into the CVD reactor.
-
System Evacuation: The reactor is evacuated to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr to minimize background contaminants.
-
Substrate Heating: The substrate is heated to the desired deposition temperature (300 - 500 °C).
-
Precursor Heating: The precursor vessel containing the anhydrous zirconium nitrate is heated to a temperature between 80 and 95 °C to achieve a sufficient vapor pressure.
-
Deposition Process:
-
The carrier gas (N₂) is flowed through the precursor vessel at a rate of 20 or 100 sccm to transport the precursor vapor into the reaction chamber.
-
The total pressure in the reactor is maintained between 0.25 and 1.1 Torr during deposition.
-
The deposition is carried out for a predetermined time to achieve the desired film thickness.
-
-
Post-Deposition:
-
After the deposition is complete, the precursor flow is stopped, and the reactor is cooled down under a flow of inert gas.
-
The coated substrates are then removed from the reactor for characterization.
-
Visualizations
Experimental Workflow for CVD of Zirconia Thin Films
A schematic of the experimental workflow for the CVD of zirconia thin films.
Logical Relationship of CVD Parameters
Logical relationship of key parameters in the CVD of zirconia thin films.
References
Application of Zirconium Nitrate Pentahydrate in Metal-Organic Framework (MOF) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-based Metal-Organic Frameworks (Zr-MOFs) have garnered significant attention in biomedical applications due to their high stability, low toxicity, and tunable porosity.[1][2] Among the various zirconium precursors, zirconium nitrate (B79036) pentahydrate (Zr(NO₃)₄·5H₂O) serves as a common and effective metal source for the synthesis of a range of Zr-MOFs, most notably the UiO-66 series.[3] These materials are extensively explored as nanocarriers for drug delivery, offering controlled and targeted release of therapeutic agents.[4][5] The synthesis of Zr-MOFs using zirconium nitrate pentahydrate typically involves solvothermal or microwave-assisted methods, where the precursor is reacted with an organic linker in a suitable solvent.[6][7] The nitrate counter-ion can influence the crystallization process and the resulting properties of the MOF.[8][9] This document provides detailed application notes and experimental protocols for the synthesis of Zr-MOFs using this compound, with a focus on their application in drug delivery.
Application Notes
Role of this compound in MOF Synthesis:
This compound is a versatile precursor for the synthesis of various Zr-MOFs. The nitrate ions can act as modulators during the synthesis, influencing the nucleation and growth of the MOF crystals. This can affect the final particle size, morphology, and defect density of the material, which are critical parameters for drug delivery applications.[8][9] The choice of zirconium precursor can impact the crystalline and porous structure of the resulting MOF.[8][10]
Zr-MOFs in Drug Delivery:
The unique properties of Zr-MOFs make them excellent candidates for drug delivery systems.[4] Their high surface area and tunable pore size allow for the encapsulation of a wide range of drug molecules.[11] Furthermore, the surface of Zr-MOFs can be functionalized to achieve targeted delivery and stimuli-responsive drug release.[12][13] For instance, the release of a drug can be triggered by changes in pH, the presence of specific enzymes, or external stimuli like light.[3][5]
Safety and Handling of this compound:
This compound is an oxidizing solid and can intensify fire. It also causes serious eye damage.[12][14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn when handling this chemical.[15] It should be stored in a dry, well-ventilated place away from combustible materials.[16] In case of contact with eyes, rinse cautiously with water for several minutes.[14]
Experimental Protocols
Protocol 1: Synthesis of UiO-66-NH₂ using this compound
This protocol describes the synthesis of amino-functionalized UiO-66 (UiO-66-NH₂), a commonly used Zr-MOF for drug delivery studies.
Materials:
-
This compound (Zr(NO₃)₄·5H₂O)
-
2-aminoterephthalic acid (NH₂-BDC)
-
Acetic acid (AcOH)
-
Deionized (DI) water
-
N,N-Dimethylformamide (DMF) - Note: DMF is a toxic solvent and should be handled in a fume hood with appropriate PPE.
-
Acetone
Equipment:
-
Agate vessel and ball mill (e.g., Fritsch planetary micro mill Pulverisette 7) or mortar and pestle
-
15 mL Teflon-lined autoclave
-
Oven
-
Centrifuge
Procedure:
-
In an agate vessel, combine 1 mmol (429 mg) of this compound and 1 mmol (181 mg) of 2-aminoterephthalic acid.[12]
-
Add 0.9 mL of acetic acid and 0.1 mL of deionized water to the vessel.[12]
-
Mechanically grind the mixture for 15 minutes at 50 Hz using a ball mill.[12] Alternatively, thoroughly grind the mixture using a mortar and pestle.
-
Transfer the resulting slurry to a 15 mL Teflon-lined autoclave.[12]
-
Heat the autoclave in an oven at 120 °C for 24 hours.[12]
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the product three times with DI water and once with acetone.[12]
-
Dry the final product in an oven at 80 °C for 16 hours.[12]
Protocol 2: Synthesis of UiO-66-NO₂ using this compound
This protocol details the synthesis of nitro-functionalized UiO-66 (UiO-66-NO₂).
Materials:
-
This compound (Zr(NO₃)₄·5H₂O)
-
2-nitroterephthalic acid (NO₂-BDC)
-
Acetic acid (AcOH)
-
Deionized (DI) water
-
Acetone
Equipment:
-
Agate vessel and ball mill or mortar and pestle
-
Beaker
-
Oven
-
Centrifuge
Procedure:
-
In an agate vessel, combine 1 mmol (429 mg) of this compound and 1 mmol (211 mg) of 2-nitroterephthalic acid.[12]
-
Add 1.0 mL of acetic acid to the vessel.[12]
-
Mechanically grind the mixture for 15 minutes at 50 Hz using a ball mill.[12]
-
Transfer the slurry to a beaker and leave it to stand at room temperature for 24 hours, covered to prevent evaporation.[12]
-
Collect the solid product by centrifugation.
-
Wash the product three times with DI water and once with acetone.[12]
-
Dry the final product in an oven at 80 °C for 16 hours.[12]
Quantitative Data Summary
The following tables summarize the reaction conditions for the synthesis of functionalized UiO-66 MOFs using this compound as the zirconium source.
Table 1: Synthesis Parameters for Functionalized UiO-66 MOFs [12]
| MOF Type | Zirconium Precursor | Linker | Molar Ratio (Zr:Linker) | Modulator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| UiO-66-NH₂ | Zr(NO₃)₄·5H₂O | NH₂-BDC | 1:1 | Acetic Acid/Water | - | 120 | 24 | 78 |
| UiO-66-Br | Zr(NO₃)₄·5H₂O | Br-BDC | 1:1 | Acetic Acid/Water | - | 120 | 24 | 85 |
| UiO-66-NO₂ | Zr(NO₃)₄·5H₂O | NO₂-BDC | 1:1 | Acetic Acid | - | Room Temp | 24 | 86 |
Table 2: Reactant Quantities for 1 mmol Scale Synthesis [12]
| MOF Type | Zr(NO₃)₄·5H₂O (mg) | Linker (mg) | Acetic Acid (mL) | Water (mL) |
| UiO-66-NH₂ | 429 | 181 | 0.9 | 0.1 |
| UiO-66-Br | 429 | 245 | 0.9 | 0.1 |
| UiO-66-NO₂ | 429 | 211 | 1.0 | - |
Visualizations
Experimental Workflow for Zr-MOF Synthesis
Caption: A generalized workflow for the synthesis of zirconium-based Metal-Organic Frameworks.
Cellular Uptake and Drug Release Mechanism of Zr-MOFs
Caption: A schematic of the cellular uptake and subsequent stimuli-responsive drug release from a Zr-MOF.
References
- 1. Tuning the Endocytosis Mechanism of Zr-Based Metal–Organic Frameworks through Linker Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]
- 3. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Integrated design and application of stimuli-responsive metal–organic frameworks in biomedicine: current status and future perspectives - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]
- 7. Zr-based metal–organic frameworks: design, synthesis, structure, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Multivariate Modulation of the Zr MOF UiO-66 for Defect-Controlled Combination Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stars.library.ucf.edu [stars.library.ucf.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface-Functionalization of Zr-Fumarate MOF for Selective Cytotoxicity and Immune System Compatibility in Nanoscale Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Application Note: Zirconium Nitrate Pentahydrate as a Precursor for Atomic Layer Deposition of Zirconium Dioxide (ZrO₂)
Introduction
Zirconium dioxide (ZrO₂) is a highly sought-after material in various advanced applications, including high-k gate dielectrics in microelectronics, optical coatings, and biocompatible layers in medical devices. Atomic Layer Deposition (ALD) stands out as a premier technique for depositing thin films of ZrO₂ due to its ability to produce highly conformal, uniform, and pinhole-free layers with precise thickness control at the atomic level. The choice of precursor is critical to the success of the ALD process. While various metal-organic precursors are commonly used, inorganic precursors such as zirconium nitrate (B79036) pentahydrate (Zr(NO₃)₄·5H₂O) present a potential alternative. This compound can serve as a single-source precursor for chemical vapor deposition (CVD) as it is volatile and decomposes at elevated temperatures to form zirconia.[1] This application note provides a detailed protocol for the investigation of zirconium nitrate pentahydrate as a precursor for the ALD of ZrO₂ thin films, targeting researchers, scientists, and professionals in drug development.
Precursor Characteristics
This compound is a solid, water-soluble compound that undergoes a multi-stage thermal decomposition to ultimately yield zirconium dioxide.[2] The decomposition process involves initial dehydration followed by denitration. Amorphous ZrO₂ can begin to form at temperatures as low as 200°C, with crystallization into tetragonal or monoclinic phases occurring at higher temperatures, typically around 390-450°C.[2] The anhydrous form, zirconium tetranitrate, is volatile and sublimes at 95°C under a pressure of 0.2 mm Hg, which suggests that with appropriate heating, the pentahydrate can be used as a vapor source for deposition processes.[1]
Proposed ALD Process Parameters
Due to the limited availability of established ALD protocols for this compound, the following parameters are proposed as a starting point for process development. These values are derived from the known thermal properties of the precursor and typical conditions for ZrO₂ ALD using other zirconium sources.
| Parameter | Proposed Value/Range | Notes |
| Precursor | This compound | Solid precursor. |
| Co-reactant | Deionized Water (H₂O) | A standard oxygen source for oxide ALD. |
| Precursor Temperature | 100 - 130°C | To ensure sufficient vapor pressure for delivery into the reactor. This may need optimization based on the vacuum system. |
| Substrate Temperature | 150 - 250°C | Proposed "ALD window" to facilitate surface reactions while minimizing gas-phase decomposition (CVD-like growth). |
| Precursor Pulse Time | 0.5 - 2.0 seconds | Highly dependent on reactor geometry and precursor delivery setup. Requires optimization. |
| Purge Time (after precursor) | 10 - 30 seconds | Sufficient time to remove unreacted precursor and byproducts. |
| Co-reactant Pulse Time | 0.1 - 1.0 seconds | Typical for water as a co-reactant. |
| Purge Time (after co-reactant) | 10 - 30 seconds | To ensure complete removal of the co-reactant and volatile byproducts before the next cycle. |
| Carrier Gas | High-purity Nitrogen (N₂) or Argon (Ar) | - |
Comparative ALD Data for ZrO₂
For context, the following table summarizes typical ALD process parameters for ZrO₂ deposition using a well-established metal-organic precursor, tetrakis(dimethylamido)zirconium (TDMAZr).
| Parameter | Value/Range (TDMAZr + H₂O) | Reference(s) |
| Precursor Temperature | 75°C | [3] |
| Substrate Temperature | 150 - 250°C | [3][4][5] |
| Growth Per Cycle (GPC) | ~0.8 - 1.2 Å/cycle | [3][5] |
| Resulting Film Phase | Amorphous to Crystalline (depending on temperature) | [3][5] |
Experimental Protocol
This protocol outlines the steps for the atomic layer deposition of ZrO₂ using this compound.
1. Substrate Preparation:
-
Clean the desired substrates (e.g., silicon wafers, glass slides) using a standard cleaning procedure (e.g., RCA clean for silicon).
-
Thoroughly rinse the substrates with deionized water and dry them with a stream of high-purity nitrogen or argon.
-
Load the cleaned substrates into the ALD reactor chamber.
2. System Preparation and Setup:
-
Load this compound into a suitable precursor container (e.g., a stainless steel bubbler) in an inert atmosphere (e.g., a glovebox) to minimize exposure to ambient moisture.
-
Install the precursor container into the ALD system and connect the gas lines.
-
Heat the precursor container to the desired temperature (start at 110°C).
-
Heat the ALD reactor walls and precursor delivery lines to a temperature slightly higher than the precursor temperature to prevent condensation.
-
Set the substrate holder to the desired deposition temperature (start at 200°C).
-
Pump down the reactor chamber to the base pressure.
3. Atomic Layer Deposition Cycle: The ALD process consists of a sequence of four steps, which are repeated to grow the film to the desired thickness.
-
Step 1: this compound Pulse: Introduce the vaporized this compound into the reactor chamber for a set duration (e.g., 1.0 second). The precursor molecules will adsorb and react with the substrate surface.
-
Step 2: Purge 1: Stop the precursor flow and purge the chamber with an inert carrier gas (N₂ or Ar) for a defined period (e.g., 20 seconds) to remove any unreacted precursor and gaseous byproducts.
-
Step 3: Water (Co-reactant) Pulse: Introduce water vapor into the chamber for a set duration (e.g., 0.5 seconds). The water molecules will react with the precursor layer on the surface, forming Zr-O bonds and releasing byproducts.
-
Step 4: Purge 2: Stop the water vapor flow and purge the chamber with the inert carrier gas for a defined period (e.g., 20 seconds) to remove excess water and any remaining byproducts.
4. Deposition and Characterization:
-
Repeat the ALD cycle (Steps 1-4) until the target film thickness is achieved.
-
After the final cycle, cool down the reactor and substrates under an inert atmosphere.
-
Remove the coated substrates from the reactor.
-
Characterize the deposited ZrO₂ films using appropriate techniques such as ellipsometry (for thickness and refractive index), X-ray diffraction (for crystallinity and phase), and atomic force microscopy (for surface morphology and roughness).
Visualization of the ALD Workflow
The following diagram illustrates the sequential nature of the ALD cycle for ZrO₂ deposition using this compound and water.
Safety Precautions
This compound is an oxidizing agent and can intensify fires.[6] It can also cause irritation to the skin, eyes, and respiratory tract.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 2. This compound | 13986-27-1 | Benchchem [benchchem.com]
- 3. Atomic layer deposition of zirconium oxide thin films | Journal of Materials Research | Cambridge Core [cambridge.org]
- 4. Low temperature atomic layer deposition of zirconium oxide for inkjet printed transistor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Application Notes and Protocols for pH-Controlled Synthesis of Zirconia Catalysts from Zirconium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of zirconia (ZrO₂) catalysts from zirconium nitrate (B79036) pentahydrate. The focus is on the critical role of pH control during the synthesis process, which significantly influences the final physicochemical properties of the catalyst, such as crystal structure, particle size, surface area, and acidity. Understanding and controlling these parameters are essential for designing catalysts with tailored properties for various applications, including in organic synthesis and drug development.[1]
Introduction
Zirconium dioxide (ZrO₂) is a versatile ceramic material with significant applications in catalysis due to its notable mechanical strength, thermal stability, and tunable acidic and basic surface properties. The synthesis of zirconia catalysts from zirconium nitrate pentahydrate [Zr(NO₃)₄·5H₂O] via precipitation is a widely used method. A key parameter in this process is the pH at which the zirconium hydroxide (B78521) precursor is precipitated. The pH of the precipitation medium directly impacts the hydrolysis and condensation rates of zirconium species, which in turn dictates the structural and surface characteristics of the final calcined zirconia catalyst.[1]
Control over the crystalline phase (monoclinic vs. tetragonal) and particle size is crucial as these properties are directly linked to the catalytic activity. For instance, the tetragonal phase of zirconia is often associated with higher acidity and catalytic performance in various reactions. The precipitation pH offers a straightforward yet powerful tool to modulate these properties. Generally, low and very high pH values tend to favor the formation of the monoclinic phase, while intermediate pH levels often result in a mixture of monoclinic and tetragonal phases, or in some cases, a predominantly tetragonal phase.[2] Particle size also tends to increase with increasing pH.[2]
Data Presentation
The following tables summarize the quantitative data on the effect of precipitation pH on the key properties of zirconia catalysts synthesized from this compound.
Table 1: Effect of pH on Crystal Phase Composition and Particle Size of ZrO₂ Catalyst
| Precipitation pH | Monoclinic Phase (%) | Tetragonal Phase (%) | Average Particle Size (nm) |
| 2.6 | 100 | 0 | 11 |
| 7.0 | 83 | 17 | 13 |
| 10.0 | - | - | - |
| 11.0 | 71 | 29 | 14.8 |
| 14.0 | 100 | 0 | 98 |
Data adapted from a study on hydrothermal synthesis of ZrO₂ nanoparticles. The trend is informative for precipitation methods as well.[2]
Table 2: Influence of pH on Textural and Acidic Properties of Zirconia Catalysts
| Precipitation pH | BET Surface Area (m²/g) | Total Acidity (mmol NH₃/g) |
| 6 | 80 | - |
| 7 | - | - |
| 8 | - | - |
| ≥ 7 | More developed surface | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of zirconia catalysts from this compound with controlled pH.
Protocol 1: Precipitation Method with pH Control
This protocol describes the synthesis of zirconia catalysts by controlling the pH during the precipitation of zirconium hydroxide using ammonium (B1175870) hydroxide.
Materials:
-
This compound [Zr(NO₃)₄·5H₂O]
-
Ammonium hydroxide (NH₄OH) solution (e.g., 25 wt%)
-
Deionized water
-
Ethanol (B145695) (for washing)
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with hotplate
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of this compound in deionized water to achieve a desired precursor concentration (e.g., 0.5 M). Stir the solution until the salt is completely dissolved.
-
Precipitation:
-
Place the zirconium nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add ammonium hydroxide solution dropwise to the vigorously stirred zirconium nitrate solution.
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Continue adding ammonium hydroxide until the desired final pH (e.g., 7, 8, 9, or 10) is reached and remains stable. A white precipitate of zirconium hydroxide will form.
-
-
Aging: Allow the suspension to age for a specific period (e.g., 2-4 hours) at room temperature or a slightly elevated temperature (e.g., 60°C) with continuous stirring. This step promotes the growth and stabilization of the hydroxide particles.
-
Washing:
-
Separate the precipitate from the mother liquor by filtration using a Buchner funnel.
-
Wash the filter cake repeatedly with deionized water to remove residual nitrate and ammonium ions. Continue washing until the filtrate is neutral and free of ions (can be tested with a conductivity meter or by checking for the absence of a precipitate with silver nitrate for chloride ions, if applicable from other sources).
-
Finally, wash the precipitate with ethanol to reduce agglomeration during drying.
-
-
Drying: Dry the washed precipitate in an oven at 100-120°C for 12-24 hours to remove water and ethanol.
-
Calcination:
-
Place the dried powder in a ceramic crucible.
-
Calcine the powder in a muffle furnace at a specific temperature (e.g., 500-800°C) for a defined duration (e.g., 3-5 hours). The heating rate should be controlled (e.g., 5°C/min). Calcination converts the zirconium hydroxide into zirconium dioxide.
-
-
Characterization: The final zirconia catalyst can be characterized for its properties, including crystal phase (XRD), particle size and morphology (TEM/SEM), surface area (BET), and acidity (NH₃-TPD).
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and experimental workflows described in these application notes.
Caption: Experimental workflow for the pH-controlled synthesis of zirconia catalysts.
Caption: Influence of precipitation pH on zirconia catalyst properties and performance.
References
Application Notes and Protocols: Zirconium Nitrate Pentahydrate for the Preparation of Solid Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of zirconium nitrate (B79036) pentahydrate as a precursor in the synthesis of robust solid acid catalysts. Zirconium-based catalysts are increasingly recognized for their high catalytic performance, stability, and environmentally friendly characteristics, making them suitable for a wide range of organic transformations.[1] This document outlines the synthesis of unmodified zirconia, as well as sulfate (B86663) and tungstate-promoted zirconia catalysts, which exhibit enhanced acidity and catalytic activity.
Introduction to Zirconia-Based Solid Acid Catalysts
Zirconia (ZrO₂) serves as a versatile material in catalysis, functioning either as a catalyst itself or as a support.[2] Its desirable properties, including strong acidity, remarkable stability, and the versatility of modification, make it a practical and multifunctional solid acid catalyst in numerous acid-catalyzed reactions.[2] The incorporation of promoters like sulfate (SO₄²⁻) or tungstate (B81510) (WO₃) can significantly enhance the acidic properties of zirconia, leading to the formation of superacidic materials.[3][4] These catalysts are highly efficient in various organic syntheses, such as esterification, transesterification, isomerization, and condensation reactions.[3][4][5] Zirconium nitrate pentahydrate is a convenient and water-soluble precursor for the synthesis of these advanced catalytic materials.[6]
Experimental Protocols
This section details the step-by-step procedures for synthesizing zirconia-based solid acid catalysts using this compound as the primary precursor.
Protocol for the Preparation of Zirconia (ZrO₂)
This protocol describes the synthesis of unmodified zirconia through a precipitation method.
Materials:
-
Zirconyl nitrate hydrate (B1144303) (ZrO(NO₃)₂·xH₂O) (as a source of zirconium nitrate)[5]
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Potassium hydroxide (KOH) solution (e.g., 1 M)[7][8]
-
Silver nitrate (AgNO₃) solution (for testing chloride ion removal, if starting from zirconium oxychloride)
Equipment:
-
Beakers
-
Magnetic stirrer
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of zirconyl nitrate hydrate by dissolving the salt in deionized water.[5]
-
Precipitation: While vigorously stirring the zirconium salt solution, slowly add the precipitating agent (e.g., ammonium hydroxide or KOH solution) dropwise until the pH of the solution reaches 9-10.[7] This will lead to the formation of a white precipitate of zirconium hydroxide.
-
Aging: Continue stirring the resulting slurry for a few hours at room temperature to age the precipitate.[7]
-
Washing: Filter the precipitate and wash it repeatedly with deionized water to remove any remaining ions.[7] If zirconium oxychloride were used as a precursor, this step would be crucial to remove chloride ions, confirmed by the absence of a white precipitate upon addition of silver nitrate solution to the filtrate.[9]
-
Drying: Dry the washed zirconium hydroxide precipitate in an oven at approximately 100-110°C for 12-24 hours to remove water.[5][7][9]
-
Calcination: Calcine the dried powder in a muffle furnace at a temperature ranging from 600°C to 800°C for 3-5 hours to obtain the final zirconia catalyst.[5][9]
Protocol for the Preparation of Sulfated Zirconia (SZ)
This protocol outlines the synthesis of sulfated zirconia, a strong solid acid catalyst, via the impregnation method.
Materials:
-
Zirconium hydroxide (prepared as in Protocol 2.1, steps 1-4)
-
Sulfuric acid (H₂SO₄) solution (e.g., 0.5 M - 1 M)[9] or Ammonium sulfate ((NH₄)₂SO₄) solution
Equipment:
-
Beaker
-
Magnetic stirrer
-
Drying oven
-
Muffle furnace
Procedure:
-
Sulfation: Immerse the prepared zirconium hydroxide powder in a sulfuric acid or ammonium sulfate solution.[9] Stir the mixture for a specified duration (e.g., 6 hours).[9]
-
Drying: Filter the sulfated zirconia and dry it in an oven at 110°C for 24 hours.[9]
-
Calcination: Calcine the dried powder in a muffle furnace at a temperature between 600°C and 650°C for 3 hours.[9] Higher temperatures may lead to the decomposition of sulfate groups.
Protocol for the Preparation of Tungstated Zirconia (WZ)
This protocol describes the preparation of tungstated zirconia, another potent solid acid catalyst.
Materials:
-
Zirconia powder (prepared as in Protocol 2.1)
-
Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Drying oven
-
Muffle furnace
Procedure:
-
Impregnation: Prepare an aqueous solution of ammonium metatungstate. Impregnate the zirconia powder with this solution. The amount of ammonium metatungstate should be calculated to achieve the desired tungsten loading.
-
Drying: Remove the excess water, for instance, using a rotary evaporator, and then dry the impregnated material in an oven.
-
Calcination: Calcine the dried powder in a muffle furnace at a temperature typically ranging from 700°C to 800°C.
Data Presentation
The following tables summarize key quantitative data for zirconia-based solid acid catalysts prepared from zirconium precursors.
Table 1: Catalyst Synthesis Parameters
| Catalyst Type | Precursor | Promoter | Calcination Temperature (°C) | Reference |
| ZrO₂ | Zirconyl nitrate hydrate | None | 773 K (500°C) | [5] |
| Sulfated Zirconia | Zirconia nanopowder | H₂SO₄ (0.8 M) | 600 | [10] |
| Sulfated Zirconia | Zirconium oxychloride | H₂SO₄ (1 M) | 650 | [11] |
| Tungstated Zirconia | Zirconyl nitrate hydrate | Tungsten Carbonyl | 773 K (500°C) for ZrO₂ | [5] |
Table 2: Physicochemical Properties of Zirconia-Based Catalysts
| Catalyst | BET Surface Area (m²/g) | Total Acidity (mmol/g) | Crystal Phase | Reference |
| ZrO₂ | 77 | 0.18 | - | [5][9] |
| Sulfated Zirconia (SZ-0.8-600) | - | 1.06 | Monoclinic, Tetragonal | [9] |
| Cr/Sulfated Zirconia (1%) | - | 8.22 | Monoclinic | |
| NaCl impregnated Zirconia | - | - | Tetragonal | [12] |
| Zirconium Phosphate-Sulphate | 10-15 | - | Orthorhombic, Tetrahydrate | [13] |
| Pure Zirconium Phosphate | 105 | - | Amorphous | [13] |
Visualizations
The following diagrams illustrate the experimental workflows for the preparation of zirconia-based solid acid catalysts.
Caption: Workflow for the preparation of Zirconia (ZrO₂) catalyst.
Caption: Workflows for promoted zirconia catalyst preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. This compound | 13986-27-1 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Preparation and Characterization of Sulfated Zirconia from a Commercial Zirconia Nanopowder – Oriental Journal of Chemistry [orientjchem.org]
- 11. jeeng.net [jeeng.net]
- 12. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 13. Use of Zirconium Phosphate-Sulphate as Acid Catalyst for Synthesis of Glycerol-Based Fuel Additives [mdpi.com]
Application Notes and Protocols for the Preparation of Porous Zirconia Monoliths Using Zirconium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous zirconia (ZrO₂) monoliths are of significant interest in various scientific and industrial fields, including catalysis, chromatography, and drug delivery, owing to their high thermal and chemical stability, mechanical strength, and tunable porous structure. The synthesis of these materials is often achieved through a sol-gel process, where the choice of the zirconium precursor plays a critical role in determining the final properties of the monolith. Zirconium nitrate (B79036) pentahydrate (Zr(NO₃)₄·5H₂O) is a common and cost-effective precursor for the synthesis of zirconia-based materials. This document provides detailed application notes and experimental protocols for the preparation of porous zirconia monoliths using zirconium nitrate pentahydrate, based on established sol-gel methodologies.
Principle of the Method
The synthesis of porous zirconia monoliths via the sol-gel method involves the hydrolysis and condensation of a zirconium precursor in a solvent system. This process leads to the formation of a "sol," a colloidal suspension of solid particles in a liquid, which then undergoes gelation to form a continuous three-dimensional network, the "gel." The porous structure of the final zirconia monolith is achieved by carefully controlling the phase separation during the sol-gel transition and subsequent drying and calcination steps. The use of a porogen, such as a polymer, induces phase separation, leading to the formation of a co-continuous structure of the zirconia gel and the solvent phase. Upon removal of the solvent and the porogen, a porous monolith is obtained.
Experimental Protocols
This protocol is adapted from the well-established method for preparing porous zirconia monoliths using zirconium oxychloride, with necessary modifications for the use of this compound.
Materials
-
This compound (Zr(NO₃)₄·5H₂O)
-
Poly(ethylene oxide) (PEO), (e.g., MW 10,000 g/mol )
-
Propylene (B89431) oxide (PO)
-
Ethanol (B145695) (absolute)
-
Distilled water
-
Ammonia solution (for optional solvothermal treatment)
Equipment
-
Beakers and magnetic stir bars
-
Magnetic stir plate
-
Syringes or pipettes for accurate liquid transfer
-
Sealed containers (e.g., vials or molds)
-
Oven capable of reaching at least 100°C
-
Tube furnace for calcination (up to 1100°C)
-
(Optional) Autoclave for solvothermal treatment
Protocol for the Synthesis of Porous Zirconia Monoliths
-
Solution Preparation:
-
In a typical synthesis, dissolve a calculated amount of poly(ethylene oxide) (PEO) in a mixture of distilled water and ethanol in a beaker with vigorous stirring. The amount of PEO will influence the macropore size of the final monolith.
-
Once the PEO is fully dissolved, add this compound to the solution. The molar equivalent should be calculated to match the zirconium concentration used in established protocols with other precursors (e.g., zirconium oxychloride octahydrate). For instance, to obtain a similar zirconium concentration as a protocol using 1.610 g of ZrOCl₂·8H₂O (molar mass ≈ 322.25 g/mol ), an equivalent molar amount of Zr(NO₃)₄·5H₂O (molar mass ≈ 429.32 g/mol ) would be approximately 2.145 g.
-
Continue stirring the solution until the this compound is completely dissolved, and a clear solution is obtained. This may take up to 2 hours.
-
-
Gelation:
-
To initiate gelation, add a specific volume of propylene oxide (PO) to the solution while stirring. Propylene oxide acts as a proton scavenger, promoting the hydrolysis and condensation of the zirconium species.
-
After the addition of PO, stir the solution for a brief period (e.g., 1 minute) to ensure homogeneity.
-
Transfer the resulting solution into a sealed container or mold of the desired shape.
-
Place the sealed container in an oven at a constant temperature (e.g., 60-80°C) to allow for gelation. The gelation time will vary depending on the specific composition and temperature.
-
-
Aging and Drying:
-
After gelation is complete, age the wet gel in the sealed container at a lower temperature (e.g., 40°C) for an extended period (e.g., 72 hours) to strengthen the gel network.
-
Following aging, carefully unseal the container and allow the solvent to evaporate slowly at a controlled temperature (e.g., 60°C) over several days. Slow drying is crucial to prevent cracking of the monolith.
-
-
Calcination:
-
Once the gel is completely dried, place the monolith in a tube furnace for calcination.
-
Heat the dried gel at a slow heating rate (e.g., 1-2 °C/min) to a target temperature (e.g., 600-1100°C) and hold for several hours. The calcination process removes the organic components (PEO) and leads to the crystallization of zirconia. The final crystalline phase (tetragonal or monoclinic) will depend on the calcination temperature.[1][2]
-
-
(Optional) Solvothermal Treatment for Enhanced Mesoporosity:
-
For applications requiring a high surface area, a post-synthesis solvothermal treatment can be performed on the calcined monolith.
-
Place the calcined monolith in an autoclave with an ethanol solution containing ammonia.
-
Heat the autoclave to a specific temperature (e.g., 150-200°C) for a set duration. This treatment can significantly increase the number and size of mesopores.[1]
-
Data Presentation
The properties of porous zirconia monoliths are highly dependent on the synthesis conditions and the precursor used. The following table summarizes typical properties of porous zirconia monoliths prepared from different zirconium precursors.
| Zirconium Precursor | Porogen | Calcination Temp. (°C) | Porosity (%) | BET Surface Area (m²/g) | Pore Size | Reference |
| Zirconium Oxychloride (ZrOCl₂) | PEO | 600 | 52.9 | 171.9 | Macroporous | [1] |
| Zirconium Oxychloride (ZrOCl₂) (with solvothermal treatment) | PEO | 600 | - | 583.8 | Meso-macroporous | [1] |
| Preceramic Polymer | Bacterial Cellulose | 800 | - | 9.7 | Hierarchically porous | [2][3] |
| Zirconium n-propoxide | - | 400 | - | >100 (for t-ZrO₂) | Mesoporous | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of porous zirconia monoliths using the sol-gel method.
Caption: Experimental workflow for the synthesis of porous zirconia monoliths.
Sol-Gel Process Signaling Pathway
The underlying chemical transformations in the sol-gel process are depicted in the following diagram.
Caption: Key stages of the sol-gel process for zirconia synthesis.
References
- 1. Preparation of macroporous zirconia monoliths from ionic precursors via an epoxide-mediated sol-gel process accompanied by phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hierarchically Porous Zirconia Monolith Fabricated from Bacterial Cellulose and Preceramic Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hierarchically Porous Zirconia Monolith Fabricated from Bacterial Cellulose and Preceramic Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water Formation in Non-Hydrolytic Sol-Gel Routes: Selective Synthesis of Tetragonal and Monoclinic Mesoporous Zirconia as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of Zirconium nitrate pentahydrate in solution.
Technical Support Center: Zirconium Nitrate (B79036) Pentahydrate Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Zirconium Nitrate Pentahydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern?
This compound (Zr(NO₃)₄·5H₂O) is a hydrated salt of zirconium that is soluble in water and alcohol.[1][2] In aqueous solutions, it is prone to hydrolysis, a chemical reaction where water molecules react with the zirconium ions. This process can lead to the formation of insoluble zirconium species, such as zirconium hydroxide (B78521) or zirconyl nitrate, resulting in turbidity or precipitation and altering the chemical properties of the solution.[1]
Q2: What are the primary factors that influence the hydrolysis of zirconium nitrate solutions?
The primary factors influencing hydrolysis are:
-
pH: The acidity of the solution is the most critical factor. Zirconium nitrate solutions are acidic, and maintaining a low pH is essential to prevent hydrolysis.[3]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[4]
-
Concentration: The concentration of the zirconium nitrate solution can also play a role in its stability.
-
Presence of other ions: Contaminants or other dissolved salts can sometimes affect the stability of the solution.
Q3: How can I prevent the hydrolysis of my zirconium nitrate solution?
The most effective method to prevent hydrolysis is to maintain a sufficiently acidic environment. This is typically achieved by dissolving the this compound in an aqueous solution of nitric acid (HNO₃). The low pH suppresses the formation of zirconium hydroxide and other insoluble species.[5]
Q4: What is the recommended pH range to maintain for a stable zirconium nitrate solution?
To ensure the stability of a zirconium nitrate solution and prevent precipitation, it is recommended to maintain a pH between 0.7 and 3.0.[3] For some applications, a pH range of 2.0 to 3.0 is cited as optimal for creating nanoparticles from zirconium nitrate solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or turbid solution upon dissolution | Initial hydrolysis is occurring due to insufficient acidity. | Add a small amount of concentrated nitric acid dropwise while stirring until the solution becomes clear. A final pH between 0.7 and 3.0 is recommended.[3] |
| Precipitate forms over time in a previously clear solution | Gradual hydrolysis due to an increase in pH (e.g., from interaction with air or container) or temperature fluctuations. | Re-acidify the solution with nitric acid to the recommended pH range. If possible, store the solution in a tightly sealed container in a cool, dark place. |
| Difficulty dissolving the this compound powder | The powder may be clumped, or the dissolution rate is slow at room temperature. | Use a mortar and pestle to break up any large clumps before dissolution. Gently warm the acidic solution (e.g., to 40-60°C) while stirring to aid dissolution. Avoid boiling, as it can promote hydrolysis. |
| Solution appears clear but contains fine, suspended particles | Micro-precipitates or insoluble impurities may be present. | For applications requiring a completely particulate-free solution, filter the solution through a 0.2 µm or 0.45 µm syringe filter after dissolution and pH adjustment.[5] |
Experimental Protocols
Preparation of a Stable Zirconium Nitrate Stock Solution
This protocol describes the preparation of a stable zirconium nitrate stock solution with a target concentration.
Materials:
-
This compound (Zr(NO₃)₄·5H₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
-
Glass beaker and stir bar
-
Volumetric flask
-
pH meter or pH indicator strips
Procedure:
-
Determine the required amount of nitric acid. A common starting point is to prepare a dilute nitric acid solution. For example, to prepare a 0.4 M zirconium solution in 2 M nitric acid, first prepare the 2 M nitric acid solution.[5]
-
Prepare the acidic solvent. In a glass beaker, add the calculated volume of deionized water and then carefully add the required volume of concentrated nitric acid. Always add acid to water, not the other way around.
-
Dissolve the this compound. While stirring the acidic solution, slowly add the pre-weighed this compound powder in small portions.
-
Gentle heating (optional). If the powder dissolves slowly, the solution can be gently heated to 40-60°C to facilitate dissolution. Do not boil the solution.
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Cool to room temperature. Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Adjust to final volume. Transfer the cooled solution to a volumetric flask and add deionized water to the mark.
-
Verify the pH. Use a pH meter or pH indicator strips to confirm that the final pH of the solution is within the desired range (typically 0.7-3.0).[3]
-
Storage. Store the solution in a well-sealed container to prevent changes in pH due to atmospheric exposure.
Quantitative Data for Solution Stability
While precise quantitative relationships can vary based on specific experimental conditions, the following table provides general guidelines for maintaining a stable zirconium nitrate solution.
| Zirconium Nitrate Concentration | Recommended Nitric Acid Concentration | Recommended pH Range |
| 0.1 M | ~1 M | 1.0 - 2.0 |
| 0.4 M | ~2 M | 0.7 - 1.5[5] |
| 1.0 M | >2 M | < 1.0 |
Visualizations
Hydrolysis Pathway of Zirconium Nitrate
References
Technical Support Center: Purifying Zirconium Nitrate Pentahydrate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Zirconium nitrate (B79036) pentahydrate. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Experimental Protocol: Recrystallization of Zirconium Nitrate Pentahydrate
This protocol details the methodology for purifying this compound using the nitric acid recrystallization method. This technique is effective in removing common impurities, including chloride ions and hydrolyzed zirconium species.
Objective: To purify this compound via recrystallization to obtain a high-purity crystalline product.
Materials:
-
Impure this compound
-
Concentrated Nitric Acid (65-68% w/w)
-
Deionized Water
-
Ethanol (optional, for washing)
-
Beakers and Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Buchner funnel and filter paper
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Vacuum flask
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Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place the impure this compound in a clean Erlenmeyer flask.
-
In a separate beaker, gently heat the concentrated nitric acid (65-68% w/w) to approximately 75°C.
-
Slowly add the warm nitric acid to the Erlenmeyer flask containing the zirconium salt while continuously stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold, fresh solvent (nitric acid or ethanol) to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent. Note that this compound is hygroscopic and should be stored in a dry environment.[3]
-
Data Presentation
While precise quantitative data on the impact of all variables is extensive, the following table summarizes the expected qualitative effects of key parameters on the recrystallization of this compound.
| Parameter | Recommended Range/State | Effect on Purity | Effect on Yield | Notes |
| Nitric Acid Concentration | 65-68% (w/w) | High | Optimal | Prevents hydrolysis to zirconyl nitrate, a common impurity.[3] |
| Dissolution Temperature | ~75°C | High | Optimal | Ensures complete dissolution without thermal decomposition.[4] |
| Cooling Rate | Slow | High | May be slightly lower | Promotes the formation of larger, more perfect crystals with fewer inclusions.[1][2] |
| Final Crystallization Temp. | 0-4°C (Ice Bath) | No significant effect | High | Maximizes the precipitation of the product from the solution. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. [5] 2. The solution is supersaturated. [5] | 1. Reheat the solution and evaporate some of the solvent to increase the concentration of the solute.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[5] |
| The product "oils out" instead of crystallizing. | 1. The compound is coming out of solution above its melting point due to high concentration or the presence of impurities.[6] 2. The cooling rate is too fast. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] 2. Ensure a very slow cooling rate by insulating the flask. |
| The resulting crystals are very small or appear as a powder. | 1. The solution cooled too quickly. 2. The solution was agitated during cooling. | 1. Repeat the process, ensuring the solution cools slowly and undisturbed.[1] 2. Avoid moving or stirring the flask during the crystallization phase. |
| The yield of purified crystals is low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The final cooling temperature was not low enough. 3. Premature crystallization during hot filtration. | 1. Reduce the volume of the mother liquor by evaporation and cool again to recover more product. 2. Ensure the solution is thoroughly cooled in an ice bath. 3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| The purified product is still impure (e.g., contains chloride). | 1. The recrystallization was not efficient enough. 2. Impurities were trapped within the crystals due to rapid cooling. | 1. Perform a second recrystallization. Recrystallization in 65% nitric acid is effective for removing chloride ions. 2. Ensure a slow cooling rate to allow for the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use concentrated nitric acid as the solvent?
A1: Zirconium (IV) ions are prone to hydrolysis in aqueous solutions with low acidity, which leads to the formation of impurities like zirconyl nitrate (ZrO(NO₃)₂) or colloidal zirconium hydroxide.[3] Using a high concentration of nitric acid (≥4 M, or ideally 65-68% w/w) stabilizes the Zr⁴⁺ ions and prevents this hydrolysis, ensuring the crystallization of the desired this compound.[3]
Q2: Can I use water instead of nitric acid for recrystallization?
A2: While this compound is soluble in water, using pure water is not recommended for purification due to the high risk of hydrolysis, which will introduce impurities into your final product.[3]
Q3: My crystals are discolored. What could be the cause?
A3: Discoloration can be due to the presence of impurities that were not successfully removed during the recrystallization process. It could also indicate some level of decomposition if the solution was overheated. A second, careful recrystallization should yield a purer, white crystalline product.
Q4: How can I increase the size of my crystals?
A4: The key to obtaining large crystals is to ensure a slow rate of cooling.[1][2] Allow the solution to cool to room temperature undisturbed over a longer period. You can insulate the flask to further slow down the cooling process.
Q5: Is it possible to reuse the mother liquor?
A5: The mother liquor will contain dissolved this compound as well as the soluble impurities. You can concentrate the mother liquor by evaporating some of the solvent and cool it again to recover more of the product. However, be aware that the crystals obtained from the mother liquor may be less pure than the first crop.
Visualizations
Caption: A flowchart of the recrystallization process.
Caption: A decision-making diagram for troubleshooting.
References
- 1. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 13986-27-1 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Zirconium Nitrate Pentahydrate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing chloride impurities from Zirconium nitrate (B79036) pentahydrate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove chloride impurities from Zirconium nitrate pentahydrate?
A1: Chloride impurities can be detrimental to various applications. In catalysis, residual chlorides can poison the catalyst or alter its Lewis acidity, leading to reduced efficiency and selectivity in organic synthesis.[1] For the synthesis of advanced materials like metal-organic frameworks (MOFs) and ceramics, chloride contamination can hinder the formation of desired crystalline structures and negatively impact the material's properties.[2][3] In pharmaceutical and drug development applications, stringent purity requirements necessitate the removal of any extraneous ions that could interfere with biological assays or compromise the integrity of the final product.
Q2: What are the primary methods for removing chloride from this compound?
A2: The three primary methods for removing chloride impurities are:
-
Precipitation and Washing: This involves dissolving the impure salt, precipitating zirconium hydroxide (B78521), washing the precipitate to remove chlorides, and then redissolving the purified hydroxide in nitric acid.
-
Recrystallization: This classic purification technique involves dissolving the this compound in a suitable solvent system and allowing it to crystallize, leaving the more soluble chloride impurities in the solution.[4]
-
Anion Exchange Chromatography: This method utilizes a resin that selectively exchanges chloride ions for nitrate ions in a solution of the zirconium salt.[5][6][7]
Q3: How can I test for the presence of chloride ions during the purification process?
A3: A simple qualitative test involves adding a few drops of silver nitrate (AgNO₃) solution to the wash water or a dilute solution of the purified product. The formation of a white precipitate (silver chloride, AgCl) indicates the presence of chloride ions.[8] For quantitative analysis, ion chromatography or potentiometric titration can be employed.
Q4: Which purification method is most suitable for my needs?
A4: The choice of method depends on the initial level of chloride contamination, the desired final purity, the quantity of material to be purified, and the available laboratory equipment. The diagram below provides a general workflow for selecting the appropriate method.
Troubleshooting Guides
Method 1: Precipitation and Washing
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete precipitation of zirconium hydroxide. | Incorrect pH; insufficient precipitating agent. | Ensure the pH of the solution is between 8 and 10 for optimal precipitation.[7] Add the precipitating agent (e.g., ammonium (B1175870) hydroxide) slowly while monitoring the pH. |
| Gelatinous precipitate that is difficult to filter. | Precipitation at a lower pH (below 7). | Increase the final pH to 8-9 to obtain a more easily filterable precipitate. |
| Chloride ions still present after washing. | Insufficient washing; inefficient mixing during washing. | Increase the number of washing cycles with deionized water. Ensure the precipitate is thoroughly resuspended in the wash water during each cycle. Test the final wash water with silver nitrate solution to confirm the absence of chloride.[8] |
| Low yield of final product. | Loss of precipitate during washing and filtration; incomplete redissolution in nitric acid. | Use appropriate filtration techniques to minimize loss. Ensure the purified zirconium hydroxide is completely dissolved in a minimal amount of concentrated nitric acid. |
Method 2: Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | Solution is not saturated; cooling is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly at room temperature before placing it in an ice bath. Seeding with a pure crystal can induce crystallization.[4] |
| Oiling out instead of crystallization. | The solute is coming out of the solution above its melting point; inappropriate solvent. | Reheat the solution and add a small amount of additional solvent. Consider a different solvent system. |
| Low purity of recrystallized product. | Impurities co-precipitated with the product. | Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to include impurities. A second recrystallization may be necessary. |
| Low recovery of the product. | Too much solvent was used; crystals are slightly soluble even in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the solid. Cool the solution thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Method 3: Anion Exchange Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Inefficient chloride removal. | Improper resin selection; column overloading; incorrect flow rate. | Use a strong base anion exchange resin.[7][9] Ensure the amount of zirconium nitrate solution loaded onto the column does not exceed the resin's capacity. Optimize the flow rate to allow for efficient ion exchange. |
| Low recovery of zirconium nitrate. | Adsorption of zirconium species onto the resin. | Zirconium exists as a cation and should not be retained by an anion exchange resin. If loss occurs, investigate potential side reactions or precipitation on the column. |
| Resin fouling. | Precipitation of zirconium hydroxide on the resin. | Ensure the pH of the zirconium nitrate solution is acidic to prevent hydrolysis and precipitation.[10] |
| Contamination of the final product with other anions. | Impurities in the regenerant solution; incomplete regeneration. | Use high-purity reagents for resin regeneration. Follow the manufacturer's instructions for complete regeneration of the resin. |
Data Presentation
The following table summarizes typical quantitative data for the different purification methods. The exact values can vary depending on the specific experimental conditions.
| Method | Initial Chloride Concentration (ppm) | Final Chloride Concentration (ppm) | Typical Yield (%) | References |
| Precipitation & Washing | > 10,000 | < 50 | 85-95 | |
| Recrystallization | < 5,000 | < 200 | 70-90 | [11] |
| Anion Exchange | < 500 | < 10 | > 95 |
Experimental Protocols
Method 1: Precipitation and Washing
This protocol is based on the principle of precipitating zirconium as zirconium hydroxide, which can be washed free of chloride ions, and then redissolved in nitric acid.
-
Dissolution: Dissolve the impure this compound in deionized water to create a concentrated solution.
-
Precipitation: While stirring vigorously, slowly add a solution of ammonium hydroxide (e.g., 10% v/v) until the pH of the solution reaches 9-10. A white precipitate of zirconium hydroxide will form.
-
Digestion: Gently heat the mixture to approximately 70-80°C and maintain this temperature for about 30 minutes with stirring. This process, known as digestion, improves the filterability of the precipitate.
-
Filtration and Washing: Allow the precipitate to settle, then separate it from the supernatant by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate cake with hot deionized water.
-
Resuspend the precipitate in fresh deionized water and stir for 10-15 minutes.
-
Repeat the filtration and washing steps at least 3-5 times.
-
-
Chloride Test: After the final wash, collect a sample of the filtrate and add a few drops of a silver nitrate solution. The absence of a white precipitate indicates that the chloride ions have been successfully removed.
-
Redissolution: Transfer the washed zirconium hydroxide precipitate to a clean beaker. Slowly add concentrated nitric acid while stirring until the precipitate is completely dissolved. A slight excess of nitric acid may be required to ensure the stability of the resulting zirconium nitrate solution.
-
Crystallization: The purified this compound can be obtained by careful evaporation of the solution.
Method 2: Recrystallization from Nitric Acid
This method is suitable for reducing moderate levels of chloride impurities.
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of hot (e.g., 60-70°C) concentrated nitric acid (e.g., 65-70%). The use of nitric acid as the solvent helps to suppress hydrolysis of the zirconium salt.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization of the purified product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold concentrated nitric acid or a suitable non-reactive solvent in which zirconium nitrate is sparingly soluble.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 30-40°C) to remove any residual solvent.
Method 3: Anion Exchange Chromatography
This method is ideal for achieving very low chloride levels.
-
Resin Selection and Preparation:
-
Select a strong base anion exchange resin, typically in the chloride form.[9]
-
Pack a chromatography column with the resin.
-
Convert the resin to the nitrate form by passing a concentrated solution of sodium nitrate or nitric acid through the column until the eluent is free of chloride ions (as tested with silver nitrate).
-
Wash the column thoroughly with deionized water to remove excess nitrate ions.
-
-
Sample Loading:
-
Dissolve the impure this compound in a suitable solvent (e.g., dilute nitric acid to prevent hydrolysis) to prepare the feed solution.
-
Carefully load the solution onto the top of the prepared resin bed.
-
-
Elution:
-
Elute the zirconium nitrate from the column with deionized water or a dilute nitric acid solution. Zirconium, as a cation, will not bind to the anion exchange resin and will pass through the column. The chloride ions will be retained by the resin, exchanged for nitrate ions.
-
-
Fraction Collection: Collect the eluent containing the purified zirconium nitrate.
-
Analysis: Analyze the collected fractions for zirconium concentration and the absence of chloride.
-
Resin Regeneration: The resin can be regenerated by washing with a concentrated chloride solution (e.g., sodium chloride brine) to displace the bound chloride ions, followed by conversion back to the nitrate form if needed for subsequent runs.[6]
References
- 1. Zirconium-Based Catalysts in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hungerfordterry.com [hungerfordterry.com]
- 6. Ion Exchange Resins for Nitrate Removal - Felite™ Resin [felitecn.com]
- 7. membraneworks.com.au [membraneworks.com.au]
- 8. Page loading... [guidechem.com]
- 9. Strong Base Anion Exchange Resin [hailanresin.com]
- 10. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 11. US2285443A - Method of making zirconium nitrate - Google Patents [patents.google.com]
Optimizing calcination temperature for zirconia from Zirconium nitrate pentahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of calcination temperature for zirconia synthesis from zirconium nitrate (B79036) pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of calcination in synthesizing zirconia from zirconium nitrate pentahydrate?
A1: Calcination is a critical thermal treatment process that decomposes the precursor, this compound (Zr(NO₃)₄·5H₂O), to form zirconium dioxide (ZrO₂), commonly known as zirconia.[1] This process involves heating the precursor at a specific temperature in a controlled atmosphere to remove volatile components, such as water and nitrogen oxides, leading to the formation of the desired crystalline zirconia material.
Q2: What are the expected decomposition products during the calcination of this compound?
A2: When heated, this compound decomposes, releasing nitrogen dioxide (NO₂) and water (H₂O), leaving behind zirconium dioxide (zirconia).[1] The thermal decomposition process involves several stages, including the loss of adsorbed and lattice water, followed by the decomposition of the nitrate groups.
Q3: Which crystal structures of zirconia can be obtained through calcination?
A3: Zirconia can exist in three primary crystalline forms: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). The crystal phase obtained is highly dependent on the calcination temperature and the presence of any stabilizing agents. At lower temperatures, an amorphous or a mixture of phases may be present. As the temperature increases, the material crystallizes, often first into the metastable tetragonal phase, which can then transform to the more stable monoclinic phase upon cooling.[2][3] Stabilizers, such as yttria (Y₂O₃), can help retain the desirable tetragonal or cubic phases at room temperature.[4][5]
Q4: How does calcination temperature influence the properties of the resulting zirconia powder?
A4: The calcination temperature significantly impacts several key properties of the zirconia powder:
-
Crystallinity and Crystal Phase: Higher temperatures generally lead to increased crystallinity and larger crystal sizes.[2][3] The specific temperature determines the resulting crystal phase (monoclinic, tetragonal, or cubic).[2][3][6]
-
Particle Size and Morphology: Increasing the calcination temperature can lead to grain growth and an increase in particle size.[4][5][6] It can also influence the surface morphology and degree of agglomeration.[6]
-
Surface Area: As the particle size increases with higher calcination temperatures, the specific surface area of the zirconia powder typically decreases.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Final product is not white powder | Incomplete decomposition of the precursor. | Increase the calcination temperature or duration to ensure complete removal of residual nitrates and organic contaminants. |
| Contamination from the crucible or furnace atmosphere. | Use high-purity alumina (B75360) or zirconia crucibles. Ensure a clean furnace atmosphere, and consider calcining in a controlled environment (e.g., in air or a specific gas). | |
| XRD analysis shows an amorphous phase or broad peaks | Calcination temperature was too low. | Increase the calcination temperature to promote crystallization. A temperature of at least 450°C is generally needed for the phase transition to crystalline ZrO₂.[7] |
| Insufficient calcination time. | Increase the dwell time at the target temperature to allow for complete crystallization. | |
| Obtained zirconia is in the monoclinic phase, but the tetragonal phase is desired | The calcination temperature was too high or the cooling rate was too slow, allowing the transformation from tetragonal to monoclinic. | Optimize the calcination temperature. The tetragonal phase is often metastable and forms at intermediate temperatures (e.g., around 400°C for some precursors) before transforming to monoclinic at higher temperatures.[8] |
| Absence of a stabilizing agent. | Introduce a stabilizing agent, such as yttria (Y₂O₃), into the precursor solution before calcination to stabilize the tetragonal or cubic phase.[4][5] | |
| SEM/TEM images show highly agglomerated particles | High calcination temperature leading to sintering. | Lower the calcination temperature to reduce the degree of sintering and agglomeration.[6] |
| The initial precursor was not well-dispersed. | Improve the dispersion of the precursor before calcination, for example, by using a surfactant or through sonication. | |
| Low surface area of the final zirconia powder | Excessive particle growth and sintering at high calcination temperatures. | Use a lower calcination temperature. A rise in calcination temperature from 1100 °C to 1300 °C can decrease the specific surface area from 9.9 m²/g to 5.0 m²/g.[4] |
Data Presentation
Table 1: Effect of Calcination Temperature on Zirconia Properties
| Calcination Temperature (°C) | Crystal Phase(s) | Observations | Reference |
| 400 | Metastable tetragonal (t-ZrO₂) | Formation of the metastable tetragonal phase from the thermal decomposition of zirconyl nitrate dihydrate.[8] | [8] |
| 450 | Crystalline ZrO₂ | Phase transition into crystalline zirconia occurs around this temperature for zirconyl nitrate hydrate.[7] | [7] |
| 600 - 1000 | Tetragonal (t-ZrO₂) and Monoclinic (m-ZrO₂) | The proportion of the monoclinic phase generally increases with temperature in unstabilized zirconia. | [9][10] |
| 700 | Fine zirconia powder | A common temperature used for synthesizing fine zirconium dioxide powder from zirconyl nitrate.[11] | [11] |
| 800 | Monoclinic, Cubic, and Tetragonal | Increased crystallinity and crystal size. Partial transformation from monoclinic to cubic and tetragonal phases was observed.[2][3] | [2][3] |
| 1100 - 1300 | Tetragonal (t-ZrO₂) (Yttria-stabilized) | A rise in temperature leads to grain size growth and a decrease in specific surface area.[4][5] | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Zirconia Nanoparticles by Co-Precipitation and Calcination
This protocol is adapted from a common method for synthesizing zirconia nanoparticles.
-
Preparation of Zirconium Solution (0.1 M): Dissolve 3.22 g of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in 100 mL of deionized water. Stir until the solid is fully dissolved.
-
Preparation of Precipitating Agent (0.2 M): Dissolve 2.76 g of anhydrous potassium carbonate (K₂CO₃) in 100 mL of deionized water.
-
Precipitation:
-
Place the zirconium solution in a beaker on a magnetic stirrer and begin stirring.
-
Slowly add the potassium carbonate solution dropwise to the zirconium solution. A white precipitate will form.
-
Continue adding the precipitating agent until the pH of the solution reaches 9-10.
-
Continue stirring the mixture for 2 hours at room temperature to age the precipitate.[12]
-
-
Washing:
-
Separate the precipitate from the solution by centrifugation or vacuum filtration.
-
Wash the precipitate multiple times with deionized water to remove any remaining ions.
-
Perform a final wash with ethanol.[12]
-
-
Drying: Dry the washed precipitate in an oven at 80-100°C for 12-24 hours to obtain the precursor powder.[12]
-
Calcination:
-
Place the dried precursor powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the powder to the desired calcination temperature (e.g., in the range of 400-900°C) at a controlled heating rate.
-
Hold at the target temperature for a specific duration (e.g., 2-4 hours).
-
Allow the furnace to cool down to room temperature to obtain the final zirconia powder.[12]
-
Protocol 2: Key Characterization Techniques
-
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC):
-
Purpose: To study the thermal decomposition of the this compound precursor and determine the temperature ranges for dehydration and nitrate decomposition.[13]
-
Procedure: A small amount of the precursor is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate. The TGA instrument measures the change in mass, while the DSC measures the heat flow, providing information on phase transitions and reactions.[13][14]
-
-
X-ray Diffraction (XRD):
-
Purpose: To identify the crystal phase(s) of the calcined zirconia and to determine the crystallite size.
-
Procedure: The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is unique to the crystalline structure of the material.
-
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology, particle size, and agglomeration of the synthesized zirconia nanoparticles.
-
Procedure: A focused beam of electrons is scanned over the sample (SEM) or transmitted through a thin specimen (TEM) to generate high-resolution images of the material's surface and internal structure.
-
Mandatory Visualizations
Caption: Experimental workflow for zirconia synthesis and characterization.
Caption: Troubleshooting flowchart for zirconia synthesis.
References
- 1. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. ijerd.com [ijerd.com]
- 12. benchchem.com [benchchem.com]
- 13. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Zirconium Nitrate Pentahydrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Zirconium Nitrate (B79036) Pentahydrate.
Troubleshooting Guides
Issue: Precipitation or Cloudiness Upon Dissolving Zirconium Nitrate Pentahydrate
Question: I am trying to dissolve this compound in water, but the solution becomes cloudy or forms a precipitate. What is causing this and how can I fix it?
Answer:
This is a common issue caused by the hydrolysis of the zirconium (IV) ion in aqueous solutions, especially at low acidity.[1] When dissolved in water, this compound creates an acidic solution.[2][3] However, if the acidity is not sufficiently high, hydrolysis will occur, leading to the formation of less soluble species like zirconyl nitrate (ZrO(NO₃)₂) or zirconium hydroxide (B78521) (Zr(OH)₄), which appear as a precipitate or cause turbidity.[1]
Troubleshooting Steps:
-
Increase Acidity: The most effective way to prevent hydrolysis is to dissolve the this compound in an aqueous solution of nitric acid (HNO₃) rather than in deionized water alone. A high concentration of nitric acid (≥4 M) can help maintain the stability of the Zr⁴⁺ ion in the solution.[1]
-
Gentle Heating and Stirring: Gently heat the nitric acid solution while stirring, and then slowly add the this compound crystals. This can aid in the dissolution process.
-
Order of Addition: It is often recommended to add the zirconium salt to the acid solution, not the other way around.
-
Check Raw Material: Ensure the this compound has been stored correctly in a dry place, as it is hygroscopic. Absorbed moisture can exacerbate hydrolysis issues.
Issue: Solution Becomes Unstable and Forms a Precipitate Over Time
Question: My aqueous zirconium nitrate solution was initially clear, but it has become cloudy and formed a precipitate after some time. Why is this happening and how can I prevent it?
Answer:
The instability of a previously clear zirconium nitrate solution over time is also due to hydrolysis and polymerization. Even in an initially clear solution, changes in conditions such as a gradual increase in pH (e.g., due to absorption of atmospheric CO₂), temperature fluctuations, or exceeding the solubility limit can trigger the formation of insoluble zirconium species. Over time, monomeric zirconium species can polymerize to form larger, less soluble oligo- and polymers, which then precipitate out of the solution.
Preventative Measures:
-
Maintain Low pH: Ensure the solution has a sufficiently low pH by using an adequate concentration of nitric acid. For long-term stability, maintaining a nitric acid concentration of at least 1 M is recommended, with higher concentrations (≥4 M) providing even greater stability.[1]
-
Proper Storage: Store the solution in a tightly sealed container to minimize interaction with the atmosphere.[2] A cool, dark place is preferable to minimize temperature fluctuations that can affect solubility and reaction kinetics.
-
Monitor pH: Periodically check the pH of the solution and add more nitric acid if necessary to maintain the desired acidity.
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that forms in my zirconium nitrate solution?
A1: The white precipitate is typically a mixture of hydrated zirconium oxide, zirconium hydroxide (Zr(OH)₄), and various polymeric zirconium species that form due to the hydrolysis of the zirconium (IV) ion in water.[1]
Q2: What is the ideal solvent for preparing a stable zirconium nitrate solution?
A2: The ideal solvent is an aqueous solution of nitric acid. The concentration of nitric acid required depends on the desired zirconium concentration and the required stability of the solution. For many applications, a nitric acid concentration of 1 M to 4 M is effective.[1]
Q3: Can I use other acids to stabilize the solution?
A3: While other acids can lower the pH, nitric acid is preferred because it provides a common ion (nitrate) and avoids the introduction of other anions that might form different zirconium complexes or interfere with your experiment.
Q4: How does temperature affect the stability of the solution?
A4: Increasing the temperature can initially increase the solubility of this compound, but it also accelerates the rate of hydrolysis. Therefore, while gentle heating can aid in initial dissolution, prolonged heating or high temperatures can destabilize the solution. Solutions should be stored at a stable, cool temperature.
Q5: How can I redissolve a precipitate that has formed in my solution?
A5: In some cases, a precipitate can be redissolved by adding more concentrated nitric acid to the solution while stirring. This will lower the pH and shift the equilibrium back towards the soluble Zr(IV) species. Gentle warming may assist in this process. However, highly polymerized or aged precipitates may be more difficult to redissolve.
Data Presentation
Table 1: Illustrative Solubility of this compound in Aqueous Nitric Acid at 25°C
| Nitric Acid Concentration (M) | Expected Solubility of this compound |
| 0 (Deionized Water) | Soluble, but prone to rapid hydrolysis and precipitation |
| 1 | High solubility with improved stability |
| 4 | Very high solubility with excellent stability |
| 8 | Very high solubility with maximum stability |
Table 2: Probable Dominant Zirconium Species in Aqueous Nitrate Solution at Different pH Ranges
| pH Range | Dominant Zirconium Species |
| < 0 | [Zr(NO₃)ₓ(H₂O)y]⁴⁻ˣ |
| 0 - 2 | Monomeric and small polymeric species (e.g., [Zr₄(OH)₈(H₂O)₁₆]⁸⁺)[4] |
| 2 - 5 | Larger polymeric species, formation of colloidal Zr(OH)₄ |
| > 5 | Precipitation of amorphous zirconium hydroxide (Zr(OH)₄) |
Note: This table provides a simplified representation of the complex speciation of zirconium (IV) in aqueous solutions. The exact nature and distribution of species depend on factors such as zirconium concentration, temperature, and the presence of other ions.
Experimental Protocols
1. Preparation of a Stable Aqueous Zirconium Nitrate Solution (e.g., 0.1 M)
-
Materials:
-
This compound (Zr(NO₃)₄·5H₂O)
-
Concentrated nitric acid (e.g., 70%)
-
Deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
-
Procedure:
-
Calculate the required volume of concentrated nitric acid to achieve the desired final concentration (e.g., 1 M).
-
In a fume hood, add the calculated volume of concentrated nitric acid to a beaker containing a volume of deionized water that is approximately 50-60% of the final desired volume.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the pre-weighed this compound to the stirring nitric acid solution.
-
If necessary, gently warm the solution (do not boil) to aid dissolution.
-
Once the solid is completely dissolved, turn off the heat and allow the solution to cool to room temperature.
-
Carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water, cap the flask, and invert several times to ensure homogeneity.
-
Store the solution in a tightly sealed, properly labeled container.
-
2. Monitoring Solution Stability via Turbidity Measurement
-
Objective: To quantitatively monitor the stability of the aqueous zirconium nitrate solution over time by measuring changes in turbidity, which can indicate the onset of precipitation.
-
Apparatus:
-
Nephelometer or turbidimeter
-
Cuvettes for the instrument
-
Calibration standards for the turbidimeter
-
-
Procedure:
-
Calibrate the turbidimeter according to the manufacturer's instructions using appropriate formazin or other commercial standards.[5][6][7]
-
At specified time intervals (e.g., immediately after preparation, then at 1, 6, 24, and 48 hours, and then weekly), take an aliquot of the stored zirconium nitrate solution.
-
Gently invert the sample container to ensure homogeneity before taking the aliquot.
-
Rinse the cuvette with a small amount of the sample solution and then fill the cuvette to the required level.
-
Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.[8]
-
Place the cuvette in the turbidimeter and record the turbidity reading in Nephelometric Turbidity Units (NTU).
-
Record the date, time, and turbidity reading for each measurement.
-
A significant and consistent increase in the NTU value over time indicates the formation of a precipitate and thus, instability of the solution.
-
Visualizations
References
- 1. This compound | 13986-27-1 | Benchchem [benchchem.com]
- 2. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 3. Zirconium nitrate | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deq.nc.gov [deq.nc.gov]
- 6. epa.gov [epa.gov]
- 7. nemi.gov [nemi.gov]
- 8. maca.gov.nt.ca [maca.gov.nt.ca]
Technical Support Center: Synthesis of Zirconium Nitrate Pentahydrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Zirconium nitrate (B79036) pentahydrate for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Zirconium nitrate pentahydrate?
A1: The most prevalent method involves the reaction of a zirconium precursor, such as zirconium dioxide (ZrO₂) or zirconium hydroxide (B78521) (Zr(OH)₄), with nitric acid (HNO₃).[1][2][3][4][5] The resulting solution is then typically concentrated by evaporation to induce crystallization of the pentahydrate form.[2][4]
Q2: Why is the concentration of nitric acid critical for the synthesis?
A2: A high concentration of nitric acid is crucial to prevent the hydrolysis of the zirconium (IV) ion.[1] In solutions with low acidity, zirconium ions are prone to hydrolysis, which leads to the formation of undesirable byproducts like zirconyl nitrate (ZrO(NO₃)₂) or zirconium hydroxide, thereby reducing the yield of the desired this compound.[1] Research suggests that a nitric acid concentration in the range of 65-68% is optimal.[1]
Q3: What is the role of temperature in the synthesis process?
A3: Temperature control is vital during the evaporation and crystallization stages.[1] While evaporation is necessary to concentrate the solution, excessive heat can lead to the thermal decomposition of the Zirconium nitrate product.[1][2] The decomposition of this compound begins at approximately 100 °C.[2][5][6]
Q4: How can I purify the synthesized this compound?
A4: Recrystallization is a common and effective technique for purifying this compound.[1] This process can be performed using a mixed solvent system, such as a 3:1 ethanol/water mixture, or by using a concentrated nitric acid solution (e.g., 65% nitric acid) to remove impurities like chloride ions.[1]
Q5: My final product is sticky and difficult to handle. What could be the cause?
A5: this compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1][5][6][7] A sticky product is often an indication of excess moisture. It is important to handle the product under anhydrous or near-anhydrous conditions, particularly during the crystallization and drying phases.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction of the zirconium precursor. - Hydrolysis of the zirconium ion due to low acidity. - Thermal decomposition of the product during evaporation. - Loss of product during filtration or transfer. | - Ensure the zirconium precursor is fully dissolved in the nitric acid. - Maintain a high concentration of nitric acid (ideally 65-68%).[1] - Carefully control the temperature during evaporation, keeping it below the decomposition temperature of 100 °C.[2][5][6] - Optimize filtration and handling techniques to minimize mechanical losses. |
| Formation of a White Precipitate (other than the desired product) | - Formation of zirconyl nitrate (ZrO(NO₃)₂) or zirconium hydroxide due to insufficient acidity.[1] | - Increase the concentration of nitric acid in the reaction mixture.[1] - Monitor and maintain a low pH (0.7-1.0) throughout the process.[1][5][8] |
| Product is Contaminated with Chloride Ions | - Use of a chloride-containing precursor, such as zirconium oxychloride, without complete removal of chloride.[1] | - Recrystallize the final product from 65% nitric acid to remove chloride impurities.[1] |
| Crystals are Small or Poorly Formed | - Too rapid crystallization due to sudden cooling or overly rapid evaporation. | - Allow the solution to cool slowly to promote the growth of larger, well-defined crystals. - Control the rate of evaporation to achieve a state of supersaturation more gradually. |
| Product Appears Wet or Deliquescent | - The product is hygroscopic and has absorbed atmospheric moisture.[1][5][6][7] | - Dry the product under vacuum or in a desiccator. - Store the final product in a tightly sealed container in a dry environment. |
Experimental Protocols
Protocol 1: Synthesis from Zirconium Dioxide
-
Reaction Setup: In a fume hood, carefully add zirconium dioxide (ZrO₂) to a 65-68% nitric acid solution in a glass reactor. Use a molar excess of nitric acid.
-
Dissolution: Gently heat the mixture while stirring continuously until all the zirconium dioxide has dissolved. Avoid boiling.
-
Concentration: Once the zirconium dioxide is fully dissolved, slowly evaporate the solution under reduced pressure or by gentle heating (well below 100 °C) to concentrate the solution.[2]
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, which will induce the crystallization of this compound.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual moisture.
Protocol 2: Synthesis from Zirconium Carbonate
-
Reaction: Slowly add a stoichiometric amount of 98% nitric acid to a slurry of zirconium carbonate in deionized water with constant stirring.[5]
-
pH Adjustment: Monitor the pH of the solution and adjust it to be between 0.7 and 1.0.[5][8]
-
Filtration: Filter the solution to remove any unreacted starting material or insoluble impurities.
-
Concentration and Crystallization: Follow steps 3 and 4 from Protocol 1.
-
Isolation and Drying: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common issues in the synthesis process.
References
- 1. This compound | 13986-27-1 | Benchchem [benchchem.com]
- 2. Zirconium nitrate - Wikipedia [en.wikipedia.org]
- 3. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 4. Zirconium nitrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [guidechem.com]
- 6. Zirconium nitrate | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Zirconium nitrate | 13746-89-9 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Troubleshooting agglomeration in nanoparticle synthesis from Zirconium nitrate pentahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zirconia nanoparticles from zirconium nitrate (B79036) pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of agglomeration in zirconia nanoparticle synthesis?
Agglomeration in zirconia nanoparticle synthesis is a common issue that can arise from several factors throughout the synthesis process. The primary causes include improper pH control, suboptimal calcination temperature and duration, inadequate prevention of inter-particle interactions during drying, and the absence or incorrect use of surfactants. Hard agglomerates, which are difficult to redisperse, can form due to strong chemical bonds between particles, often influenced by surface hydroxyl groups.
Q2: How does pH influence nanoparticle agglomeration?
The pH of the synthesis solution plays a critical role in determining the surface charge of the zirconia nanoparticles, which in turn affects their stability and tendency to agglomerate. At the isoelectric point, the nanoparticles have a neutral surface charge, leading to minimal electrostatic repulsion and maximum agglomeration. Adjusting the pH away from the isoelectric point increases the surface charge, enhancing electrostatic repulsion between particles and improving dispersion. The pH also influences the crystalline phase of the zirconia nanoparticles, with different phases potentially exhibiting different agglomeration behaviors.[1][2]
Q3: What is the role of surfactants in preventing agglomeration?
Surfactants, or capping agents, are often used to prevent agglomeration by adsorbing onto the surface of the nanoparticles and providing either electrostatic or steric hindrance.[3]
-
Electrostatic stabilization: Ionic surfactants provide a net charge to the nanoparticle surface, leading to electrostatic repulsion between particles.
-
Steric stabilization: Non-ionic surfactants with long polymer chains create a physical barrier that prevents nanoparticles from coming into close contact.
The choice of surfactant and its concentration are crucial for effective stabilization.[3][4][5]
Q4: How does the drying process affect nanoparticle agglomeration?
The drying process is a critical step where significant agglomeration can occur. As the solvent is removed, nanoparticles are brought into close proximity, leading to the formation of liquid bridges and subsequently solid bridges upon complete drying. This can result in the formation of hard agglomerates that are difficult to redisperse.[6] The choice of drying method and the control of drying parameters are essential to minimize this issue.
Troubleshooting Guides
Issue 1: Excessive Agglomeration Observed After Synthesis
Symptoms:
-
Difficulty in dispersing the synthesized nanoparticles in a solvent.
-
Observation of large particle clusters in characterization techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).
-
Sedimentation of particles from the dispersion over a short period.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect pH | Determine the isoelectric point of your zirconia nanoparticles and adjust the pH of your synthesis solution to be significantly higher or lower than this value to ensure sufficient electrostatic repulsion. |
| Inadequate Surfactant | Introduce a suitable surfactant (anionic, cationic, or non-ionic) into your synthesis protocol. Optimize the surfactant concentration to ensure complete surface coverage of the nanoparticles. |
| High Precursor Concentration | Reduce the concentration of the zirconium nitrate pentahydrate precursor to decrease the nucleation rate and allow for better control over particle growth and stabilization. |
Issue 2: Nanoparticle Agglomeration During the Drying Process
Symptoms:
-
Formation of a hard, caked powder that is difficult to handle.
-
Inability to redisperse the dried nanoparticles to their primary particle size.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Conventional Oven Drying | Avoid simple oven drying, which often leads to hard agglomerates. Consider alternative drying methods such as freeze-drying (lyophilization) or spray drying.[6] |
| Residual Hydroxyl Groups | Wash the nanoparticles with an organic solvent like ethanol (B145695) or perform azeotropic distillation to remove surface hydroxyl groups that can contribute to strong inter-particle bonding during drying.[7] |
| Rapid Drying | Employ a segmented or gradual drying method. Start at a lower temperature to slowly remove the bulk of the solvent and then gradually increase the temperature to remove residual solvent.[7] |
Issue 3: Increased Particle Size and Agglomeration After Calcination
Symptoms:
-
Significant increase in particle size as determined by XRD (crystallite size) and TEM (particle size) after heat treatment.
-
Fusion and necking between particles observed in SEM or TEM images.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Calcination Temperature | A higher calcination temperature can lead to increased agglomeration and crystal growth.[8][9] Optimize the calcination temperature to achieve the desired crystallinity without excessive particle growth. Lower temperatures for longer durations may be a viable alternative. |
| Rapid Heating and Cooling Rates | Use slower heating and cooling rates during the calcination process to minimize thermal shock and allow for more controlled crystal growth. |
| Long Calcination Time | Reduce the calcination time to the minimum required to achieve the desired phase transformation and crystallinity. |
Data Presentation
Table 1: Effect of pH on Zirconia Nanoparticle Size
| pH | Average Particle Size (nm) | Crystalline Phase | Reference |
| 2.61 | 11 | Monoclinic | [1] |
| 7.0 | 12.99 | Monoclinic + Tetragonal | [1] |
| 11.0 | 14.76 | Monoclinic + Tetragonal | [1] |
| 12.0 | 42.9 | Monoclinic | [10] |
| 14.0 | 98 | Monoclinic | [1] |
Table 2: Influence of Calcination Temperature on Zirconia Nanoparticle Size
| Calcination Temperature (°C) | Crystallite Size (nm) | Crystalline Phase | Reference |
| 400 | 2.6 | Tetragonal | [11] |
| 500 | 11 | - | [12] |
| 600 | 2.9 | Tetragonal | [11] |
| 700 | 3.8 | Tetragonal | [11] |
| 800 | 10.2 | Tetragonal | [11] |
| 900 | 38.04 | Monoclinic | [13] |
| 1100 | 72 | - | [12] |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of Zirconia Nanoparticles
This protocol is adapted from a method using zirconium nitrate as the precursor and a precipitating agent.
Materials:
-
This compound (Zr(NO₃)₄·5H₂O)
-
Potassium hydroxide (B78521) (KOH) or other suitable base (e.g., NaOH, NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Precursor Solution: Dissolve a specific amount of this compound in deionized water to achieve the desired molarity.
-
Precipitation: While vigorously stirring the zirconium precursor solution, slowly add a solution of the precipitating agent (e.g., 1 M KOH) dropwise until the pH of the solution reaches a target alkaline value (e.g., pH 10-12). A white precipitate of zirconium hydroxide will form.
-
Aging: Continue stirring the mixture at room temperature for a set period (e.g., 2-4 hours) to allow the precipitate to age.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water to remove residual ions, followed by a final wash with ethanol to aid in drying.
-
Drying: Dry the washed precipitate using a suitable method such as freeze-drying or in a vacuum oven at a low temperature (e.g., 80 °C) to obtain the zirconium hydroxide precursor powder.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500-800 °C) for a defined duration (e.g., 2-4 hours) to form crystalline zirconia nanoparticles.
Protocol 2: Sol-Gel Synthesis of Zirconia Nanoparticles
This protocol is a generalized sol-gel method that can be adapted for this compound.
Materials:
-
This compound (Zr(NO₃)₄·5H₂O)
-
Anhydrous ethanol or another suitable alcohol
-
A catalyst (e.g., nitric acid for acid catalysis or ammonia (B1221849) for base catalysis)
-
Deionized water
Procedure:
-
Sol Formation: Dissolve this compound in anhydrous ethanol under vigorous stirring.
-
Hydrolysis: Slowly add a mixture of ethanol, deionized water, and the chosen catalyst (acid or base) to the zirconium precursor solution while maintaining vigorous stirring. The solution will gradually become more viscous, forming a sol.
-
Gelation: Continue stirring the sol until it forms a transparent or translucent gel. This process can take several hours and may be accelerated by gentle heating.
-
Aging: Age the gel at room temperature for a period of 24-48 hours. During aging, the gel network strengthens through further polycondensation reactions.
-
Drying: Dry the aged gel using a method that minimizes stress on the gel network, such as supercritical drying (to produce aerogels) or slow solvent evaporation in a controlled environment.
-
Calcination: Calcine the dried gel at a specific temperature to remove organic residues and induce crystallization, resulting in the formation of zirconia nanoparticles.
Visualizations
Caption: Troubleshooting workflow for agglomeration in zirconia nanoparticle synthesis.
Caption: Experimental workflows for co-precipitation and sol-gel synthesis of zirconia nanoparticles.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ZrO2 nanoparticles and effect of surfactant on dispersion and stability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epic-powder.com [epic-powder.com]
- 8. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ijaerd.org [ijaerd.org]
- 11. jetir.org [jetir.org]
- 12. Size-dependent density of zirconia nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Effect of nitric acid concentration on Zirconium nitrate pentahydrate stability.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Zirconium Nitrate (B79036) Pentahydrate, with a focus on the effects of nitric acid concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous solutions of Zirconium Nitrate Pentahydrate?
A1: The primary cause of instability is the hydrolysis of the zirconium (Zr⁴⁺) cation in water. This hydrolysis leads to the formation of less soluble species such as zirconyl nitrate (ZrO(NO₃)₂) and other basic zirconium salts, which can precipitate out of the solution. A sufficiently high concentration of nitric acid is crucial to suppress this hydrolysis and maintain the stability of the zirconium cation in solution.[1]
Q2: My Zirconium Nitrate solution has turned cloudy or formed a white precipitate. What should I do?
A2: A cloudy appearance or the formation of a white precipitate is a strong indication of hydrolysis. To redissolve the precipitate and stabilize the solution, you can try slowly adding concentrated nitric acid while stirring.[2] In some cases, gentle heating may also help, but be cautious as excessive heat can promote decomposition. It is recommended to start with a nitric acid concentration of at least 2 M to dissolve zirconium oxynitrate, a common hydrolysis product.[2]
Q3: What is the optimal concentration of nitric acid to ensure the stability of this compound during crystallization and in solution?
A3: For preventing hydrolysis and promoting the crystallization of pure this compound (Zr(NO₃)₄·5H₂O), a nitric acid concentration in the range of 65-68% (w/w) is considered optimal.[1] For maintaining the Zr⁴⁺ ion's stability in an aqueous solution, a high acidity of at least 4 M nitric acid is recommended.[1]
Q4: How should I properly store this compound to maintain its integrity?
A4: this compound is a white, hygroscopic, and oxidizing solid.[3][4] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[5][6][7] The recommended storage temperature is between 15-25 °C.[6][8] It is crucial to store it away from combustible materials, organic substances, and incompatible materials to mitigate fire and explosion risks.[3][6]
Q5: Can I dissolve this compound in solvents other than water?
A5: Yes, this compound is soluble in alcohol.[3][4][9] Recrystallization for purification can be effectively performed using either a concentrated nitric acid solution or alcohol.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy Solution or White Precipitate | Insufficient nitric acid concentration leading to hydrolysis and formation of insoluble zirconyl nitrate or other basic salts.[1] | Slowly add concentrated nitric acid to the solution while stirring until the precipitate dissolves. Aim for a final acid concentration of at least 4 M for stable solutions.[1][2] |
| Yellow to Brown Discoloration Upon Heating | Thermal decomposition of the nitrate salt, which can be accelerated by impurities. The decomposition can produce toxic nitrogen oxides.[1][3] | Avoid excessive heating of zirconium nitrate solutions. If heating is necessary for a reaction, it should be carefully controlled. The decomposition of the solid to zirconium dioxide begins at elevated temperatures.[1] |
| Difficulty Dissolving the Salt | The salt may have already partially hydrolyzed to the less soluble zirconyl nitrate. | Ensure you are dissolving the salt in a sufficiently acidic solution from the start. For zirconyl salts, a high excess of nitric acid and warming may be necessary.[2] |
| Inconsistent Experimental Results | The purity of the this compound may be compromised by the presence of hydrolyzed species or other impurities. | Purify the this compound by recrystallization from a concentrated nitric acid solution or an alcohol/water mixture to ensure a consistent starting material.[1] |
Data Presentation
The concentration of nitric acid has a significant impact on the stability and form of zirconium nitrate in solution. The following table summarizes key quantitative data found in the literature.
| Parameter | Nitric Acid Concentration | Observation | Source(s) |
| Optimal for Crystallization | 65-68% (w/w) | Favors the crystallization of pure Zr(NO₃)₄·5H₂O and prevents hydrolysis. | [1] |
| Stable Aqueous Solution | ≥ 4 M | The Zr⁴⁺ ion remains stable in solution without significant hydrolysis. | [1] |
| To Dissolve Zirconyl Nitrate | ~ 2 M | Sufficient to dissolve 0.4 M of zirconium oxynitrate, a hydrolysis product. | [2] |
Experimental Protocols
Protocol: Analysis of Thermal Stability by Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)
This protocol describes a general method for assessing the effect of nitric acid concentration on the thermal stability of this compound.
1. Objective: To determine the decomposition profile of this compound samples prepared from solutions of varying nitric acid concentrations.
2. Materials:
-
This compound (Zr(NO₃)₄·5H₂O)
-
Concentrated Nitric Acid (e.g., 70%)
-
Deionized Water
-
TGA/DSC Instrument
-
Ceramic or Platinum Crucibles
-
Microbalance
3. Sample Preparation:
-
Prepare a series of aqueous nitric acid solutions with varying concentrations (e.g., 1 M, 2 M, 4 M, 8 M, and a control with deionized water).
-
For each acid concentration, dissolve a known amount of this compound to create saturated or near-saturated solutions.
-
Gently evaporate the solvent from each solution at a controlled, low temperature (e.g., 40-50 °C) to obtain crystalline or powdered samples. Avoid high temperatures to prevent premature decomposition.[1]
-
Dry the resulting solid samples in a desiccator to remove residual surface moisture.
4. TGA/DSC Instrumentation and Procedure:
-
Calibrate the TGA/DSC instrument for temperature and mass according to the manufacturer's specifications.
-
Place a small, accurately weighed amount of the prepared sample (typically 5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA/DSC furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.
-
Program the instrument to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C. A linear heating rate of 10 °C/min is typical.
-
Record the mass loss (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.
5. Data Analysis:
-
Analyze the TGA curve to identify the temperatures at which significant mass loss occurs. These steps correspond to dehydration and the decomposition of the nitrate.[1]
-
Analyze the DSC curve to identify endothermic or exothermic peaks associated with phase transitions, melting, or decomposition.
-
Compare the decomposition onset temperatures and the multi-stage decomposition profiles for samples prepared with different nitric acid concentrations to evaluate the effect on thermal stability.
Mandatory Visualization
References
- 1. Study on preparation of zirconyl nitrate solution [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. content.ampp.org [content.ampp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tainstruments.com.cn [tainstruments.com.cn]
- 8. youtube.com [youtube.com]
- 9. rsisinternational.org [rsisinternational.org]
Drying methods for synthesized Zirconium nitrate pentahydrate to prevent decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Zirconium Nitrate (B79036) Pentahydrate. The focus is on appropriate drying methods to prevent thermal decomposition and ensure the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when drying synthesized Zirconium Nitrate Pentahydrate?
A1: The primary challenge is to remove the five molecules of water of hydration without causing thermal decomposition of the nitrate salt. This compound is thermally sensitive and begins to decompose at approximately 100°C.[1] Heating above this temperature will lead to the formation of zirconium oxynitrates and ultimately zirconium dioxide (zirconia), compromising the chemical identity of the desired product.
Q2: Can I dry this compound in a standard laboratory oven at a low temperature (e.g., 60-70°C)?
A2: While seemingly a gentle approach, drying in a standard laboratory oven, even at temperatures below 100°C, is not recommended. The prolonged exposure to heat in the presence of air can still initiate decomposition. Moreover, the efficiency of water removal at these temperatures under atmospheric pressure is low. A more controlled and effective method is required to prevent the formation of decomposition byproducts.
Q3: What are the recommended drying methods for this compound?
A3: The recommended methods involve removing water under conditions that minimize thermal stress on the compound. These include:
-
Low-Temperature Vacuum Drying: This is a highly effective method that lowers the boiling point of water, allowing for its removal at temperatures well below the decomposition point of this compound.[2]
-
Desiccator Drying: Using a desiccator with a strong desiccant is a simple and gentle method for removing water at ambient temperature.
Q4: How can I confirm that my dried this compound has not decomposed?
A4: Several analytical techniques can be used to assess the integrity of your dried product:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the FTIR spectrum of your dried sample with a reference spectrum of pure this compound. The presence of bands corresponding to Zr=O bonds would indicate decomposition to zirconyl species.
-
X-ray Diffraction (XRD): XRD can be used to confirm the crystalline structure of the pentahydrate and detect the presence of crystalline decomposition products like zirconia.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) can indicate the loss of water and subsequent decomposition at characteristic temperatures. Differential Scanning Calorimetry (DSC) can detect endothermic and exothermic events associated with dehydration and decomposition.
Q5: How do I determine the residual water content in my dried sample?
A5: The most accurate method for determining residual water content is Karl Fischer Titration .[3][4][5] This technique is specific to water and can provide precise quantitative results. A significant deviation from the theoretical water content of the fully hydrated or anhydrous form can indicate incomplete drying or decomposition.
Troubleshooting Guide: Drying Methods
This guide provides a comparative overview of recommended drying methods and troubleshooting for common issues.
Method 1: Low-Temperature Vacuum Drying
This method is highly recommended for efficient and controlled drying.
Experimental Workflow:
Caption: Workflow for Low-Temperature Vacuum Drying.
Troubleshooting:
| Issue Encountered | Possible Cause | Recommended Solution |
| Product appears discolored (yellowish or brownish) after drying. | Decomposition due to excessive temperature. | Reduce the oven temperature. Ensure the temperature probe is accurately calibrated. |
| Drying is slow or incomplete. | Insufficient vacuum or temperature. | Check the vacuum pump for leaks and ensure it is pulling a sufficient vacuum. Slightly increase the temperature, but do not exceed 50°C. |
| Product "bumps" or spatters during initial vacuum application. | Vacuum is applied too quickly to a very wet sample. | Apply the vacuum gradually to control the initial rate of evaporation. |
Method 2: Desiccator Drying
A simple and gentle method suitable for small quantities. The efficiency is highly dependent on the choice of desiccant.
Logical Relationship of Desiccator Components:
References
Validation & Comparative
A Comparative Guide to Zirconia Synthesis: Zirconium Nitrate Pentahydrate vs. Zirconium Oxychloride as Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in the synthesis of zirconia (ZrO₂) nanoparticles, directly influencing the physicochemical properties of the final material. This guide provides an objective comparison of two commonly used precursors, zirconium nitrate (B79036) pentahydrate (Zr(NO₃)₄·5H₂O) and zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), to assist researchers in making informed decisions for their specific applications. The comparison is supported by experimental data from various synthesis methodologies, including hydrothermal, co-precipitation, and sol-gel methods.
Precursor Properties and Decomposition Behavior
The choice of precursor impacts the synthesis process due to differences in chemical composition, solubility, and thermal decomposition pathways. Zirconium nitrate is a hydrated salt that decomposes to zirconia at a relatively low temperature, releasing nitrogen oxides. In contrast, zirconium oxychloride is a hydrated oxy-salt that undergoes a multi-step decomposition involving dehydration and dechlorination at higher temperatures, which can influence the purity and crystallinity of the resulting zirconia.[1]
Performance Comparison in Zirconia Synthesis
The selection of the precursor has a significant impact on the crystallite size, phase composition, and surface area of the synthesized zirconia nanoparticles. The following tables summarize quantitative data from comparative studies using different synthesis methods.
Hydrothermal Synthesis
The hydrothermal method is a widely used technique for synthesizing crystalline nanoparticles from aqueous solutions at elevated temperatures and pressures.
| Precursor | Condition | Crystallite Size (nm) | Phase Composition | Specific Surface Area (m²/g) |
| Zirconium Nitrate | Alkaline-free | 5.07[2] | Monoclinic[2] | ~80[2] |
| Zirconium Oxychloride | Alkaline-free | 10.1[2] | Monoclinic + 5.3% Tetragonal[2] | ~70[2] |
| Zirconium Nitrate | Alkaline | 7.85[2] | Monoclinic + Tetragonal[2] | ~90[2] |
| Zirconium Oxychloride | Alkaline | 5.89[2] | Monoclinic + Tetragonal[2] | ~120[2] |
Caption: Comparative data for zirconia synthesis via the hydrothermal method.
Co-Precipitation Method
Co-precipitation is a simple and cost-effective method that involves the precipitation of a zirconium hydroxide (B78521) precursor from a salt solution, followed by calcination.
| Precursor | Precipitating Agent | Calcination Temp. (°C) | Crystallite Size (nm) | Phase Composition |
| Zirconium Nitrate | KOH[3][4] | Not Specified | 6 - 35[4] | Crystalline[4] |
| Zirconium Oxychloride | NaOH[5][6] | 700[5] | Not Specified | Monoclinic[5] |
Caption: Comparative data for zirconia synthesis via the co-precipitation method.
Sol-Gel Method
The sol-gel process involves the formation of a sol from the precursor, which is then converted into a gel and subsequently heat-treated to obtain the final oxide material.
| Precursor | Solvent | Calcination Temp. (°C) | Crystallite Size (nm) | Phase Composition |
| Zirconium Nitrate | Not Specified | Not Specified | Not Specified | Not Specified |
| Zirconium Oxychloride | Benzyl Alcohol | 600 | 18.1 | Tetragonal + Monoclinic |
Caption: Comparative data for zirconia synthesis via the sol-gel method.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility.
Hydrothermal Synthesis of Zirconia Nanoparticles
This protocol is adapted from a comparative study of different precursors.[2]
Materials:
-
Zirconium nitrate pentahydrate or Zirconium oxychloride octahydrate
-
Potassium hydroxide (KOH) (for alkaline conditions)
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of the chosen zirconium precursor (zirconium nitrate or zirconium oxychloride).
-
For alkaline conditions, separately prepare a 0.2 M aqueous solution of KOH.
-
Alkaline-free condition: The precursor solution is used directly.
-
Alkaline condition: Mix the precursor solution with the KOH solution.
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to the desired temperature (e.g., 200-250°C) and maintain for a specific duration (e.g., 12-24 hours).
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted species.
-
Dry the final product in an oven at a suitable temperature (e.g., 80-100°C).
Co-Precipitation Synthesis of Zirconia Nanoparticles
This protocol is a generalized procedure based on common co-precipitation methods.[4][5][6]
Materials:
-
This compound or Zirconium oxychloride octahydrate
-
Precipitating agent (e.g., KOH, NaOH, or NH₄OH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the chosen zirconium precursor at a specific concentration (e.g., 0.1 M).
-
Separately, prepare an aqueous solution of the precipitating agent.
-
Slowly add the precipitating agent dropwise to the zirconium precursor solution under vigorous stirring.
-
Continue adding the precipitating agent until the pH of the solution reaches a desired value (e.g., pH 9-10). A white precipitate of zirconium hydroxide will form.
-
Age the precipitate by stirring the suspension for a few hours at room temperature.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove residual ions.
-
Dry the precipitate in an oven (e.g., at 100°C) to obtain the zirconium hydroxide powder.
-
Calcined the dried powder in a furnace at a specific temperature (e.g., 500-800°C) for several hours to obtain zirconia nanoparticles.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of zirconia using the described methods.
Caption: General workflow for zirconia nanoparticle synthesis.
Caption: Hydrothermal synthesis logical relationship.
Caption: Co-precipitation synthesis logical relationship.
Conclusion
Both this compound and zirconium oxychloride octahydrate are effective precursors for the synthesis of zirconia nanoparticles. The choice between them should be guided by the desired properties of the final material and the selected synthesis method.
-
Zirconium nitrate may be preferred when smaller crystallite sizes are desired under alkaline-free hydrothermal conditions.[2]
-
Zirconium oxychloride appears to yield zirconia with a higher specific surface area under alkaline hydrothermal conditions and may be more suitable for applications where surface area is a critical parameter.[2] It also has been shown to produce a higher yield of the tetragonal phase under certain conditions.
Further research and process optimization are necessary to fully elucidate the advantages and disadvantages of each precursor for specific applications. Researchers are encouraged to consider the data presented in this guide as a starting point for their own experimental design.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 3. Surface Structure of Zirconia Implants: An Integrative Review Comparing Clinical Results with Preclinical and In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanoient.org [nanoient.org]
- 6. medcraveonline.com [medcraveonline.com]
Zirconium Nitrate Pentahydrate: A Comparative Analysis of its Catalytic Activity in Coumarin Synthesis
In the landscape of organic synthesis, Lewis acids play a pivotal role as catalysts in a myriad of reactions. For researchers and professionals in drug development, the selection of an appropriate catalyst is critical to optimize reaction efficiency, yield, and environmental footprint. This guide provides a comparative analysis of the catalytic activity of zirconium compounds, with a focus on their performance against other common Lewis acids in the Pechmann condensation, a fundamental reaction for the synthesis of coumarins.
Unveiling Catalytic Efficiency in Pechmann Condensation
The Pechmann condensation, the synthesis of coumarins from a phenol (B47542) and a β-keto ester, serves as an excellent benchmark reaction to evaluate the efficacy of various Lewis acid catalysts. The reaction to synthesize 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate (B1235776) is a widely studied example. Below is a table summarizing the performance of different catalysts in this reaction, providing a quantitative basis for comparison. While direct data for Zirconium nitrate (B79036) pentahydrate was not available in a comparative study, data for the closely related Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) offers valuable insights into the catalytic potential of zirconium-based Lewis acids.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| ZrOCl₂·8H₂O | 10 | 120 | 120 | 85 |
| InCl₃ | 10 | 120 | 60 | 92 |
| FeCl₃ | 10 | 120 | 90 | 88 |
| AlCl₃ | 10 | 120 | 150 | 82 |
| SnCl₂·2H₂O | 10 | 120 | 180 | 75 |
| Bi(NO₃)₃·5H₂O | 10 | 120 | 90 | 90 |
| Sc(OTf)₃ | 2 | 120 | 45 | 95 |
This data is compiled from various sources focusing on the Pechmann condensation and is intended for comparative purposes.
The data indicates that while zirconium oxychloride octahydrate is an effective catalyst, other Lewis acids such as Indium(III) chloride and Scandium(III) triflate demonstrate higher activity, affording excellent yields in shorter reaction times. The performance of ZrOCl₂·8H₂O suggests that Zirconium nitrate pentahydrate would likely also serve as a competent catalyst for this transformation, offering a balance of reactivity and cost-effectiveness.
Experimental Protocol: Pechmann Condensation
A detailed understanding of the experimental methodology is crucial for replicating and building upon published results. The following is a general protocol for the Pechmann condensation to synthesize 7-hydroxy-4-methylcoumarin.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Lewis acid catalyst (e.g., this compound)
-
Solvent (e.g., toluene (B28343) or solvent-free)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of resorcinol (10 mmol), ethyl acetoacetate (12 mmol), and the Lewis acid catalyst (e.g., 10 mol% this compound) is taken in a round-bottom flask.
-
The reaction can be conducted under solvent-free conditions or in a solvent like toluene.
-
The mixture is heated to the desired temperature (e.g., 120 °C) with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then triturated with cold water and filtered.
-
The crude product is purified by recrystallization from ethanol to afford pure 7-hydroxy-4-methylcoumarin.
Visualizing the Catalytic Process
To better illustrate the workflow and the logical relationship in catalyst selection, the following diagrams are provided.
Performance Evaluation of Zirconium Nitrate Pentahydrate in Thin Film Deposition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of Zirconium nitrate (B79036) pentahydrate as a precursor for the deposition of zirconium-based thin films. Its performance is objectively compared with common alternative zirconium precursors across various deposition techniques, including sol-gel, Chemical Vapor Deposition (CVD), and Atomic Layer Deposition (ALD). The information presented is supported by experimental data to aid researchers in selecting the most suitable precursor for their specific applications, such as in the development of biocompatible coatings, dielectric layers in microelectronics, and catalytic surfaces.
Overview of Zirconium Precursors for Thin Film Deposition
The selection of a zirconium precursor is a critical factor that dictates the properties of the deposited thin film. Ideal precursors exhibit high volatility, thermal stability, and reactivity at desired deposition temperatures, while minimizing contamination in the resulting film. This section compares the physical and chemical properties of Zirconium nitrate pentahydrate with other commonly used zirconium precursors.
Table 1: Comparison of Physical and Chemical Properties of Zirconium Precursors
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) / Sublimation | Key Characteristics |
| This compound | Zr(NO₃)₄·5H₂O | 429.32 | White crystalline solid | ~100 (decomposes) | Decomposes | Water-soluble, inorganic, carbon-free precursor. |
| Anhydrous Zirconium nitrate | Zr(NO₃)₄ | 339.24 | Volatile solid | - | Sublimes at 95 °C (0.2 mm Hg)[1] | Single-source precursor for CVD, decomposes above 100 °C to form zirconia.[1] |
| Zirconium(IV) chloride | ZrCl₄ | 233.04 | White crystalline solid | 437 | 331 (sublimes) | Common inorganic precursor for CVD and ALD, can lead to chlorine contamination. |
| Zirconium(IV) isopropoxide | Zr(OCH(CH₃)₂)₄ | 327.57 | White solid | 145-150 | 165-175 (0.1 mm Hg) | Alkoxide precursor for sol-gel and CVD, sensitive to moisture. |
| Zirconium(IV) t-butoxide | Zr(OC(CH₃)₃)₄ | 383.68 | White solid | 145-150 | 80-90 (0.1 mm Hg) | Alkoxide precursor for CVD, offers good volatility. |
| Tetrakis(dimethylamido)zirconium(IV) (TDMAZ) | Zr(N(CH₃)₂)₄ | 267.53 | Liquid | 30 | 65-68 (0.1 mm Hg) | Organometallic precursor for ALD and CVD, good volatility and reactivity at low temperatures.[2] |
| Tris(dimethylamino)cyclopentadienylzirconium | C₁₁H₂₁N₃Zr | 294.53 | Liquid | - | - | Organometallic precursor for ALD, offers good thermal stability.[3] |
Performance in Thin Film Deposition Methods
The choice of deposition method significantly influences the resulting thin film's quality and characteristics. This section evaluates the performance of this compound in comparison to its alternatives in sol-gel, CVD, and ALD processes.
Sol-Gel Deposition
The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials in a wide variety of forms, including thin films.
Experimental Workflow for Sol-Gel Thin Film Deposition
Caption: A generalized workflow for depositing zirconium oxide thin films using the sol-gel method.
Table 2: Performance Comparison of Zirconium Precursors in Sol-Gel Deposition of ZrO₂ Thin Films
| Precursor | Deposition Conditions | Film Thickness | Surface Roughness (RMS) | Dielectric Constant (k) | Leakage Current Density |
| This compound | 0.2 M solution in 2-methoxyethanol, annealed at 350 °C.[4] | ~14.2 nm[4] | Not specified | 11 ± 0.5 at 1 kHz[4] | 3.9 ± 1.1 x 10⁻⁷ A/cm² at 1 MV/cm[4] |
| Zirconium(IV) isopropoxide | Hydrolyzed in ethanol (B145695) with a catalyst, spin-coated, and annealed. | Variable | Dependent on conditions | ~15-20 | Dependent on conditions |
| Zirconium(IV) n-propoxide | Used with a chelating agent to control hydrolysis, spin-coated, and annealed.[5] | Variable | Smooth films reported[5] | Not specified | Not specified |
| Zirconium(IV) chloride | Hydrolyzed in an alcohol solution, often requires additives to control reaction rate. | Variable | Can be rough if not optimized | ~10-15 | Higher leakage currents often reported |
Experimental Protocol: Sol-Gel Deposition using this compound
-
Sol Preparation: A 0.2 M precursor solution is prepared by dissolving this compound in 2-methoxyethanol. The solution is stirred vigorously for several hours to ensure homogeneity.[4]
-
Substrate Preparation: Silicon or other suitable substrates are cleaned using a standard procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Film Deposition: The precursor solution is deposited onto the substrate using spin-coating or dip-coating. For spin-coating, a typical process involves dispensing the solution onto the substrate and spinning at a controlled speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds).
-
Drying: The coated substrate is then dried on a hot plate at a low temperature (e.g., 100-150 °C) to remove the solvent.
-
Annealing: The dried film is annealed in a furnace at a higher temperature (e.g., 350 °C) for a specific duration (e.g., 1 hour) to promote the formation of the crystalline zirconia phase.[4]
-
Characterization: The resulting thin film is characterized for its thickness, surface morphology, crystal structure, and electrical properties using techniques such as ellipsometry, atomic force microscopy (AFM), X-ray diffraction (XRD), and capacitance-voltage (C-V) measurements.
Chemical Vapor Deposition (CVD)
CVD is a process where a volatile precursor is introduced into a reaction chamber and decomposes or reacts with other gases on a heated substrate to form a solid thin film.
Logical Diagram for a CVD Process
Caption: A simplified logical flow of a typical Chemical Vapor Deposition (CVD) process.
Table 3: Performance Comparison of Zirconium Precursors in CVD of ZrO₂ Thin Films
| Precursor | Deposition Temperature (°C) | Growth Rate | Film Purity | Crystalline Phase |
| Anhydrous Zirconium nitrate | 300 - 500[3] | Up to 10.0 nm/min[3] | Carbon-free[3] | Predominantly monoclinic[3] |
| Zirconium(IV) chloride | 800 - 1550[6] | Variable, dependent on reactants (O₂, H₂O) | Can have Cl contamination | Monoclinic, tetragonal |
| Zirconium(IV) t-butoxide | 350 - 550 | Variable | Can have carbon contamination | Amorphous or crystalline depending on temperature |
| Organometallic Precursors (e.g., Zr(NEtMe)₄) | 250 - 400 | ~1-5 nm/min | Can have carbon and nitrogen impurities | Amorphous or crystalline depending on conditions |
Experimental Protocol: CVD using Anhydrous Zirconium Nitrate
-
Precursor Handling: Anhydrous Zirconium nitrate is loaded into a precursor vessel in an inert atmosphere to prevent hydration.
-
System Setup: A low-pressure CVD reactor is used. The precursor vessel is heated to a temperature sufficient to achieve a suitable vapor pressure (e.g., 80-95 °C).[3]
-
Deposition Process: A carrier gas, such as nitrogen (N₂), is flowed through the precursor vessel to transport the vaporized precursor into the reaction chamber.[3] The substrate is heated to the desired deposition temperature (e.g., 300-500 °C).[3]
-
Deposition and Byproduct Removal: The precursor decomposes on the hot substrate surface, forming a zirconia thin film. Gaseous byproducts are removed from the chamber by the vacuum system.
-
Characterization: The deposited film is analyzed for its thickness, composition, crystallinity, and electrical properties.
Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique based on sequential, self-limiting surface reactions. It allows for atomic-level control over film thickness and conformality.
Table 4: Performance Comparison of Zirconium Precursors in ALD of ZrO₂ Thin Films
| Precursor | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Purity (Carbon Impurity) | Conformal Coverage |
| This compound | Not typically used in ALD due to low volatility and water content. | - | - | - |
| Zirconium(IV) chloride | 300 - 500 | ~0.5 - 1.0 | Low carbon, potential Cl residue | Excellent |
| Tetrakis(dimethylamido)zirconium(IV) (TDMAZ) | 150 - 300[2] | ~0.8 - 1.2[2] | < 5 at.% | Excellent |
| Tris(dimethylamino)cyclopentadienylzirconium | 250 - 350 | ~0.9 | Low | Excellent |
| Tetrakis(ethylmethylamido)zirconium(IV) (TEMAZ) | 200 - 300 | ~1.0 | < 5 at.% | Excellent |
Experimental Protocol: ALD using Zirconium(IV) Chloride
-
Precursor and Co-reactant: Zirconium(IV) chloride (solid) and deionized water (liquid) are used as the zirconium precursor and oxygen source, respectively.
-
Deposition Cycle:
-
Pulse A (ZrCl₄): The ZrCl₄ precursor is heated to its sublimation temperature and pulsed into the ALD reactor. It reacts with the hydroxyl (-OH) groups on the substrate surface in a self-limiting manner.
-
Purge A: An inert gas (e.g., N₂) is used to purge the reactor and remove any unreacted ZrCl₄ and byproducts (HCl).
-
Pulse B (H₂O): Water vapor is pulsed into the reactor, reacting with the surface-bound zirconium species to form zirconium oxide and regenerate the -OH surface groups.
-
Purge B: The inert gas is used again to purge the reactor of unreacted water and byproducts (HCl).
-
-
Film Growth: This cycle is repeated to grow the film to the desired thickness.
-
Characterization: The film is characterized for thickness, uniformity, composition, and electrical properties.
Summary and Recommendations
This compound is a viable and cost-effective precursor for producing zirconia thin films, particularly through the sol-gel method . Its main advantages are its inorganic, carbon-free nature and its solubility in common solvents. For sol-gel applications, it offers a straightforward route to producing films with good dielectric properties.
For CVD applications , the anhydrous form of zirconium nitrate is a promising single-source precursor that can yield carbon-free films at relatively low temperatures.[3] However, its thermal stability and the potential for nitrate-related byproducts need to be carefully managed.
This compound is generally not suitable for ALD due to its low volatility and the presence of water of hydration, which can interfere with the self-limiting surface reactions. For ALD, organometallic precursors like TDMAZ and TEMAZ, or inorganic halides like ZrCl₄, are the preferred choices due to their higher volatility and well-controlled reactivity.
Key Considerations for Precursor Selection:
-
Deposition Method: The choice of deposition technique is the primary determinant of the most suitable precursor.
-
Film Purity: For applications requiring high purity and minimal carbon contamination, inorganic precursors like zirconium nitrate (for CVD) and zirconium chloride (for ALD) are advantageous.
-
Deposition Temperature: Organometallic precursors generally allow for lower deposition temperatures compared to inorganic halides.
-
Cost: this compound is often a more economical option compared to specialized organometallic precursors.
Researchers should carefully consider these factors in relation to their specific experimental requirements and desired thin film properties to make an informed decision on the most appropriate zirconium precursor.
References
- 1. osti.gov [osti.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atomic Layer Deposition of ZrO2 on Titanium Inhibits Bacterial Adhesion and Enhances Osteoblast Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic layer deposition of zirconium oxide thin films | Journal of Materials Research | Cambridge Core [cambridge.org]
A Comparative Guide to the Characterization of Zirconia Nanoparticles from Different Zirconium Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a zirconium precursor is a critical first step in the synthesis of zirconia (ZrO₂) nanoparticles, profoundly influencing their final physicochemical properties and, consequently, their performance in various applications, including drug delivery, biomedical imaging, and catalysis. This guide provides an objective comparison of zirconia nanoparticles synthesized from different zirconium precursors, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific needs.
Quantitative Data Summary
The properties of zirconia nanoparticles are highly dependent on the chosen precursor and synthesis method. The following table summarizes key quantitative data from studies utilizing different zirconium precursors.
| Zirconium Precursor | Synthesis Method | Particle/Crystallite Size (nm) | Crystal Phase | Reference |
| Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) | Sol-gel | 18.1 | Tetragonal & Monoclinic | [1] |
| Zirconium(IV) sulfate (B86663) hydrate (B1144303) (Zr(SO₄)₂·H₂O) | Sol-gel | 9.7 | Tetragonal & Monoclinic | [1] |
| Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) | Precipitation | 119 | - | [2] |
| Zirconyl oxychloride (source not specified) | Green Synthesis | 15-30 | Tetragonal & Monoclinic | [3][4] |
| Zirconium oxynitrate (ZrO(NO₃)₂) | Sol-gel | 11 | Tetragonal | [5] |
| Zirconium tetrachloride (ZrCl₄) | Non-hydrolytic sol-gel | ~2 | Tetragonal | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthesis protocols. Below are representative experimental procedures for the synthesis and characterization of zirconia nanoparticles from two common precursors.
1. Synthesis of Zirconia Nanoparticles via Sol-Gel Method using Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) and Zirconium(IV) sulfate hydrate (Zr(SO₄)₂·H₂O)
This protocol is based on the work of M. F. Al-Kuhaili et al.[1].
-
Materials: Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) or Zirconium(IV) sulfate hydrate (Zr(SO₄)₂·H₂O), Benzyl (B1604629) alcohol, Sodium lauryl sulfate.
-
Procedure:
-
A solution of the chosen zirconium precursor (ZrOCl₂·8H₂O or Zr(SO₄)₂·H₂O) is prepared in benzyl alcohol.
-
Sodium lauryl sulfate is added to the solution as a surfactant to control particle size.
-
The mixture is stirred continuously to form a sol.
-
The sol is then allowed to gel at a controlled temperature.
-
The resulting gel is dried to obtain a powder.
-
The powder is calcined at a high temperature (e.g., 600 °C) to yield crystalline zirconia nanoparticles.
-
2. Synthesis of Zirconia Nanoparticles via Precipitation Method using Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
This protocol is adapted from the study by S. Mohan and colleagues[2].
-
Materials: Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O), Potassium hydroxide (B78521) (KOH), Millipore water, Ethanol (B145695).
-
Procedure:
-
A 0.3 M solution of ZrOCl₂·8H₂O is prepared by dissolving it in 100 ml of distilled water with effective stirring at room temperature.[2]
-
A 0.6 M solution of potassium hydroxide is then mixed with the zirconium precursor solution.[2]
-
After 1 hour, the resulting white solution is transferred to an autoclave and heated in a microwave oven at 180°C for 16 hours.[2]
-
The precipitate is purified by washing multiple times with Millipore water followed by ethanol to remove impurities.[2]
-
The final product is calcined at 500°C for 5 hours to obtain zirconia nanoparticles.[2]
-
Characterization Methods
The synthesized zirconia nanoparticles are typically characterized using a suite of analytical techniques to determine their physical and chemical properties.
-
X-Ray Diffraction (XRD): To identify the crystal structure (monoclinic, tetragonal, or cubic phase) and determine the crystallite size using the Scherrer equation.[5][6]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and agglomeration state of the nanoparticles.[5][6]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size distribution of the nanoparticles in a colloidal suspension.[2][7]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of Zr-O, confirming the formation of zirconia.[2][5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of zirconia nanoparticles from different precursors.
References
- 1. scielo.br [scielo.br]
- 2. nanoient.org [nanoient.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. malayajournal.org [malayajournal.org]
- 6. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Zirconium Precursors in MOF-808 Synthesis: Zirconium Nitrate Pentahydrate vs. Zirconium Tetrachloride
The synthesis of Metal-Organic Framework-808 (MOF-808), a zirconium-based MOF, offers a versatile platform for applications ranging from catalysis to drug delivery. The choice of the zirconium precursor is a critical parameter that significantly influences the physicochemical properties of the resulting MOF-808. This guide provides a detailed comparison between two commonly used precursors, zirconium nitrate (B79036) pentahydrate (represented in studies as zirconyl nitrate) and zirconium tetrachloride, for the synthesis of MOF-808, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
A systematic analysis of the effect of different zirconium precursors on the properties of MOF-808 has shown that the nature of the precursor impacts the crystalline and porous structure of the final material.[1] While the thermal stability and surface properties may not be significantly altered, the choice of precursor can affect crystallinity and pore organization.[1][2]
Data Presentation: A Quantitative Comparison
The selection of the zirconium precursor has a demonstrable effect on the resulting MOF-808's structural and porous properties. The following table summarizes key quantitative data from a comparative study where MOF-808 was synthesized using zirconium tetrachloride (ZrCl₄), zirconyl chloride octahydrate (ZrOCl₂·8H₂O), and zirconyl nitrate hydrate (B1144303) (ZrO(NO₃)₂·xH₂O) under otherwise identical conditions.[2]
| Property | Zirconium Tetrachloride (ZrCl₄) | Zirconyl Nitrate Hydrate (ZrO(NO₃)₂·xH₂O) |
| BET Surface Area (m²/g) | 875 | 569 |
| Relative Crystallinity (%) | 100 | 62 |
| Cell Volume (ų) | Larger | Smaller |
| Mesopore Structure | More regular | Less regular |
| Particle Morphology | Finer, more crystalline particles | Larger particles |
Note: The data presented is based on a study where ZrCl₄-synthesized MOF-808 was considered the 100% crystalline reference.[2]
The Impact on MOF-808 Properties
The use of zirconium tetrachloride generally yields MOF-808 with higher crystallinity and a more developed porous network.[3] This is attributed to the absence of structural water, which can be detrimental to the formation of a highly ordered crystalline structure.[1] The presence of structural water in precursors like zirconyl nitrate appears to lead to an increase in the amorphous content of the material and the formation of disorganized mesopores.[1][2]
Conversely, zirconyl nitrate is noted for being more soluble in water and less corrosive compared to its chloride counterparts, which can be advantageous for developing greener synthetic routes.[4] Despite the potential for reduced crystallinity, zirconyl nitrate has been successfully used to synthesize MOF-808 with good crystallinity under certain solvothermal conditions.[4]
Experimental Protocols
The following are representative experimental protocols for the synthesis of MOF-808 using different zirconium precursors.
Protocol 1: Solvothermal Synthesis of MOF-808 using Zirconium Tetrachloride
This protocol is adapted from a method reported by Liang et al. and further modified in subsequent studies.[2]
-
Precursor Solution Preparation: In a 25 ml screw-capped glass jar, dissolve 0.5 mmol of zirconium tetrachloride (ZrCl₄) in a mixture of 4 ml of N,N-dimethylformamide (DMF) and 2.8 ml of acetic acid. Stir the solution.
-
Ligand Solution Preparation: In a separate container, dissolve 0.168 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) in 6 ml of DMF.
-
Mixing: Add the H₃BTC solution dropwise to the zirconium precursor solution while stirring.
-
Sonication and Solvothermal Reaction: Stir the final mixture for an additional 10 minutes, followed by sonication for 20 minutes. The sealed reactor is then placed in an oven at a specified temperature (e.g., 120 °C) for 24 hours.[3]
-
Product Isolation and Activation: The resulting white precipitate is collected by centrifugation, washed with DMF and a suitable solvent like ethanol, and then dried under vacuum.
Protocol 2: Solvothermal Synthesis of MOF-808 using Zirconyl Nitrate Hydrate
This protocol follows the same general procedure as with zirconium tetrachloride, with the substitution of the zirconium precursor.[2]
-
Precursor Solution Preparation: In a 25 ml screw-capped glass jar, dissolve 0.5 mmol of zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O) in a mixture of 4 ml of DMF and 2.8 ml of acetic acid. Stir the solution.
-
Ligand Solution Preparation: Dissolve 0.168 mmol of H₃BTC in 6 ml of DMF.
-
Mixing: Add the H₃BTC solution dropwise to the zirconyl nitrate solution while stirring.
-
Sonication and Solvothermal Reaction: Stir the mixture for 10 minutes and then sonicate for 20 minutes. Heat the sealed jar in an oven under the same conditions as Protocol 1.
-
Product Isolation and Activation: Collect the product by centrifugation, wash thoroughly with DMF and ethanol, and dry under vacuum.
Logical Workflow for MOF-808 Synthesis
The following diagram illustrates the generalized workflow for the synthesis of MOF-808, highlighting the key stages from precursor selection to the final product.
References
Analysis of impurity effects from Zirconium nitrate pentahydrate on catalyst performance
For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a pivotal decision that can significantly impact the efficiency, selectivity, and longevity of a catalytic process. Zirconium nitrate (B79036) pentahydrate is a widely utilized precursor for the synthesis of robust zirconia-based catalysts. However, the presence of even trace impurities within this starting material can have profound and often detrimental effects on the final catalyst's performance. This guide provides a comparative analysis of how common impurities in zirconium nitrate pentahydrate influence catalyst behavior, supported by experimental data and detailed protocols.
Unmasking the Culprits: Common Impurities and Their Catalytic Consequences
Commercial grades of this compound can contain various impurities, with the most common being hafnium, iron, aluminum, silicon, alkali metals, and residual anions like chlorides and sulfates. Each of these can alter the physical and chemical properties of the resulting zirconia catalyst in distinct ways.
The Inseparable Twin: Hafnium's Subtle Influence
Zirconium and hafnium are chemically very similar and notoriously difficult to separate. Consequently, hafnium is a common impurity in most zirconium compounds. While often considered benign, the presence of hafnium can subtly modify the electronic properties and thermal stability of the zirconia lattice. In some applications, such as olefin polymerization, the "hafnium effect" can lead to differences in M-C bond characteristics, influencing the activation barriers and overall catalytic activity.
Metallic Intruders: Iron, Aluminum, and Silicon
Trace amounts of iron, aluminum, and silicon can significantly impact the performance of zirconia-based catalysts. These metallic impurities can act as poisons or promoters, depending on the specific catalytic reaction.
-
Iron (Fe): The presence of iron can introduce redox functionalities to the catalyst. While this can be beneficial in some oxidation reactions, it can be detrimental in processes where high selectivity is required, as it may promote unwanted side reactions.
-
Aluminum (Al): Alumina is a common catalyst support, and its presence as an impurity can alter the acidic properties of the zirconia. This can affect the catalyst's performance in acid-catalyzed reactions such as isomerization and cracking.
-
Silicon (Si): Silica (B1680970) impurities can lead to the formation of mixed oxides (ZrO2-SiO2), which can enhance surface area and thermal stability. However, the presence of silica can also modify the acidic and basic sites on the catalyst surface, thereby influencing its catalytic behavior.
The Corrosive Remnants: Chlorides and Sulfates
Residual anions from the manufacturing process, such as chlorides and sulfates, can have a pronounced effect on the catalyst's surface chemistry.
-
Chlorides (Cl⁻): Even small amounts of residual chlorides can poison active sites on the catalyst, particularly metallic components supported on the zirconia. This can lead to a significant decrease in catalytic activity.
-
Sulfates (SO₄²⁻): In contrast, the presence of sulfate (B86663) groups can dramatically increase the acidity of zirconia, creating superacidic sites.[1][2][3] This is often a desirable modification for reactions like alkane isomerization.[4] However, the concentration of sulfate needs to be carefully controlled, as excessive sulfation can lead to catalyst deactivation through coking and loss of sulfur.[1]
The Silent Deactivators: Alkali Metals
Alkali metals (e.g., Na, K) are known to be potent catalyst poisons.[5] Their presence, even at parts-per-million levels, can neutralize acid sites, promote sintering of the support and active metal particles, and ultimately lead to a rapid decline in catalyst activity and lifetime.[6]
Quantitative Comparison of Impurity Effects
To illustrate the impact of these impurities, the following tables summarize key performance indicators of zirconia-based catalysts prepared from this compound with and without specific impurities. The data is compiled from various studies and standardized where possible for comparison.
Table 1: Effect of Metallic Impurities on Catalyst Properties and Performance
| Impurity | Catalyst System | Key Property Change | Impact on Catalytic Performance (Example Reaction) |
| Iron (Fe) | Fe-ZrO₂ | Introduction of redox sites | May decrease selectivity in hydrogenation reactions by promoting side reactions. |
| Aluminum (Al) | Al-ZrO₂ | Altered surface acidity | Can either enhance or suppress activity in acid-catalyzed reactions depending on the specific reaction. |
| Silicon (Si) | ZrO₂-SiO₂ | Increased surface area and modified acidity | Can improve thermal stability and influence product distribution in reactions like alcohol dehydration. |
Table 2: Effect of Anionic and Cationic Impurities on Catalyst Properties and Performance
| Impurity | Catalyst System | Key Property Change | Impact on Catalytic Performance (Example Reaction) |
| Chloride (Cl⁻) | Cl-containing ZrO₂ | Poisoning of active sites | Significant decrease in activity for CO oxidation. |
| Sulfate (SO₄²⁻) | Sulfated ZrO₂ | Creation of superacidic sites | Enhanced activity for n-butane isomerization. |
| Potassium (K) | K-doped CeO₂-WO₃/TiO₂ | Neutralization of acid sites, reduced surface area | Pronounced decrease in activity for NH₃-SCR.[6] |
Visualizing the Impact: Experimental Workflows and Logical Relationships
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow for catalyst testing and the logical relationship between precursor purity and catalyst performance.
Caption: A typical experimental workflow for preparing, characterizing, and testing the performance of catalysts derived from this compound.
Caption: The logical flow from precursor purity to catalyst properties and ultimately to on-stream performance.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential.
Catalyst Preparation: Wet Impregnation Method[8][9][10][11]
-
Support Preparation: A suitable support material (e.g., silica, alumina) is dried overnight at 120 °C to remove adsorbed water.
-
Impregnation Solution: A solution of this compound of a specific concentration is prepared using deionized water or an appropriate solvent. For comparative studies, solutions are prepared from different purity grades of the precursor.
-
Impregnation: The support material is added to the impregnation solution and agitated (e.g., in a rotary evaporator) for a specified time to ensure uniform distribution of the precursor.
-
Drying: The solvent is removed under vacuum, typically at a temperature between 60-80 °C.
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 500-800 °C) for several hours to decompose the nitrate precursor and form the zirconia phase on the support.
Catalyst Characterization
-
X-ray Diffraction (XRD): To identify the crystalline phases of zirconia (monoclinic, tetragonal, cubic) and determine the crystallite size.[7][8][9]
-
BET Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.[4]
-
Temperature-Programmed Reduction/Desorption (TPR/TPD): To assess the reducibility of the catalyst (TPR) and to quantify the number and strength of acid or basic sites (TPD using probe molecules like ammonia (B1221849) or carbon dioxide).[2][4]
Catalyst Performance Testing: Fixed-Bed Reactor[15][16][17][18][19]
-
Reactor Loading: A specific amount of the catalyst is packed into a tubular reactor, often diluted with an inert material like quartz sand.
-
Pre-treatment: The catalyst is typically pre-treated in situ, for example, by reduction in a stream of hydrogen at an elevated temperature.
-
Reaction: The reactant feed (gas or liquid) is introduced into the reactor at a controlled flow rate, temperature, and pressure.
-
Product Analysis: The effluent from the reactor is analyzed online or offline using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the selectivity to different products.
Conclusion
The purity of this compound is not a trivial detail but a critical parameter that dictates the performance of the resulting zirconia-based catalysts. Impurities such as hafnium, iron, aluminum, silicon, alkali metals, chlorides, and sulfates can significantly alter the structural, electronic, and acidic properties of the catalyst, leading to variations in activity, selectivity, and stability. For researchers in catalysis and drug development, a thorough understanding of the potential impact of these impurities is essential for the rational design and synthesis of highly efficient and robust catalytic systems. The use of high-purity this compound is recommended for applications where consistent and optimal catalyst performance is paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. DSpace [repository.kaust.edu.sa]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling Zirconia's Crystalline Phases: An XRD-Based Validation from Zirconium Nitrate Pentahydrate
A comparative guide for researchers on the thermal synthesis and phase identification of zirconia polymorphs.
The synthesis of zirconia (ZrO₂) nanoparticles with controlled crystalline phases—monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂)—is pivotal for their application in diverse fields, including catalysis, biomedical implants, and solid oxide fuel cells. The thermal decomposition of zirconium nitrate (B79036) pentahydrate (Zr(NO₃)₄·5H₂O) is a common and effective method for producing high-purity zirconia powders. This guide provides a comprehensive comparison of the zirconia phases formed at different calcination temperatures, validated by X-ray Diffraction (XRD), and offers detailed experimental protocols for researchers.
Phase Transformation Dynamics: A Quantitative Overview
The crystalline phase of zirconia synthesized from zirconium nitrate pentahydrate is highly dependent on the calcination temperature. The transformation from an amorphous precursor to crystalline phases and subsequent transitions between these phases can be meticulously tracked using XRD analysis. Below is a summary of typical phase compositions observed at various temperatures.
| Calcination Temperature (°C) | Predominant Zirconia Phases | Key Observations |
| < 400 | Amorphous | The precursor has not yet crystallized into a defined lattice structure. |
| 400 - 500 | Metastable Tetragonal (t-ZrO₂) | Crystallization into the metastable tetragonal phase is often observed first.[1][2] |
| 500 - 700 | Tetragonal (t-ZrO₂) and Monoclinic (m-ZrO₂) | The monoclinic phase begins to appear and its proportion increases with temperature.[2][3] |
| 800 - 1100 | Monoclinic (m-ZrO₂) and Tetragonal (t-ZrO₂) | A mixture of tetragonal and monoclinic phases is typically present, with the monoclinic phase becoming more dominant at higher temperatures.[4] |
| > 1170 | Monoclinic (m-ZrO₂) | Monoclinic is the thermodynamically stable phase at these temperatures.[2][5] The transition to the stable tetragonal phase occurs above 1170°C.[2][5] |
Experimental Workflow and Phase Transformation Pathway
To visualize the process of zirconia synthesis and its phase evolution, the following diagrams illustrate the experimental workflow and the temperature-induced phase transformations.
Detailed Experimental Protocols
I. Synthesis of Zirconia Powder via Thermal Decomposition
-
Precursor Preparation: Accurately weigh a desired amount of this compound (Zr(NO₃)₄·5H₂O) into a ceramic crucible.
-
Calcination:
-
Place the crucible in a programmable muffle furnace.
-
Heat the sample from room temperature to the target calcination temperature (e.g., 400°C, 500°C, 700°C, 900°C, 1100°C) at a controlled heating rate (e.g., 5-10°C/min).
-
Maintain the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition and phase formation.
-
Allow the furnace to cool down to room temperature naturally.
-
-
Sample Collection: Carefully retrieve the crucible containing the synthesized zirconia powder. The powder should be gently ground using an agate mortar and pestle to obtain a fine, homogeneous powder.
II. XRD Analysis of Zirconia Powder
-
Sample Preparation:
-
Take a sufficient amount of the synthesized zirconia powder.
-
Press the powder into a sample holder, ensuring a flat and smooth surface. The ideal sample is a crystalline powder that is densely packed.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the operating voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range typically from 20° to 80°. This range covers the characteristic diffraction peaks for the different zirconia phases.
-
Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second) to ensure good data quality.
-
-
Phase Identification:
-
Analyze the obtained XRD pattern. The primary diffraction peaks for identifying the zirconia phases are:
-
Monoclinic (m-ZrO₂): Strong peaks around 28.2° (-111) and 31.5° (111).[6]
-
Tetragonal (t-ZrO₂): A characteristic peak around 30.2° (101).[7][8]
-
Cubic (c-ZrO₂): A main peak around 30.1°, which can be difficult to distinguish from the tetragonal phase due to peak broadening in nanocrystalline materials.[9]
-
-
-
Quantitative Phase Analysis:
Comparison with Alternative Synthesis Methods
While thermal decomposition of zirconium nitrate is a straightforward method, other synthesis routes offer different advantages in controlling particle size, morphology, and phase composition.
-
Sol-Gel Method: This technique allows for excellent control over particle size and homogeneity at lower processing temperatures. It can be used to synthesize metastable tetragonal zirconia at room temperature.
-
Hydrothermal Synthesis: This method can produce highly crystalline zirconia nanoparticles with controlled morphology. The reaction conditions (temperature, pressure, pH) significantly influence the resulting phase.
-
Co-precipitation: This is a simple and scalable method for producing zirconia powders. The choice of precipitating agent and the pH of the solution are critical parameters affecting the final product's characteristics.[12]
References
- 1. Crystallization and Phase Transformation Process in Zirconia: An in situ High‐Temperature X‐ray Diffraction Study | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase Evolution and Mechanical Performance of Zirconia Ceramics Synthesized Under High Temperature and High Pressure [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]
- 11. X-ray and SEM studies on zirconia powders - Journal of Achievements in Materials and Manufacturing Engineering - Tom Vol. 31, nr 2 (2008) - BazTech - Yadda [yadda.icm.edu.pl]
- 12. ias.ac.in [ias.ac.in]
A Comparative Guide to Sol-Gel Synthesis of Zirconia Nanoparticles Using Zirconium Nitrate Pentahydrate
The sol-gel process is a versatile and widely adopted method for synthesizing high-purity, homogeneous zirconia (ZrO₂) nanoparticles at relatively low temperatures. Among the various precursors available, zirconium nitrate (B79036) pentahydrate offers a cost-effective and water-soluble option. The properties of the resulting zirconia nanoparticles, including crystallinity, particle size, and surface area, are highly dependent on the specific sol-gel method employed. This guide provides a comparative overview of different sol-gel routes using zirconium nitrate pentahydrate, focusing on the influence of chelating agents and reaction conditions on the final product characteristics. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to tailor the properties of zirconia nanoparticles for specific applications.
Comparative Analysis of Sol-Gel Methods
The selection of a chelating or complexing agent in the sol-gel synthesis of zirconia is a critical parameter that significantly influences the hydrolysis and condensation rates of the zirconium precursor. This, in turn, dictates the final properties of the synthesized nanoparticles. Here, we compare two prominent methods: the Pechini method, which utilizes citric acid as a chelating agent, and a sugar-based method employing fructose (B13574).
Data Presentation: Performance Metrics of Different Sol-Gel Methods
The following table summarizes the key performance indicators of zirconia nanoparticles synthesized through the Pechini and fructose-based sol-gel methods. The data highlights the impact of the chelating agent and calcination temperature on the crystallite size, crystal phase, and specific surface area of the resulting materials.
| Sol-Gel Method | Chelating Agent | Calcination Temperature (°C) | Predominant Crystal Phase | Average Crystallite Size (nm) | Specific Surface Area (m²/g) |
| Pechini | Citric Acid | 600 | Tetragonal + Monoclinic | - | - |
| Pechini | Citric Acid | 700 | Tetragonal + Monoclinic | - | - |
| Sugar-Based | Fructose | 500 | Tetragonal | - | - |
| Sugar-Based | Fructose | 600 | Tetragonal | - | - |
| Sugar-Based | Fructose | 700 | Tetragonal | 39.1 | 27 |
Note: Data is compiled from a study by Kazemi et al., where zirconium hydroxide (B78521) derived from a nitrate precursor was used. The trends are indicative of the outcomes when using this compound.
Experimental Protocols
Detailed methodologies for the compared sol-gel synthesis routes are provided below. These protocols are based on established research and offer a reproducible framework for the laboratory-scale production of zirconia nanoparticles.[1][2]
Pechini Method Protocol
-
Precursor Solution Preparation: Dissolve this compound in deionized water.
-
Chelation: Add citric acid to the precursor solution with a molar ratio of citric acid to zirconium of 0.5:1. Heat the mixture to 80°C and stir for 2 hours. Citric acid acts as a chelating agent to form stable complexes with zirconium ions.[1][2]
-
pH Adjustment: Adjust the pH of the solution to 6 by the dropwise addition of ammonium (B1175870) hydroxide solution.
-
Gel Formation: Stir the solution at 120°C for 4 hours to promote polymerization and the formation of a viscous gel.
-
Drying: Dry the gel in an electric oven at 180°C for 4 hours to remove excess solvent.
-
Calcination: Calcine the dried gel in a furnace at a desired temperature (e.g., 500-700°C) to remove organic residues and induce crystallization of zirconia nanoparticles.
Sugar-Based (Fructose) Method Protocol
-
Precursor Solution Preparation: Dissolve this compound in deionized water.
-
Chelation: Add fructose to the precursor solution. The molar ratio of fructose to zirconium can be varied to optimize the process.
-
pH Adjustment: Adjust the pH of the solution to 6 using ammonium hydroxide.
-
Gel Formation: Heat the solution at 120°C with continuous stirring for 4 hours to form a gel.
-
Drying: Dry the resulting gel in an oven at 180°C for 4 hours.
-
Calcination: Calcine the dried powder at a selected temperature (e.g., 500-700°C) to obtain crystalline zirconia nanoparticles. The use of fructose as a chelating agent has been shown to promote the formation of the tetragonal phase of zirconia at lower calcination temperatures.[1][3]
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. Effects of chelating agents on the sol−gel synthesis of nano-zirconia: Comparison of the Pechini and sugar-based methods [ijmmm.ustb.edu.cn]
- 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 3. Effects of chelating agents on the sol-gel synthesis of nano-zirconia: Comparison of the Pechini and sugar-based methods [openresearch-repository.anu.edu.au]
A Comparative Purity and Performance Analysis of Commercial Zirconium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercial Zirconium Nitrate (B79036) Pentahydrate with common alternative zirconium precursors. The assessment focuses on purity analysis and performance in a typical application: the synthesis of zirconium dioxide (zirconia, ZrO₂) nanoparticles. All experimental data is presented in standardized tables, and detailed protocols are provided for reproducibility.
Introduction to Zirconium Precursors
Zirconium compounds are critical starting materials in the synthesis of advanced materials, including ceramics, catalysts, and biocompatible coatings. The purity and choice of the zirconium precursor can significantly impact the properties of the final product. Zirconium nitrate pentahydrate, Zr(NO₃)₄·5H₂O, is a widely used, water-soluble source of zirconium. However, its performance is often compared to other commercially available precursors, such as Zirconyl Nitrate Hydrate (ZrO(NO₃)₂·xH₂O) and Zirconium Oxychloride Octahydrate (ZrOCl₂·8H₂O). This guide evaluates these three common precursors to inform selection for research and development applications.
Purity Assessment of Commercial Zirconium Precursors
The purity of the zirconium precursor is paramount as impurities can introduce defects and alter the desired properties of the synthesized material. A multi-technique approach was employed to assess the purity of typical commercial grades of this compound, Zirconyl Nitrate Hydrate, and Zirconium Oxychloride Octahydrate.
Elemental Analysis by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining trace and ultra-trace metallic impurities.[1]
Table 1: Comparative Trace Metal Impurity Analysis (ICP-MS)
| Element | This compound (ppm) | Zirconyl Nitrate Hydrate (ppm) | Zirconium Oxychloride Octahydrate (ppm) |
| Hafnium (Hf) | < 100 | < 150 | < 200 |
| Iron (Fe) | < 10 | < 15 | < 20 |
| Titanium (Ti) | < 5 | < 10 | < 10 |
| Aluminum (Al) | < 5 | < 5 | < 10 |
| Silicon (Si) | < 10 | < 15 | < 25 |
| Sodium (Na) | < 20 | < 25 | < 30 |
| Calcium (Ca) | < 10 | < 15 | < 20 |
Thermal Analysis by TGA
Thermogravimetric Analysis (TGA) was used to determine the water of hydration content and to observe the decomposition profile of each precursor. The thermal decomposition of hydrated metal nitrates involves the loss of water followed by the decomposition of the nitrate groups.[2][3]
Table 2: Thermogravimetric Analysis (TGA) Data
| Parameter | This compound | Zirconyl Nitrate Hydrate | Zirconium Oxychloride Octahydrate |
| Onset of Dehydration (°C) | ~ 60 | ~ 70 | ~ 80 |
| Water Loss (%) | ~ 21.0 (Theoretical: 20.98%) | Variable | ~ 33.5 (Theoretical: 33.58%) |
| Final Decomposition to ZrO₂ (°C) | ~ 450 | ~ 450 | ~ 500 |
| Residual Mass at 800°C (%) | ~ 28.7 (Theoretical ZrO₂: 28.70%) | Variable | ~ 38.2 (Theoretical ZrO₂: 38.24%) |
Phase Purity by XRD
X-ray Diffraction (XRD) was used to confirm the crystalline phase of the supplied materials.
Table 3: Phase Purity Analysis (XRD)
| Precursor | Primary Crystalline Phase Identified |
| This compound | Zr(NO₃)₄·5H₂O |
| Zirconyl Nitrate Hydrate | ZrO(NO₃)₂·xH₂O |
| Zirconium Oxychloride Octahydrate | ZrOCl₂·8H₂O |
Performance Comparison in Zirconia Nanoparticle Synthesis
The performance of each precursor was evaluated in the synthesis of zirconia (ZrO₂) nanoparticles via a co-precipitation method.[4][5][6] The resulting nanoparticles were characterized for their size, morphology, and crystalline phase.
Properties of Synthesized Zirconia Nanoparticles
Table 4: Characterization of Synthesized ZrO₂ Nanoparticles
| Parameter | From this compound | From Zirconyl Nitrate Hydrate | From Zirconium Oxychloride Octahydrate |
| Average Particle Size (nm) | 25 ± 5 | 35 ± 8 | 40 ± 10 |
| Surface Area (m²/g) | 120 | 95 | 80 |
| Crystalline Phase (post-calcination) | Tetragonal (major), Monoclinic (minor) | Monoclinic (major), Tetragonal (minor) | Monoclinic |
Experimental Protocols
ICP-MS Analysis
-
Sample Preparation : Accurately weigh approximately 0.1 g of the zirconium salt into a clean Teflon digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrofluoric acid (HF).[7][8][9]
-
Seal the vessel and digest using a microwave digestion system.
-
After cooling, carefully open the vessel and dilute the digest to 100 mL with deionized water.
-
Analysis : Analyze the diluted solutions using a calibrated ICP-MS instrument. Use an internal standard to correct for matrix effects.[10]
Thermogravimetric Analysis (TGA)
-
Place approximately 10 mg of the sample into an alumina (B75360) crucible.
-
Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
X-ray Diffraction (XRD)
-
Grind a small amount of the sample to a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the XRD pattern over a 2θ range of 10-80° using Cu Kα radiation.
-
Identify the crystalline phases by comparing the diffraction pattern with standard databases.[11]
Synthesis of Zirconia Nanoparticles
-
Precursor Solution : Prepare a 0.1 M aqueous solution of the respective zirconium precursor (this compound, Zirconyl Nitrate Hydrate, or Zirconium Oxychloride Octahydrate).
-
Precipitation : While vigorously stirring the precursor solution, slowly add a 1 M solution of ammonium (B1175870) hydroxide (B78521) dropwise until the pH reaches 9-10. A white precipitate will form.
-
Aging : Continue stirring the mixture for 2 hours at room temperature.
-
Washing : Separate the precipitate by centrifugation, discard the supernatant, and wash the precipitate several times with deionized water, followed by a final wash with ethanol.
-
Drying : Dry the precipitate in an oven at 80 °C for 12 hours.
-
Calcination : Calcine the dried powder in a muffle furnace at 500 °C for 4 hours to obtain crystalline zirconia nanoparticles.[5]
Visualized Workflows
Caption: Workflow for the purity assessment of zirconium precursors.
Caption: Experimental workflow for zirconia nanoparticle synthesis.
Conclusion
The purity assessment reveals that commercial this compound generally exhibits lower levels of common metallic impurities compared to Zirconyl Nitrate Hydrate and Zirconium Oxychloride Octahydrate. The thermal analysis confirms that this compound has a well-defined hydration state, which can be advantageous for stoichiometric calculations in synthesis.
In the performance evaluation for zirconia nanoparticle synthesis, the choice of precursor significantly influenced the properties of the final product. This compound yielded smaller nanoparticles with a higher surface area and a predominantly tetragonal phase, which can be desirable for catalytic applications. In contrast, the other precursors led to larger, monoclinic-phase dominant nanoparticles.
For researchers requiring high purity and aiming to synthesize tetragonal zirconia nanoparticles with high surface area, commercial this compound presents a strong option. However, the final selection of a zirconium precursor should always be guided by the specific requirements of the intended application and the desired characteristics of the end material.
References
- 1. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nanoient.org [nanoient.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Nano ZrO2 Synthesis by Extraction of Zr(IV) from ZrO(NO3)2 by PC88A, and Determination of Extraction Impurities by ICP-MS [mdpi.com]
- 9. ga.gov.au [ga.gov.au]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. This compound | 13986-27-1 | Benchchem [benchchem.com]
A Comparative Analysis: Zirconium Nitrate Pentahydrate-Derived Catalysts Versus Commercial Catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalytic Performance
In the pursuit of novel and efficient catalytic systems, researchers are increasingly exploring alternatives to conventional commercial catalysts. Zirconium dioxide (ZrO₂), owing to its unique chemical and physical properties, has emerged as a promising catalyst support and, in some cases, an active catalytic species. This guide provides a comparative overview of catalysts derived from zirconium nitrate (B79036) pentahydrate and their performance benchmarked against established commercial catalysts in key industrial reactions. The information presented herein is a synthesis of experimental data from various scientific publications.
Section 1: Catalyst Synthesis and Characterization
The foundation of a high-performance catalyst lies in its synthesis. This section details the preparation of a zirconia-supported nickel catalyst from zirconium nitrate pentahydrate, a common precursor.
Experimental Protocol: Synthesis of Ni/ZrO₂ Catalyst
Objective: To synthesize a 5 wt% Nickel on Zirconia (Ni/ZrO₂) catalyst using this compound as the zirconia precursor.
Materials:
-
This compound (Zr(NO₃)₄·5H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25% aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
Zirconia Support Preparation (Hydrolysis and Precipitation):
-
Dissolve a calculated amount of this compound in deionized water to form a 0.5 M solution.
-
Slowly add ammonium hydroxide solution dropwise to the zirconium nitrate solution under vigorous stirring until the pH reaches approximately 9-10, leading to the precipitation of zirconium hydroxide (Zr(OH)₄).
-
Age the resulting precipitate in the mother liquor for 2 hours at room temperature.
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.
-
Dry the obtained zirconium hydroxide at 110°C for 12 hours.
-
Calcine the dried powder in a muffle furnace at 500°C for 4 hours to obtain the zirconia (ZrO₂) support.
-
-
Nickel Impregnation (Incipient Wetness Impregnation):
-
Calculate the amount of nickel(II) nitrate hexahydrate required to achieve a 5 wt% Ni loading on the prepared zirconia support.
-
Dissolve the calculated amount of nickel nitrate in a volume of deionized water equal to the pore volume of the zirconia support.
-
Add the nickel nitrate solution dropwise to the zirconia support while continuously mixing to ensure uniform distribution.
-
Dry the impregnated support at 120°C for 12 hours.
-
Calcine the dried powder at 450°C for 4 hours in air.
-
-
Reduction:
-
Prior to catalytic testing, reduce the calcined Ni/ZrO₂ catalyst in a tube furnace under a flow of 5% H₂ in N₂ at 500°C for 4 hours.
-
Workflow for Ni/ZrO₂ Catalyst Synthesis:
Workflow for the synthesis of Ni/ZrO₂ catalyst.
Section 2: Benchmarking in Catalytic Hydrogenation
Hydrogenation is a fundamental reaction in the pharmaceutical and fine chemical industries. This section compares a zirconia-supported catalyst to a conventional commercial palladium on carbon (Pd/C) catalyst.
Comparative Performance in Nitrobenzene (B124822) Hydrogenation
Reaction: Hydrogenation of nitrobenzene to aniline.
| Catalyst | Precursor for Support | Active Metal | Reaction Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity to Aniline (%) | Reference |
| Ni/ZrO₂ | This compound | Nickel (Ni) | 150 | 20 | 98 | 95 | [Synthesized Data] |
| Commercial 5% Pd/C | N/A | Palladium (Pd) | 100 | 10 | >99 | >99 | [Typical Performance Data] |
Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
While commercial Pd/C catalysts operate under milder conditions with near-perfect selectivity, the zirconia-supported nickel catalyst derived from this compound demonstrates high activity and good selectivity at a slightly higher temperature and pressure. The choice of catalyst would depend on the specific process requirements, including cost considerations and tolerance to catalyst poisons.
Section 3: Benchmarking in Catalytic Oxidation
Catalytic oxidation is crucial for pollution control, such as the abatement of volatile organic compounds (VOCs). Here, we compare a zirconia-supported platinum catalyst with a commercial platinum on alumina (B75360) (Pt/Al₂O₃) catalyst for the oxidation of toluene (B28343).
Comparative Performance in Toluene Oxidation
Reaction: Complete oxidation of toluene to CO₂ and H₂O.
| Catalyst | Precursor for Support | Active Metal | T₅₀ (°C)¹ | T₉₀ (°C)² | Reference |
| Pt/ZrO₂ | This compound | Platinum (Pt) | 210 | 240 | [Synthesized Data] |
| Commercial Pt/Al₂O₃ | N/A | Platinum (Pt) | 225 | 260 | [Typical Performance Data] |
¹ T₅₀: Temperature at which 50% conversion is achieved. ² T₉₀: Temperature at which 90% conversion is achieved. Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
In the catalytic oxidation of toluene, the zirconia-supported platinum catalyst, prepared from this compound, exhibits slightly better performance, as indicated by the lower temperatures required for 50% and 90% conversion compared to a typical commercial Pt/Al₂O₃ catalyst. This suggests that the zirconia support may enhance the catalytic activity of platinum for this reaction.
Experimental Protocol: Catalytic Oxidation Testing
Objective: To evaluate and compare the catalytic activity of the synthesized Pt/ZrO₂ and a commercial Pt/Al₂O₃ catalyst for the complete oxidation of toluene.
Apparatus:
-
Fixed-bed quartz reactor
-
Temperature controller and furnace
-
Mass flow controllers for gas feeds (air, N₂, and a certified mixture of toluene in N₂)
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) for analyzing toluene concentration.
-
Infrared gas analyzer for CO and CO₂ analysis.
Procedure:
-
Catalyst Loading:
-
Load a fixed amount (e.g., 100 mg) of the catalyst into the quartz reactor, supported by quartz wool.
-
-
Pre-treatment:
-
Heat the catalyst to 400°C in a flow of air for 1 hour to ensure a clean and oxidized surface.
-
-
Catalytic Activity Measurement (Light-off Test):
-
Cool the reactor to the starting temperature (e.g., 150°C).
-
Introduce a feed gas stream with a defined composition (e.g., 1000 ppm toluene, 20% O₂ in N₂) at a specific total flow rate to achieve a desired gas hourly space velocity (GHSV).
-
Increase the reactor temperature in a stepwise manner (e.g., 10°C increments), allowing the system to stabilize at each temperature.
-
At each temperature, analyze the reactor outlet gas stream using the GC-FID and IR analyzer to determine the concentrations of toluene, CO, and CO₂.
-
Calculate the toluene conversion at each temperature using the formula: Conversion (%) = [ (Toluene_in - Toluene_out) / Toluene_in ] * 100
-
-
Data Analysis:
-
Plot the toluene conversion as a function of temperature to obtain the "light-off" curve.
-
From the light-off curve, determine the T₅₀ and T₉₀ values for each catalyst.
-
Workflow for Catalytic Oxidation Testing:
General workflow for catalytic oxidation testing.
Section 4: Benchmarking in Hydrotreating
Hydrotreating is a critical process in petroleum refining for removing sulfur and nitrogen compounds. This section provides a conceptual comparison between a zirconia-supported nickel-molybdenum (B8610338) (NiMo) catalyst and commercial NiMo/Al₂O₃ catalysts.
Conceptual Performance in Hydrodesulfurization (HDS)
Reaction: Hydrodesulfurization of dibenzothiophene (B1670422) (DBT).
| Catalyst | Precursor for Support | Active Metals | Relative Activity | Key Advantages of ZrO₂ Support | Reference |
| NiMo/ZrO₂ | This compound | Nickel (Ni), Molybdenum (Mo) | Potentially Higher | Enhanced acidity, improved thermal stability, potentially higher resistance to coking. | [Synthesized Data] |
| Commercial NiMo/Al₂O₃ | N/A | Nickel (Ni), Molybdenum (Mo) | Standard | Well-established, cost-effective, high surface area. | [Typical Performance Data] |
Zirconia as a support for hydrotreating catalysts is an active area of research. The intrinsic properties of zirconia, such as its acidity and thermal stability, can potentially lead to catalysts with higher activity and longer lifetimes compared to traditional alumina-supported catalysts. However, commercial NiMo/Al₂O₃ catalysts are highly optimized and represent a mature technology.
Conclusion
Catalysts derived from this compound show significant promise in a range of catalytic applications. While direct, quantitative comparisons with commercial catalysts under identical conditions are not always available in the public domain, the existing body of research suggests that zirconia-based catalysts can offer competitive and, in some cases, superior performance. The enhanced activity is often attributed to the unique properties of the zirconia support, which can be tailored through the synthesis process. Further research focusing on direct benchmarking and long-term stability studies is crucial to fully elucidate the industrial potential of these materials. Researchers and drug development professionals are encouraged to consider zirconia-based catalysts as viable alternatives in their process development, particularly where enhanced activity, selectivity, or stability is required.
Safety Operating Guide
Proper Disposal of Zirconium Nitrate Pentahydrate: A Step-by-Step Guide for Laboratory Professionals
Zirconium nitrate (B79036) pentahydrate is an oxidizing solid that can intensify fires and cause serious eye damage.[1][2] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of zirconium nitrate pentahydrate, tailored for researchers, scientists, and drug development professionals.
Hazard Summary & Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is essential to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE). Zirconium nitrate is a strong oxidizer and can cause severe skin burns and eye damage.[3][4]
| Hazard | Required Personal Protective Equipment (PPE) |
| Eye Damage | Wear chemical safety goggles or a face shield.[5] Ensure that eyewash stations and safety showers are close to the workstation.[4] |
| Skin Irritation/Burns | Wear protective gloves (chemical impermeable) and a laboratory coat.[6][7] |
| Inhalation | Use in a well-ventilated area or with appropriate exhaust ventilation.[4][6] For dust, a dust mask or an approved respirator should be used.[4][5] |
| Fire Hazard | Keep away from heat, sparks, open flames, and other ignition sources.[1] Store away from combustible materials.[1][4] Use non-sparking tools.[6] |
Experimental Protocols: Spill Management and Disposal
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
-
Evacuate the Area: Evacuate non-essential personnel from the spill area.[8]
-
Ensure Ventilation: Make sure the area is well-ventilated.[1]
-
Wear Appropriate PPE: Before cleaning up the spill, don the required PPE as detailed in the table above.
-
Contain the Spill: For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand to soak up the product.[5] For solid spills, with a clean shovel, carefully place the material into a clean, dry container.[5] Avoid raising dust.[1]
-
Collect and Store for Disposal: Place the contained material into a suitable, closed container for later disposal.[5][6]
-
Clean the Area: After the spill has been collected, ventilate and wash the area.[8]
-
Decontaminate Clothing: Remove and wash any contaminated clothing before reuse.[3]
Disposal of this compound Waste
The disposal of this compound must be in accordance with all applicable federal, state, and local regulations.[3] It may be necessary to dispose of it as a hazardous waste.[8]
-
Segregate Waste: Do not mix zirconium nitrate waste with other waste.[9] Keep it in its original container if possible.[9]
-
Label Container: Clearly label the waste container with the chemical name and associated hazards.
-
Store Safely: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as combustibles, organic materials, and reducing agents.[4][8] The container should be tightly closed.[6]
-
Arrange for Professional Disposal: Contact a licensed disposal company to arrange for the pickup and disposal of the chemical waste.[9] Provide them with the safety data sheet (SDS) for the chemical.
Disposal of Contaminated Packaging
Contaminated packaging should be handled with the same precautions as the chemical itself.
-
Rinsing: Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[6]
-
Puncturing: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[6]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. ZIRCONIUM NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Zirconium nitrate pentahydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Zirconium nitrate (B79036) pentahydrate, a strong oxidizing agent that requires careful management to mitigate risks.
Chemical Identifier:
-
Name: Zirconium nitrate pentahydrate
-
CAS Number: 13986-27-1[1]
-
Appearance: White crystalline solid[2]
Primary Hazards:
-
Oxidizer: May intensify fire; oxidizer.[1][3] It can accelerate the burning of combustible materials, and if large quantities are involved in a fire or the combustible material is finely divided, an explosion may result.[2]
-
Eye Damage: Causes serious eye damage, with a risk of blindness.[1][3]
-
Skin and Respiratory Irritation: Inhalation of dust may irritate the nose and throat. Contact with skin causes irritation.[2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield may also be necessary. | To protect against splashes and dust that can cause serious eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (tested according to EN 374), such as nitrile rubber.[1] Wear fire/flame resistant and impervious clothing.[3][4] An emergency shower should be readily available.[5] | To prevent skin irritation and burns.[2][6] Contaminated clothing should be removed immediately and washed before reuse.[5] |
| Respiratory Protection | For operations generating dust, a full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate.[7] If exposure limits are exceeded, a full-face supplied-air respirator should be used.[3][7] | To prevent irritation of the respiratory tract from dust inhalation.[2] |
Occupational Exposure Limits
Adherence to established exposure limits is critical to prevent adverse health effects from prolonged or excessive exposure to zirconium compounds.
| Jurisdiction/Agency | Limit Type | Value |
| UK (EH40/2005) | TWA (8-hour) | 5 mg/m³ (as Zr)[1] |
| UK (EH40/2005) | STEL (15-minute) | 10 mg/m³ (as Zr)[1] |
| NIOSH | IDLH | 25 mg/m³ (as Zr)[2] |
Standard Operating Procedures
Handling and Storage:
-
Handle in a well-ventilated area to avoid dust formation.[3][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][8]
-
Keep/store away from clothing and other combustible materials.[1][4] Incompatible materials include organic materials, hydrocarbons, and reducing agents.[5]
Disposal Plan:
-
Dispose of waste material in accordance with national and local regulations.[6]
-
Do not mix with other waste. Leave chemicals in their original containers.[6]
-
For spills, the collected material may need to be disposed of as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific recommendations.[5]
-
Contaminated packaging should be triple rinsed and can then be offered for recycling or reconditioning.[3]
Emergency Protocols
First Aid:
-
If in Eyes: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
-
If on Skin: Remove contaminated clothing immediately.[9] Rinse the skin with water or shower.[1] Wash the affected area with soap and water.[3]
-
If Inhaled: Move the person to fresh air.[3][9] If breathing is difficult, give oxygen.[3] Seek medical advice if symptoms persist.[1]
-
If Swallowed: Rinse the mouth with water.[3][9] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
Spill Response:
An immediate and coordinated response is critical in the event of a spill to prevent harm to personnel and the environment.
Caption: Workflow for this compound Spill Response.
Firefighting Measures:
-
This substance is an oxidizer and may intensify a fire.[1][5]
-
For small fires, use water. Do not use dry chemicals or foams.[2]
-
For large fires, flood the fire area with water from a distance.[2]
-
Firefighters should wear self-contained breathing apparatus (SCBA).[1][3]
-
Toxic oxides of nitrogen may be produced in a fire.[2] Containers may explode if heated.[5]
References
- 1. carlroth.com [carlroth.com]
- 2. ZIRCONIUM NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ultramet.com [ultramet.com]
- 8. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
